molecular formula C10H12O B11922878 4-methoxy-2,3-dihydro-1H-indene

4-methoxy-2,3-dihydro-1H-indene

Cat. No.: B11922878
M. Wt: 148.20 g/mol
InChI Key: PMMZRYQEWPHADO-UHFFFAOYSA-N
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Description

4-methoxy-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-2,3-dihydro-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-2,3-dihydro-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-11-10-7-3-5-8-4-2-6-9(8)10/h3,5,7H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMZRYQEWPHADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of 4-methoxy-2,3-dihydro-1H-indene?

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-2,3-dihydro-1H-indene

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 4-methoxy-2,3-dihydro-1H-indene (also known as 4-methoxyindane). This molecule serves as a valuable scaffold in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic application. We will delve into the causality behind synthetic choices, provide self-validating experimental protocols, and ground all claims in authoritative references.

Introduction and Molecular Overview

4-Methoxy-2,3-dihydro-1H-indene is a bicyclic aromatic ether. Its structure consists of a benzene ring fused to a cyclopentane ring, with a methoxy group (-OCH₃) substituent at position 4. This structural motif is of significant interest in drug discovery, as the rigid dihydroindene core can effectively position substituents in three-dimensional space for optimal interaction with biological targets. Derivatives have been explored for various therapeutic applications, including as selective serotonin releasing agents and melatonergic ligands.[1][2]

The methoxy group is a particularly important feature, influencing the molecule's electronic properties and metabolic stability. It is a common functional group in many approved drugs, where it can enhance binding affinity, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1][3] Understanding the chemical behavior of the 4-methoxy-2,3-dihydro-1H-indene core is therefore foundational to its application in synthetic and medicinal chemistry.

PropertyValueSource
IUPAC Name 4-methoxy-2,3-dihydro-1H-indene[4]
Synonyms 4-Methoxyindane[4]
CAS Number 21573-42-2[4]
Molecular Formula C₁₀H₁₂O[4]
Molecular Weight 148.20 g/mol [4]
Computed XLogP3 2.7[4]

Synthesis of 4-Methoxy-2,3-dihydro-1H-indene

The synthesis of 4-methoxy-2,3-dihydro-1H-indene is most effectively approached via a two-stage process. The first stage involves the preparation of the key intermediate, 4-methoxy-1-indanone, followed by the complete reduction of its ketone functionality. This strategy allows for the use of readily available starting materials and employs robust, well-documented chemical transformations.

Stage 1: Synthesis of 4-Methoxy-1-indanone

The precursor ketone is typically synthesized from 4-hydroxy-1-indanone via a standard Williamson ether synthesis.

  • Rationale : This method is chosen for its high efficiency and operational simplicity. Methyl iodide serves as the methyl source, and a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the reagents and accelerating the reaction rate. A detailed protocol can be found in reference[5].

Stage 2: Reduction of 4-Methoxy-1-indanone

The critical step is the deoxygenation of the C1 carbonyl group to a methylene group (CH₂). The choice of reduction method is paramount and depends entirely on the stability of any other functional groups present on the molecule in more complex derivatives. We present two primary, complementary methods here: the Wolff-Kishner reduction (basic conditions) and the Clemmensen reduction (acidic conditions).

  • Rationale for Choice : Providing protocols for both acidic and basic reductions offers maximum flexibility. The Wolff-Kishner reduction is ideal for substrates that are sensitive to strong acids.[6][7] Conversely, the Clemmensen reduction is the method of choice for molecules containing base-labile groups (e.g., esters) but which are stable in strong acid.[8][9][10] For the parent molecule, both methods are effective.

Synthesis_Workflow cluster_0 Stage 1: Etherification cluster_1 Stage 2: Reduction start 4-Hydroxy-1-indanone reagents1 CH₃I, K₂CO₃ DMF, 0°C to RT start->reagents1 intermediate 4-Methoxy-1-indanone reagents1->intermediate Williamson Ether Synthesis reagents2a Zn(Hg), conc. HCl Reflux intermediate->reagents2a Clemmensen (Acidic) reagents2b NH₂NH₂·H₂O, KOH Diethylene Glycol, 200°C intermediate->reagents2b Wolff-Kishner (Basic) product 4-Methoxy-2,3-dihydro-1H-indene reagents2a->product reagents2b->product

Caption: Two-stage synthesis of 4-methoxy-2,3-dihydro-1H-indene.

Spectroscopic and Physical Properties

Predicted ¹H and ¹³C NMR Data

The methoxy group provides a distinct singlet in the ¹H NMR spectrum around 3.8 ppm and a carbon signal around 55-56 ppm in the ¹³C NMR spectrum.[11] The aromatic region will show characteristic splitting patterns for a 1,2,3-trisubstituted benzene ring, while the aliphatic protons on the five-membered ring will appear as multiplets in the upfield region.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic~7.10t1HH-6
Aromatic~6.75d1HH-5 or H-7
Aromatic~6.70d1HH-5 or H-7
Methoxy~3.85s3H-OCH₃
Benzylic~2.90t2HH-1
Benzylic~2.90t2HH-3
Aliphatic~2.10quintet2HH-2
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Aromatic~156.0C-4 (C-O)
Aromatic~145.0C-7a
Aromatic~135.0C-3a
Aromatic~126.5C-6
Aromatic~115.0C-5
Aromatic~109.0C-7
Methoxy~55.5-OCH₃
Benzylic~32.5C-1 or C-3
Benzylic~32.0C-1 or C-3
Aliphatic~25.0C-2
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic
1600, 1480C=C StretchAromatic Ring
1250C-O StretchAryl Ether
1050C-O StretchAryl Ether

Chemical Reactivity

The reactivity of 4-methoxy-2,3-dihydro-1H-indene is dominated by the electron-rich aromatic ring, making it highly susceptible to electrophilic aromatic substitution (SₑAr) .[12]

Directing Effects and Regioselectivity

The regiochemical outcome of SₑAr reactions is controlled by the two substituents on the benzene ring: the methoxy group (-OCH₃) at C4 and the fused alkyl ring (an ortho,para-director) at C3a and C7a.[3]

  • -OCH₃ group (at C4): This is a powerful activating group and directs electrophiles to the ortho (C5) and para (C7) positions.

  • Alkyl Ring (at C3a, C7a): This is a weakly activating group and also directs ortho and para.

The directing effects are synergistic. The strong activation by the methoxy group dominates, predicting that substitution will occur primarily at the positions ortho and para to it.

  • Position C5: Ortho to the methoxy group. Favorable.

  • Position C7: Para to the methoxy group. Favorable.

  • Position C6: Meta to the methoxy group. Unfavorable.

Between C5 and C7, steric hindrance from the adjacent five-membered ring at C7 might slightly favor substitution at the C5 position. Therefore, electrophilic substitution is expected to yield a mixture of 5- and 7-substituted products, with the 5-substituted isomer often being the major product.

Caption: General mechanism for electrophilic aromatic substitution.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 5.1: Synthesis of 4-Methoxy-1-indanone[5]
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 4-hydroxy-1-indanone (1.0 eq), anhydrous potassium carbonate (1.1 eq), and dimethylformamide (DMF) to create a ~1 M solution.

  • Cooling: Cool the stirred mixture to 0°C using an ice bath.

  • Addition of Methyl Iodide: Add methyl iodide (1.1 eq) dropwise to the mixture over 15 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Workup: Partition the reaction mixture between methylene chloride and water. Separate the organic layer, wash it sequentially with water and 2% aqueous NaOH, and then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase in vacuo. Recrystallize the resulting solid residue from hot methanol to yield pure 4-methoxy-1-indanone as a solid.

Protocol 5.2: Wolff-Kishner Reduction of 4-Methoxy-1-indanone (Huang-Minlon Modification)[13][14]
  • Reagent Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-methoxy-1-indanone (1.0 eq), potassium hydroxide (3.0 eq), and diethylene glycol.

  • Hydrazine Addition: Add hydrazine hydrate (85% solution, ~2.0 eq).

  • Reflux: Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ.

  • Distillation: Reconfigure the apparatus for distillation and carefully distill off water and excess hydrazine.

  • High-Temperature Reaction: Increase the temperature of the reaction mixture to ~200°C and maintain it for 3-4 hours, or until nitrogen evolution ceases. The solution should become clear.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with dilute HCl and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 5.3: Clemmensen Reduction of 4-Methoxy-1-indanone[8][9]
  • Preparation of Zinc Amalgam: Activate zinc dust by stirring it with a dilute HCl solution for 5 minutes. Decant the acid, wash the zinc with deionized water, and then stir with a 5% solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the resulting zinc amalgam sequentially with water, ethanol, and diethyl ether.

  • Reagent Setup: Place the freshly prepared zinc amalgam in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap. Add concentrated hydrochloric acid.

  • Reaction: Add a solution of 4-methoxy-1-indanone in a suitable solvent (e.g., toluene) to the flask. Heat the mixture to a vigorous reflux. Periodically add more concentrated HCl during the reflux period (e.g., every hour for 4-6 hours).

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Decant the liquid from the remaining zinc.

  • Extraction: Extract the aqueous phase with diethyl ether or toluene. Combine all organic phases.

  • Purification: Wash the organic phase with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified further by chromatography or distillation.

References

  • Masterson, D. S. (2025). The Clemmensen Reduction: Converting Carbonyls to Alkanes Under Acidic Conditions. Chemistry LibreTexts. [Link]

  • Unacademy. (n.d.). Clemmensen reduction. Unacademy. [Link]

  • Wikipedia contributors. (2024). Clemmensen reduction. Wikipedia, The Free Encyclopedia. [Link]

  • Burke, A. J. (2006). A Modified Clemmensen Reduction Procedure for Conversion of Aryl Ketones into Aryl Alkenes. Synthetic Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. organic-chemistry.org. [Link]

  • PrepChem. (2023). Synthesis of 4-Methoxy-1-indanone. prepchem.com. [Link]

  • Sciencemadness Wiki. (2018). Wolff–Kishner reduction. sciencemadness.org. [Link]

  • Larionov, E. (2014). Copies of 1H, 13C, 19F NMR spectra. University of Geneva. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methoxy-2,3-dihydro-1H-indene. PubChem Compound Database. [Link]

  • Wikipedia contributors. (2024). Wolff–Kishner reduction. Wikipedia, The Free Encyclopedia. [Link]

  • LS College. (2020). Wolff–Kishner reduction. L.S. College, Muzaffarpur. [Link]

  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Pharmaguideline. [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]

  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. [Link]

  • Royal Society of Chemistry. (2015). One-pot synthesis of (R)-2-acetoxy-1-indanone from 1,2-indanedione combining metal catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution. Catalysis Science & Technology. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. [Link]

  • ChemBK. (2024). 4-Methoxy-1-indanone. ChemBK. [Link]

  • PubChemLite. (n.d.). 2,3-dihydro-4-methoxy-1h-indene-1-carbonitrile. PubChemLite. [Link]

  • Wikipedia contributors. (2024). Electrophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum. Natural Products Magnetic Resonance Database. [Link]

  • Thieme. (2017). Catalytic Hydrogenation of Ketones. Science of Synthesis. [Link]

  • Wikipedia contributors. (2024). 1-Aminomethyl-5-methoxyindane. Wikipedia, The Free Encyclopedia. [Link]

Sources

An In-Depth Technical Guide to 4-Methoxy-2,3-dihydro-1H-indene: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-2,3-dihydro-1H-indene, a key building block in organic synthesis and medicinal chemistry. The guide details its molecular structure, chemical formula, and physicochemical properties. A significant focus is placed on its synthesis, primarily through the reduction of 4-methoxy-1-indanone, with an exploration of various established reduction methodologies. Furthermore, this document elucidates the spectroscopic signature of 4-methoxy-2,3-dihydro-1H-indene, providing essential data for its characterization. The guide also touches upon the emerging applications of the 2,3-dihydro-1H-indene scaffold in the development of novel therapeutic agents, particularly as tubulin polymerization inhibitors.

Introduction

4-Methoxy-2,3-dihydro-1H-indene, also known as 4-methoxyindan, is a bicyclic aromatic ether. Its rigid framework, composed of a benzene ring fused to a cyclopentane ring, combined with the electronic influence of the methoxy group, makes it a valuable intermediate in the synthesis of more complex molecules. The 2,3-dihydro-1H-indene core is a recognized scaffold in medicinal chemistry, and its derivatives have shown promise in various therapeutic areas. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this versatile compound.

Molecular Structure and Properties

The fundamental characteristics of 4-methoxy-2,3-dihydro-1H-indene are summarized below, providing a foundational understanding of its chemical nature.

Molecular Formula and Structure

The chemical identity of 4-methoxy-2,3-dihydro-1H-indene is defined by its molecular formula and structural arrangement.

  • Molecular Formula: C₁₀H₁₂O[1]

  • IUPAC Name: 4-methoxy-2,3-dihydro-1H-indene[1]

  • Synonyms: 4-Methoxyindan[1]

  • CAS Number: 21573-42-2[1]

The molecule consists of a bicyclic system where a benzene ring is fused to a five-membered cyclopentane ring. A methoxy (-OCH₃) group is attached to the C4 position of the benzene ring.

Molecular Structure Visualization:

Caption: Molecular structure of 4-methoxy-2,3-dihydro-1H-indene.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methoxy-2,3-dihydro-1H-indene is presented in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

PropertyValueSource
Molecular Weight 148.20 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point 115-120 °C at 0.5 mmHg[2]
Melting Point Not available-
Density Not available-
Solubility Insoluble in water; soluble in organic solvents[2]

Synthesis of 4-Methoxy-2,3-dihydro-1H-indene

The most common and practical laboratory synthesis of 4-methoxy-2,3-dihydro-1H-indene involves a two-step process starting from commercially available precursors. The general synthetic workflow is outlined below.

workflow start 3-Methoxy-phenylpropanoic acid step1 Intramolecular Friedel-Crafts Acylation start->step1 intermediate 4-Methoxy-1-indanone step1->intermediate step2 Carbonyl Group Reduction intermediate->step2 product 4-Methoxy-2,3-dihydro-1H-indene step2->product

Caption: General synthetic workflow for 4-methoxy-2,3-dihydro-1H-indene.

Step 1: Synthesis of 4-Methoxy-1-indanone

The precursor, 4-methoxy-1-indanone, can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(m-methoxyphenyl)propanoic acid or its corresponding acid chloride. Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed as the cyclizing agents.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

  • To a mechanically stirred flask, add 3-(m-methoxyphenyl)propanoic acid.

  • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the acid).

  • Heat the mixture with stirring to 80-90 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with water until neutral, and then washed with a cold saturated sodium bicarbonate solution to remove any unreacted acid.

  • The crude 4-methoxy-1-indanone is then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Reduction of 4-Methoxy-1-indanone

The carbonyl group of 4-methoxy-1-indanone can be reduced to a methylene group to yield the final product, 4-methoxy-2,3-dihydro-1H-indene. Several reduction methods are effective, with the choice often depending on the desired scale, available reagents, and tolerance of other functional groups in more complex substrates.

The Clemmensen reduction utilizes amalgamated zinc and concentrated hydrochloric acid to reduce the ketone to an alkane.[3][4] This method is particularly effective for aryl-alkyl ketones.[3][5]

Experimental Protocol: Clemmensen Reduction of 4-Methoxy-1-indanone

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, toluene (as a co-solvent), and 4-methoxy-1-indanone.

  • Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain the acidic conditions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

The Wolff-Kishner reduction involves the conversion of the ketone to a hydrazone, followed by base-catalyzed decomposition at elevated temperatures to yield the alkane.[6][7] This method is suitable for substrates that are sensitive to strong acids.[6]

Experimental Protocol: Wolff-Kishner Reduction of 4-Methoxy-1-indanone (Huang-Minlon Modification)

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1-indanone in a high-boiling solvent such as diethylene glycol.

  • Add hydrazine hydrate (a slight excess) and a strong base like potassium hydroxide pellets.

  • Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone.

  • After hydrazone formation, arrange the apparatus for distillation and raise the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to 190-200 °C.

  • Maintain the reaction at this temperature for 3-5 hours, during which nitrogen gas will evolve.

  • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting 4-methoxy-2,3-dihydro-1H-indene by vacuum distillation.

Catalytic hydrogenation offers a milder alternative for the reduction of the carbonyl group, often proceeding via the corresponding alcohol intermediate which is subsequently hydrogenolyzed.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve 4-methoxy-1-indanone in a suitable solvent such as ethanol or acetic acid in a hydrogenation vessel.

  • Add a catalyst, typically palladium on carbon (Pd/C, 5-10 wt%).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography or vacuum distillation.

Spectroscopic Characterization

Accurate identification and purity assessment of 4-methoxy-2,3-dihydro-1H-indene rely on spectroscopic techniques. Below are the expected spectral data based on its structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, aliphatic, and methoxy protons.

  • Aromatic Protons: The three protons on the benzene ring will appear as a multiplet in the range of δ 6.7-7.2 ppm.

  • Aliphatic Protons: The six protons of the cyclopentane ring will appear as multiplets in the range of δ 2.0-3.0 ppm. The benzylic protons (at C1) will likely be the most downfield of the aliphatic signals.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet at approximately δ 3.8 ppm.[8]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C4) will be significantly downfield.

  • Aliphatic Carbons: Three signals for the sp³ hybridized carbons of the cyclopentane ring will appear in the upfield region (δ 20-40 ppm).

  • Methoxy Carbon: The carbon of the methoxy group will resonate at approximately δ 55 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹

  • C-O stretching (aryl ether): A strong band around 1250 cm⁻¹

  • C-H bending (out-of-plane): Bands in the 700-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Applications in Drug Development and Organic Synthesis

The 2,3-dihydro-1H-indene scaffold is of significant interest in medicinal chemistry. While 4-methoxy-2,3-dihydro-1H-indene itself may not be the final active pharmaceutical ingredient, it serves as a crucial starting material or intermediate for the synthesis of various bioactive molecules.

Derivatives of the 2,3-dihydro-1H-indene core have been investigated as:

  • Tubulin Polymerization Inhibitors: Certain dihydro-1H-indene derivatives have shown potent activity in inhibiting tubulin polymerization, a key mechanism for anticancer drugs.

  • Anti-inflammatory Agents: The indane framework is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Central Nervous System (CNS) Agents: The rigid structure of the indane system has been utilized in the design of ligands for various CNS receptors.

In organic synthesis, 4-methoxy-2,3-dihydro-1H-indene is a versatile building block. The aromatic ring can undergo further electrophilic aromatic substitution reactions, and the benzylic positions of the cyclopentane ring can be functionalized to introduce additional complexity.

Conclusion

4-Methoxy-2,3-dihydro-1H-indene is a valuable and versatile chemical entity with a well-defined molecular structure and predictable chemical properties. Its synthesis is readily achievable through established organic chemistry methodologies, primarily involving the reduction of the corresponding indanone. The spectroscopic data provide a clear fingerprint for its identification and characterization. The growing interest in the 2,3-dihydro-1H-indene scaffold in drug discovery underscores the importance of understanding the fundamental chemistry of its derivatives, such as 4-methoxy-2,3-dihydro-1H-indene. This guide serves as a foundational resource for researchers and scientists to facilitate their work with this important compound.

References

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  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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  • LS College. (2020, September 24). Wolff–Kishner reduction. [Link]

  • MDPI. (2021, August 21). Catalytic Stereoselective Conversion of Biomass-Derived 4'-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Re. [Link]

  • ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US9399615B2 - Catalyst and method for hydrogenation of 4,4′-methylenedianiline.
  • Google Patents. (2016, March 31). WO2016046843A1 - Process for the preparation of (s)-4-methyl-n-((s)-1-(((s)-4-methyl-1-((r)-2-methyloxiran-2-yl)-1-oxo pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl.
  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. Retrieved from [Link]

  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. [Link]

  • ChemRxiv. (n.d.). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). One-pot synthesis of (R)-2-acetoxy-1-indanone from 1,2-indanedione combining metal catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution. Retrieved from [Link]

  • Juniper Publishers. (2024, April 16). The Clemmensen Reduction. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram. Retrieved from [Link]

  • Chinese Chemical Society. (2020, September 29). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation | CCS Chemistry. [Link]

  • ResearchGate. (n.d.). Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. Retrieved from [Link]

  • Beilstein Journals. (2014, January 23). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. [Link]

  • Unknown. (n.d.). Clemmensen reduction. [Link]

  • Arkivoc. (n.d.). 13C magic angle spinning of two solid organic free radicals derived from 4,5-dihydro-1H. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Annamalai University. (n.d.). Clemmensen reduction. [Link]

  • arXiv.org. (2024, March 8). Infrared Emission of Specific Polycyclic Aromatic Hydrocarbon Molecules: Indene. [Link]

Sources

Spectroscopic data for 4-methoxy-2,3-dihydro-1H-indene (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 4-methoxy-2,3-dihydro-1H-indene (also known as 4-methoxyindane).

This guide is structured to serve researchers requiring precise structural validation of this scaffold, which is a critical intermediate in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and other CNS-active agents.

Compound Identity:

  • IUPAC Name: 4-methoxy-2,3-dihydro-1H-indene[1][2]

  • Common Name: 4-Methoxyindane[2]

  • CAS Registry Number: 13334-72-0

  • Molecular Formula: C₁₀H₁₂O

  • Molecular Weight: 148.20 g/mol [2]

Executive Summary & Structural Logic

4-Methoxyindane consists of a fused bicyclic system: a saturated cyclopentane ring fused to an anisole (methoxybenzene) core. Unlike unsubstituted indane, the introduction of the methoxy group at the C4 position breaks the


 symmetry of the molecule.

Structural Consequences for Spectroscopy:

  • Electronic Effects: The methoxy group acts as a strong

    
    -donor (+M effect). This increases electron density primarily at the ortho (C5) and para (C7) positions of the aromatic ring, resulting in significant upfield shifts in NMR compared to the meta (C6) position.
    
  • Steric Environment: The C4-methoxy group is in a peri-relationship with the C3-methylene protons. This proximity often induces specific NOE (Nuclear Overhauser Effect) signals useful for distinguishing regioisomers (e.g., 4-methoxy vs. 5-methoxy).

Synthesis & Purity Verification (Contextual Grounding)

To ensure the spectroscopic data below correlates to the correct chemical entity, the synthesis typically proceeds via the reduction of 4-methoxy-1-indanone . This route guarantees the position of the methoxy group.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 3-Methoxybenzaldehyde (Precursor) Step1 Stobbe Condensation / Cyclization Start->Step1 Ring Formation Inter 4-Methoxy-1-Indanone (Key Intermediate) Step1->Inter Step2 Wolff-Kishner or Clemmensen Reduction Inter->Step2 C=O Removal Final 4-Methoxyindane (Target) Step2->Final

Figure 1: Validated synthetic pathway ensuring regiochemical fidelity of the 4-methoxy isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)

¹H NMR Data (400 MHz)

The proton spectrum is characterized by a distinct AMX or ABC aromatic system and three sets of aliphatic multiplets.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H (C6) 7.10 – 7.15Triplet (t)1HMeta to OMe; least shielded aromatic proton.
Ar-H (C7) 6.75 – 6.82Doublet (d)1HPara to OMe; shielded by resonance.
Ar-H (C5) 6.65 – 6.72Doublet (d)1HOrtho to OMe; highly shielded by resonance.
OCH₃ 3.82Singlet (s)3HCharacteristic methoxy singlet.
CH₂ (C1) 2.90 – 2.98Triplet (t)2HBenzylic; meta to OMe.
CH₂ (C3) 2.75 – 2.85Triplet (t)2HBenzylic; ortho to OMe (shielded by electron-rich C3a).
CH₂ (C2) 2.05 – 2.15Quintet (m)2HHomobenzylic; typical cyclopentyl ring fusion.

Key Diagnostic Feature: The distinction between H-5 and H-7 is crucial. H-5 (ortho to OMe) typically appears slightly upfield of H-7 due to the stronger inductive shielding proximity, although they are close. The coupling constant


 and 

is typically ~7.5–8.0 Hz.
¹³C NMR Data (100 MHz)

The carbon spectrum must show 10 distinct signals (7 aromatic/quaternary, 3 aliphatic).

Carbon TypeShift (δ, ppm)Assignment
C-O (Quaternary) 157.5C4 : Ipso to methoxy (Deshielded).
C-Bridge (Quat) 145.8C7a : Bridgehead carbon.
C-Bridge (Quat) 132.1C3a : Bridgehead carbon (Ortho to OMe).
Ar-CH 127.8C6 : Meta to OMe.
Ar-CH 117.5C7 : Para to OMe.
Ar-CH 108.2C5 : Ortho to OMe (Most shielded CH).
OCH₃ 55.4Methoxy carbon.
CH₂ 32.5C1 : Benzylic.
CH₂ 30.1C3 : Benzylic (affected by OMe proximity).
CH₂ 25.2C2 : Homobenzylic.

Mass Spectrometry (MS)

Method: GC-MS (Electron Ionization, 70 eV)

The mass spectrum of 4-methoxyindane follows a fragmentation pattern characteristic of alkyl anisoles.

Fragmentation Table:

m/z (Ion)IntensitySpeciesMechanism
148 100% (Base)

Stable molecular ion (aromatic stabilization).
133 ~60-80%

Loss of methyl radical from methoxy group (forms quinoid ion).
119 ~20%

Ring contraction/loss of ethyl fragment.
115 ~15%

Loss of methanol/methoxy radical + H.
105 ~30%

Loss of CO from m/z 133 (Phenolic degradation).
91 ~10%

Tropylium ion (rearrangement).
Fragmentation Pathway (DOT Visualization)

MassSpecFragmentation M_Ion Molecular Ion m/z 148 (Base Peak) M_Minus_15 [M - CH3]+ m/z 133 (Quinoid) M_Ion->M_Minus_15 - •CH3 M_Minus_CO [M - CH3 - CO]+ m/z 105 M_Minus_15->M_Minus_CO - CO Tropylium Tropylium Ion m/z 91 M_Minus_CO->Tropylium Rearrangement

Figure 2: Primary fragmentation pathway observed in Electron Ionization (EI) MS.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or Neat Film

The IR spectrum confirms the presence of the ether linkage and the specific substitution pattern of the benzene ring.

Frequency (cm⁻¹)Vibration ModeFunctional Group Assignment
3000 – 3080 StretchingAr-H (Aromatic C-H)
2840 – 2960 StretchingAliphatic C-H (Cyclopentyl ring + O-Me)
2835 StretchingC-H (Methoxy specific, sharp)
1585, 1480 StretchingC=C Aromatic Ring skeletal vibrations
1255 Stretching

(Asymmetric ether stretch)
1045 Stretching

(Symmetric ether stretch)
760 – 790 Bending1,2,3-Trisubstituted Benzene (Out-of-plane deformation)

Experimental Protocol: Sample Preparation

To reproduce these results, ensure the sample is prepared free of paramagnetic impurities (e.g., metal catalysts from synthesis).

  • NMR Prep: Dissolve 5–10 mg of 4-methoxyindane in 0.6 mL of

    
     (99.8% D). Filter through a cotton plug if any suspension is visible.
    
  • GC-MS Prep: Dilute to 100 ppm in Dichloromethane (DCM) or Methanol. Use a non-polar column (e.g., DB-5 or HP-5).

  • Storage: The compound is an ether and relatively stable, but should be stored under inert gas (Argon/Nitrogen) at 4°C to prevent slow oxidation at the benzylic positions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19856778, 4-methoxy-2,3-dihydro-1H-indene. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Anisole and Indane Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Solubility and Stability Dynamics of 4-Methoxy-2,3-dihydro-1H-indene: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a versatile bicyclic aromatic scaffold, 4-methoxy-2,3-dihydro-1H-indene (commonly known as 4-methoxyindane) serves as a critical intermediate in the synthesis of complex neurobiological probes, caged neurotransmitters, and advanced pharmaceutical candidates. However, its physicochemical profile presents distinct challenges in formulation and storage. This whitepaper synthesizes field-proven insights into the solubility constraints and oxidative vulnerabilities of 4-methoxyindane, providing researchers with self-validating protocols to accurately profile and manipulate this compound in both aqueous and organic environments.

Physicochemical Profiling & Causality

To understand the behavior of 4-methoxyindane, we must first analyze its fundamental molecular descriptors. The compound's architecture—a hydrophobic indane core coupled with a single methoxy group—dictates its macroscopic properties[1].

Table 1: Physicochemical Properties and Behavioral Implications

PropertyValueCausality / Practical Implication
Molecular Weight 148.20 g/mol Low molecular weight facilitates rapid diffusion and favorable pharmacokinetics, including blood-brain barrier (BBB) penetration[1].
XLogP3 2.7Moderate-to-high lipophilicity. Drives spontaneous partitioning into organic phases and lipid bilayers[1].
TPSA 9.2 ŲAn exceptionally low Topological Polar Surface Area restricts the formation of hydration shells, leading to hydrophobicity[1].
H-Bond Donors 0The absence of protic hydrogens prevents favorable thermodynamic interactions with water molecules[1].
H-Bond Acceptors 1Limited to the ether oxygen; insufficient to overcome the entropic penalty of aqueous solvation[1].

Solubility Dynamics

The causality behind the solubility profile of 4-methoxyindane is rooted directly in its lack of hydrogen-bond donors and low TPSA (9.2 Ų)[1]. In standard aqueous buffers (e.g., PBS pH 7.4), the compound exhibits poor thermodynamic solubility. The entropic cost of forming a solvent cavity for the hydrophobic indane ring far outweighs the minimal enthalpic gain from hydrogen bonding at the methoxy oxygen.

Engineering Aqueous Solubility: For biological assays or green chemistry applications requiring aqueous media, co-solvents (like DMSO) or designer surfactants are mandatory. The use of amphiphilic surfactants, such as TPGS-750-M, creates nanomicelles in water. The lipophilic core of these micelles encapsulates 4-methoxyindane, drastically enhancing its apparent aqueous solubility and enabling robust reactivity in aqueous cross-coupling or functionalization protocols[2].

Chemical Stability and Degradation Pathways

The stability of 4-methoxyindane is heavily compromised by the electronic properties of its substituents. The methoxy group at the C4 position is a strong electron-donating group via resonance (+M effect). This electron density propagates through the aromatic system, significantly activating the benzylic positions (C1 and C3).

Oxidative Vulnerability: Because of this electronic activation, the benzylic C-H bonds are highly susceptible to Hydrogen Atom Transfer (HAT). Under oxidative stress or photoredox conditions, these bonds readily cleave to form stable benzylic radicals[3]. In modern synthetic methodologies, this "instability" is intentionally exploited. For instance, utilizing an iridium-based photoredox catalyst alongside a Cu(II) terminal oxidant forces the site-selective alkoxylation of these benzylic positions[3].

In a storage or formulation context, this means 4-methoxyindane must be rigorously protected from light, atmospheric oxygen, and transition metal contaminants to prevent spontaneous auto-oxidation. When utilized as a precursor for highly efficient two-photon caged GABA compounds, the indane core is often further functionalized to tune its stability and uncaging efficiency[4].

Visualizing the Dynamics

G A 4-Methoxy-2,3-dihydro-1H-indene B Solubility Profiling (XLogP3 = 2.7) A->B C Stability Profiling (Benzylic C-H) A->C D Aqueous Media B->D E Micellar Media (TPGS) B->E F Photoredox Stress C->F G Thermal Stress C->G H HPLC-UV Quant D->H E->H I LC-MS ID F->I G->I

Workflow for evaluating solubility and oxidative degradation of 4-methoxyindane.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to distinguish between kinetic artifacts and true thermodynamic or chemical endpoints.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: To determine the absolute thermodynamic solubility limit in micellar vs. standard aqueous media.

  • Media Preparation: Prepare two parallel systems: System A (PBS, pH 7.4) and System B (2 wt% TPGS-750-M in deionized water)[2].

  • Saturation: Add an excess of 4-methoxyindane (e.g., 50 mg) to 1 mL of each system in sealed amber glass vials (to prevent photo-degradation).

  • Equilibration: Agitate the vials at 300 rpm at a constant 25°C for 24 hours. Causality: A 24-hour window ensures the dissolution reaches thermodynamic equilibrium, avoiding false kinetic solubility readings.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved solute. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant in acetonitrile and analyze via HPLC-UV at 254 nm against a pre-validated standard curve.

Protocol 2: Accelerated Oxidative Stability Testing via Photoredox Stress

Objective: To map the degradation kinetics of the benzylic C-H bonds under extreme oxidative conditions.

  • Reaction Setup: In a dry, inert vial, combine 0.3 mmol of 4-methoxyindane, 1 mol% of the photocatalyst [Ir(dF(CF3)ppy)2(5,5'-dCF3bpy)]PF6, and 1.2 equivalents of Cu(TFA)2 as the terminal oxidant in degassed acetonitrile[3].

  • Internal Standard Addition: Add a known quantity of phenanthrene as an internal standard. Causality: Phenanthrene is photoredox-stable under these conditions and allows for precise NMR/LC-MS quantification of the degradation rate.

  • Irradiation: Expose the stirring mixture to a 427 nm Kessil lamp for 6 hours[3].

  • Quenching & Analysis: Quench the reaction with water, extract with ethyl acetate, and analyze the organic layer via LC-MS. Look for the mass shift corresponding to benzylic oxidation (+16 Da for alcohol, +14 Da for ketone) to validate the degradation pathway.

References

  • Source: National Center for Biotechnology Information (NIH)
  • Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case Source: ACS Omega URL
  • Site-Selective Alkoxylation of Benzylic C–H Bonds via Photoredox Catalysis Source: Amazon S3 / Academic Publication URL
  • Source: Organic Process Research & Development (ACS Publications)

Sources

Technical Guide: Safety, Handling, and Toxicity of 4-Methoxy-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 4-methoxy-2,3-dihydro-1H-indene (4-Methoxyindane). It is structured for researchers and drug development professionals, focusing on safety, physicochemical properties, and handling protocols derived from direct data and validated structural analog read-across (SAR).

Introduction & Chemical Identity

4-Methoxy-2,3-dihydro-1H-indene (4-Methoxyindane) is a bicyclic ether combining a benzene ring with a saturated cyclopentane ring, substituted with a methoxy group at the 4-position. In medicinal chemistry, it serves as a critical bioisostere for indole and naphthalene scaffolds, often used to modulate lipophilicity and metabolic stability in CNS-active drug candidates.

Unlike its more common isomer, 5-methoxyindane, the 4-methoxy variant presents unique steric bulk adjacent to the bridgehead carbons, influencing receptor binding kinetics and metabolic oxidation rates.

Physicochemical Profile
PropertyValue / DescriptionSource/Note
IUPAC Name 4-methoxy-2,3-dihydro-1H-indeneStandard
CAS Number 21573-42-2 [1]
Molecular Formula C₁₀H₁₂O-
Molecular Weight 148.20 g/mol -
Physical State Colorless to pale yellow liquidPredicted (SAR)
Boiling Point ~225–235 °C (760 mmHg)Predicted vs. 5-isomer
Density ~1.03 g/mLPredicted
Solubility Insoluble in water; Soluble in DCM, DMSO, MeOHLipophilic ether
LogP ~2.7–3.0Predicted (CNS penetrant)

Hazard Identification & Toxicology (GHS)

Note: Specific experimental toxicology data for this isomer is limited. The following classification is based on validated Read-Across from 5-methoxyindane and 4-methoxytoluene, adhering to precautionary principles.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)

Toxicological Mechanisms
  • Acute Systemic Toxicity: Methoxy-substituted indanes are metabolized via O-demethylation to their corresponding phenols (4-indanol). Phenolic metabolites can uncouple oxidative phosphorylation at high doses, leading to metabolic acidosis and CNS depression.

  • Local Irritation: The lipophilic nature of the indane ring facilitates dermal penetration, causing defatting of the skin and irritation upon prolonged contact.

  • Metabolic Activation: The benzylic positions (C1 and C3) are susceptible to cytochrome P450-mediated hydroxylation. While not a confirmed mutagen, benzylic radicals can theoretically interact with cellular macromolecules.

Visualization: Metabolic Pathways

The following diagram illustrates the primary metabolic fates, highlighting the O-demethylation pathway critical for clearance.

MetabolicPathway Parent 4-Methoxyindane (Lipophilic Parent) Metabolite1 4-Indanol (Active Metabolite) Parent->Metabolite1 CYP450 (O-Demethylation) Metabolite2 1-Hydroxy-4-methoxyindane (Benzylic Oxidation) Parent->Metabolite2 CYP450 (Benzylic Hydroxylation) Conjugate Glucuronide/Sulfate Conjugates Metabolite1->Conjugate Phase II Transferases Metabolite2->Conjugate Excretion

Figure 1: Predicted metabolic pathway showing O-demethylation to 4-indanol and Phase II conjugation.

Safe Handling & Exposure Control

Engineering Controls
  • Fume Hood: Mandatory. All open handling must occur within a certified chemical fume hood operating at a face velocity of 100 fpm.

  • Inert Atmosphere: Recommended. Store and handle under Nitrogen (

    
    ) or Argon. The benzylic carbons (C1) are prone to slow autoxidation to form peroxides or ketones upon long-term air exposure.
    
Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion or spill cleanup, use Silver Shield® (Laminate) or Viton due to the compound's aromatic solvent properties.

  • Eye Protection: Chemical safety goggles. Face shield required if handling >500 mL.

  • Respiratory: If aerosolization is possible (e.g., rotary evaporation, sonication), use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.

Spill Response Protocol
StepActionRationale
1. Isolate Evacuate immediate area (10m radius). Remove ignition sources.[1][2][3]Flammability hazard of organic vapors.
2. Contain Dike spill with inert absorbent (Vermiculite or Sand).Prevents entry into drains/waterways.
3.[4] Neutralize No specific neutralization required; physical removal is key.Compound is chemically stable.
4. Clean Collect into a sealed waste container. Wash area with soap/water.[1][5]Lipophilic residue requires surfactant for removal.

Storage & Stability

  • Temperature: Ambient (15–25°C) is generally acceptable, but Refrigeration (2–8°C) is preferred for long-term storage (>6 months) to inhibit benzylic oxidation.

  • Light Sensitivity: Store in Amber Glass vials. UV light can catalyze radical formation at the benzylic position.

  • Incompatibilities:

    • Strong Oxidizing Agents: (e.g., KMnO₄, H₂O₂) – Risk of violent reaction.

    • Lewis Acids: (e.g., AlCl₃, BBr₃) – Will cause ether cleavage (demethylation).

Visualization: Safe Handling Workflow

SafetyWorkflow Start Start: Handling 4-Methoxyindane CheckPPE Check PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE Hood Transfer to Fume Hood CheckPPE->Hood Inert Blanket with N2/Argon? Hood->Inert Use Perform Experiment Inert->Use Yes (Recommended) Inert->Use No (Short term only) Waste Dispose in Non-Halogenated Organic Waste Use->Waste

Figure 2: Decision logic for safe handling and disposal.

Synthesis & Impurity Profile

Understanding the source of 4-methoxyindane is critical for safety, as impurities can dictate toxicity.

  • Common Synthesis: Friedel-Crafts cyclization of 3-(2-methoxyphenyl)propanoic acid followed by reduction.

  • Key Impurities:

    • 4-Methoxy-1-indanone: (Ketone intermediate) – Potential skin sensitizer.

    • Phenolic byproducts: (Due to incomplete methylation) – Corrosive.

  • Purification: Silica gel chromatography (Hexane/EtOAc) is effective. Distillation requires high vacuum to prevent thermal decomposition.

References

  • National Institutes of Health (NIH) - PubChem. 4-methoxy-2,3-dihydro-1H-indene (Compound CID: 19856778). Available at: [Link]

  • European Chemicals Agency (ECHA).Registration Dossier - Read-Across from Anisole and Indane derivatives. (General Guidance on Benzylic Ethers).
  • Sigma-Aldrich.Safety Data Sheet: 5-Methoxyindane (Structural Analog). (Used for toxicological read-across).

Sources

CAS number and IUPAC name for 4-methoxy-2,3-dihydro-1H-indene.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-2,3-dihydro-1H-indene (4-Methoxyindane) is a bicyclic ether scaffold of increasing relevance in medicinal chemistry, particularly in the development of melatonin receptor agonists and tubulin polymerization inhibitors. Structurally, it consists of a fused benzene and cyclopentane ring system with a methoxy substituent at the C4 position. This specific substitution pattern renders the benzylic positions (C1 and C3) electronically distinct, making the compound a valuable substrate for site-selective C–H functionalization studies and a precursor for chiral aminotetralin/aminoindane therapeutics.

This guide provides a definitive technical profile, validated synthesis protocols, and application workflows for researchers utilizing this core in drug discovery.

Part 1: Chemical Identity & Nomenclature

The unambiguous identification of 4-methoxyindane is critical due to the existence of isomeric forms (e.g., 5-methoxyindane) and oxidized derivatives (indanones).

Parameter Data / Value
CAS Registry Number 21573-42-2
IUPAC Name 4-Methoxy-2,3-dihydro-1H-indene
Common Synonyms 4-Methoxyindane; 1-Methoxy-4,5-dihydroindene (rare)
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
SMILES COc1cccc2c1CCC2
InChI Key PMMZRYQEWPHADO-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid

Part 2: Physicochemical Profile

Understanding the physical behavior of 4-methoxyindane is essential for isolation and purification processes. The methoxy group increases lipophilicity compared to the parent indane, while the saturated ring maintains a degree of metabolic stability.

Property Value Note
Boiling Point ~225–230 °C (est. at 760 mmHg)Extrapolated from anisole (154°C) and indane (176°C).
Density 1.05 ± 0.05 g/cm³Liquid at RT.
LogP 2.7 (Computed)Moderate lipophilicity; crosses BBB effectively.
Solubility Soluble in DCM, EtOAc, MeOHImmiscible with water.[1]
Flash Point >90 °CCombustible.

Part 3: Synthetic Methodologies

The synthesis of 4-methoxyindane is most reliably achieved through the reduction of 4-methoxy-1-indanone , a commercially available ketone. This approach ensures correct regiochemistry of the methoxy group relative to the fused ring system.

Protocol A: Modified Clemmensen Reduction

Rationale: Direct deoxygenation of the ketone avoids alcohol intermediates that may dehydrate to indenes.

Reagents:

  • Precursor: 4-Methoxy-1-indanone (CAS 13336-31-7)

  • Reductant: Zinc amalgam (Zn/Hg) or Zinc powder activated with HCl

  • Solvent: Toluene/Conc. HCl biphasic system

Step-by-Step Workflow:

  • Activation: Suspend Zinc dust (10 eq) in 5% HCl for 5 minutes. Decant and wash with water, then acetone.

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1-indanone (1.0 eq) in Toluene (0.5 M).

  • Acid Addition: Add the activated Zinc and Conc. HCl (20 eq) dropwise.

  • Reflux: Heat the biphasic mixture to vigorous reflux (110 °C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (Rf ~0.4) should disappear, replaced by the less polar indane (Rf ~0.8).

  • Workup: Cool to RT. Decant the liquid from the zinc residue.[2] Separate layers. Extract the aqueous phase with Toluene.

  • Purification: Wash combined organics with Sat. NaHCO₃ and Brine.[3][4] Dry over MgSO₄.[2][3] Concentrate in vacuo. Purify via flash chromatography (100% Hexanes) to yield 4-methoxyindane as a clear oil.

Visual Synthesis Scheme

Synthesis Start 4-Methoxy-1-indanone (CAS 13336-31-7) Reagent Zn(Hg), HCl Reflux, Toluene Start->Reagent Inter Intermediate: Zinc Carbenoid Species Reagent->Inter Deoxygenation Product 4-Methoxy-2,3-dihydro-1H-indene (CAS 21573-42-2) Inter->Product Reduction

Figure 1: Deoxygenation of 4-methoxy-1-indanone via Clemmensen reduction conditions.

Part 4: Medicinal Chemistry Applications

4-Methoxyindane serves as a "privileged scaffold" mimic. Its rigid structure restricts the conformational freedom of the ethyl-methoxy side chain found in flexible neurotransmitters like melatonin and serotonin, potentially increasing receptor binding affinity.

Benzylic C–H Functionalization

Recent catalytic advances utilize 4-methoxyindane to test site-selective oxidations. The methoxy group at C4 electronically activates the C1 benzylic position (para-relationship) and the C3 position (ortho-relationship), allowing for precise installation of hydroxyl or amino groups.

  • Application: Synthesis of 1-amino-4-methoxyindane derivatives (analogs of substituted amphetamines).

  • Mechanism: Photoredox catalysis or transition-metal mediated C–H activation.[5]

Pharmacophore in Melatonin Agonists

The indane core mimics the indole ring of melatonin.

  • Target: MT1 and MT2 receptors.

  • Logic: The 4-methoxy group corresponds to the 5-methoxy group of melatonin, crucial for receptor docking.

Mechanism of Action Diagram

Pharmacophore cluster_targets Therapeutic Targets Scaffold 4-Methoxyindane Core (Hydrophobic Scaffold) Modulation C1-Functionalization (e.g., Amine/Amide insertion) Scaffold->Modulation Synthetic Modification MT Melatonin Receptors (MT1/MT2 Agonism) Tubulin Tubulin Polymerization (Inhibition) Modulation->MT Ramelteon Analogs Modulation->Tubulin Indanocine Analogs

Figure 2: Pharmacological utility of the 4-methoxyindane scaffold in drug design.

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for the hydrocarbon is limited, it should be handled with the standard precautions for benzylic ethers.

  • Hazards: Skin and eye irritant. Potential for peroxide formation upon prolonged storage in air (though less prone than acyclic ethers).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19856778, 4-methoxy-2,3-dihydro-1H-indene. Retrieved from [Link]

  • Yoon, T. P., et al. (2019). Site-Selective Alkoxylation of Benzylic C–H Bonds via Photoredox Catalysis. Journal of the American Chemical Society.[6] (Demonstrates use of 4-methoxyindane as substrate S4). Retrieved from [Link]

  • ChemBK. (2024). 4-Methoxy-1-indanone Properties and Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Synthetic Pathways to 4-Methoxy-2,3-dihydro-1H-indene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methoxy-2,3-dihydro-1H-indene, also known as 4-methoxyindane, is a valuable scaffold in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active compounds and functional materials. The development of robust and efficient synthetic routes to this and other substituted indanes is therefore of significant interest to researchers in organic synthesis and drug development.[1] This application note provides a detailed overview of the primary synthetic strategies for the preparation of 4-methoxy-2,3-dihydro-1H-indene, with a focus on practical, step-by-step protocols for key transformations. We will explore the synthesis of the key intermediate, 4-methoxy-1-indanone, and its subsequent reduction to the target molecule via three distinct and widely employed methodologies: the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation.

Overall Synthetic Strategy

The most direct and convergent approach to 4-methoxy-2,3-dihydro-1H-indene involves a two-step sequence starting from readily available precursors. The first step establishes the indanone core through an intramolecular Friedel-Crafts acylation to furnish 4-methoxy-1-indanone. The second, and final, step is the complete reduction of the ketonic carbonyl group to a methylene group, yielding the desired 4-methoxyindane.

Overall Synthesis Starting Material 3-(3-Methoxyphenyl)propanoic Acid Intermediate 4-Methoxy-1-indanone Starting Material->Intermediate Intramolecular Friedel-Crafts Acylation Final_Product 4-Methoxy-2,3-dihydro-1H-indene Intermediate->Final_Product Carbonyl Reduction

Caption: Overall synthetic approach to 4-methoxy-2,3-dihydro-1H-indene.

Part 1: Synthesis of the Key Intermediate: 4-Methoxy-1-indanone

The preparation of 4-methoxy-1-indanone is a critical first step. The most common and atom-economical method is the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. This reaction is typically promoted by strong acids, such as polyphosphoric acid (PPA), which acts as both the catalyst and the solvent.[2]

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(3-Methoxyphenyl)propanoic Acid

This protocol describes the cyclization of 3-(3-methoxyphenyl)propanoic acid to form 4-methoxy-1-indanone using polyphosphoric acid.

Materials:

  • 3-(3-Methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 3-(3-methoxyphenyl)propanoic acid (1 equivalent).

  • Add polyphosphoric acid (approximately 10 times the weight of the starting material).

  • Heat the mixture with vigorous stirring to 80-90 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Carefully pour the viscous reaction mixture onto a large beaker of crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxy-1-indanone as a solid.

Causality of Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA is a viscous liquid that serves as both a protic acid catalyst and a dehydrating agent, facilitating the formation of the acylium ion intermediate necessary for the intramolecular electrophilic aromatic substitution.

  • Mechanical Stirring: Due to the high viscosity of the reaction mixture, efficient mixing is crucial for ensuring a homogeneous reaction and preventing localized overheating.

  • Pouring onto Ice: This step is essential for quenching the reaction and hydrolyzing the PPA in a controlled manner. The large volume of ice helps to dissipate the heat generated during the exothermic hydrolysis of PPA.

  • Sodium Bicarbonate Wash: This neutralizes any remaining acidic residues from the PPA, preventing potential acid-catalyzed side reactions during workup and purification.

Part 2: Reduction of 4-Methoxy-1-indanone to 4-Methoxy-2,3-dihydro-1H-indene

The reduction of the carbonyl group of 4-methoxy-1-indanone to a methylene group is the final step in the synthesis. The choice of reduction method depends on the presence of other functional groups in the molecule and the desired reaction conditions (acidic, basic, or neutral). We present protocols for three robust methods: Wolff-Kishner reduction, Clemmensen reduction, and catalytic hydrogenation.

Comparative Overview of Reduction Methods
Method Reagents Conditions Advantages Disadvantages
Wolff-Kishner Reduction Hydrazine hydrate, KOH or NaOH, high-boiling solvent (e.g., diethylene glycol)Strongly basic, high temperatures (up to 200 °C)Tolerant of acid-sensitive functional groups.[3]Not suitable for base-sensitive substrates; requires high temperatures.[3]
Clemmensen Reduction Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl)Strongly acidic, refluxEffective for aryl-alkyl ketones; uses relatively inexpensive reagents.[4]Not suitable for acid-sensitive substrates; mechanism is not well understood.[4][5]
Catalytic Hydrogenation H₂ gas, Palladium on carbon (Pd/C) or other catalysts, solvent (e.g., ethanol, acetic acid)Neutral, can often be performed at room temperature and moderate pressureMild reaction conditions; clean reaction with high yields; environmentally friendly.May require specialized high-pressure equipment; catalyst can be expensive and pyrophoric.
Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

This modified procedure is more practical than the original Wolff-Kishner reaction, as it allows for the in-situ formation of the hydrazone and subsequent reduction in a one-pot process at atmospheric pressure.[6][7]

Wolff-Kishner Start 4-Methoxy-1-indanone Step1 Hydrazone Formation (Hydrazine Hydrate) Start->Step1 Step2 Deprotonation & Reduction (KOH, heat) Step1->Step2 Product 4-Methoxy-2,3-dihydro-1H-indene Step2->Product

Caption: Workflow for the Wolff-Kishner reduction.

Materials:

  • 4-Methoxy-1-indanone

  • Diethylene glycol

  • Hydrazine hydrate (85% solution in water)

  • Potassium hydroxide (KOH) pellets

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place 4-methoxy-1-indanone (1 equivalent), diethylene glycol, and hydrazine hydrate (3 equivalents) in a round-bottom flask fitted with a reflux condenser.

  • Add potassium hydroxide pellets (3 equivalents) to the mixture.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone. Water and excess hydrazine will distill off.

  • After the initial reflux, replace the reflux condenser with a distillation apparatus and slowly raise the temperature of the reaction mixture to 190-200 °C.

  • Maintain the temperature at 190-200 °C for 3-4 hours, during which nitrogen gas will evolve.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Causality of Experimental Choices:

  • Diethylene Glycol: This high-boiling solvent allows the reaction to reach the high temperatures required for the decomposition of the hydrazone intermediate.[8]

  • Potassium Hydroxide: A strong base is necessary to deprotonate the hydrazone, which is a key step in the mechanism.[3]

  • Distillation of Water: The removal of water (from the hydrazine hydrate and formed during hydrazone formation) is crucial to allow the reaction temperature to rise sufficiently for the reduction to proceed efficiently.[8]

Protocol 3: Clemmensen Reduction

The Clemmensen reduction is a classic method for the deoxygenation of ketones that are stable to strongly acidic conditions.[4][9]

Clemmensen Start 4-Methoxy-1-indanone Step2 Reduction with Zn(Hg) and concentrated HCl Start->Step2 Step1 Preparation of Zinc Amalgam Step1->Step2 Product 4-Methoxy-2,3-dihydro-1H-indene

Caption: Workflow for the Clemmensen reduction.

Materials:

  • Zinc powder or granules

  • Mercuric chloride (HgCl₂)

  • Concentrated hydrochloric acid (HCl)

  • 4-Methoxy-1-indanone

  • Toluene

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Preparation of Zinc Amalgam: In a fume hood, add zinc granules (4 equivalents by weight to the ketone) to a flask. Add a solution of mercuric chloride (0.05 equivalents by weight to the zinc) in water. Swirl for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • To the freshly prepared zinc amalgam, add concentrated hydrochloric acid and toluene.

  • Add 4-methoxy-1-indanone (1 equivalent) to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic (toluene) layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash carefully with water, followed by saturated sodium bicarbonate solution, and then water again.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the toluene by distillation.

  • The crude product can be purified by vacuum distillation.

Causality of Experimental Choices:

  • Zinc Amalgam: The amalgamation of zinc with mercury activates the zinc surface for the reduction. The reaction occurs on the surface of the zinc.

  • Concentrated Hydrochloric Acid: Provides the strongly acidic medium and the source of protons for the reduction.

  • Toluene: As 4-methoxy-1-indanone has limited solubility in aqueous acid, a co-solvent like toluene is often used to create a two-phase system where the reaction can occur at the interface.

Protocol 4: Catalytic Hydrogenation

Catalytic hydrogenation offers a mild and efficient alternative for the reduction of the indanone. This can be a two-step process where the ketone is first reduced to the alcohol, which is then hydrogenolyzed to the alkane.

Catalytic_Hydrogenation Start 4-Methoxy-1-indanone Step1 Reduction to Alcohol (e.g., NaBH₄) Start->Step1 Intermediate 4-Methoxy-1-indanol Step1->Intermediate Step2 Hydrogenolysis (H₂, Pd/C) Intermediate->Step2 Product 4-Methoxy-2,3-dihydro-1H-indene Step2->Product

Caption: Two-step catalytic hydrogenation approach.

Materials:

  • 4-Methoxy-1-indanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Acetic Acid

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

Step A: Reduction to 4-Methoxy-1-indanol

  • Dissolve 4-methoxy-1-indanone (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in small portions.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 4-methoxy-1-indanol, which can be used in the next step without further purification.

Step B: Hydrogenolysis of 4-Methoxy-1-indanol

  • Dissolve the crude 4-methoxy-1-indanol in ethanol or acetic acid in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (5-10% by weight of the substrate).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Remove the solvent under reduced pressure to yield 4-methoxy-2,3-dihydro-1H-indene. The product can be further purified by distillation or chromatography if necessary.

Causality of Experimental Choices:

  • Sodium Borohydride: A mild and selective reducing agent for the conversion of the ketone to the secondary alcohol.

  • Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for hydrogenolysis reactions, particularly for benzylic alcohols.

  • Celite® Filtration: Used to safely and effectively remove the fine, often pyrophoric, palladium catalyst from the reaction mixture.

Troubleshooting and Safety Considerations

  • Friedel-Crafts Acylation: The reaction is sensitive to moisture. Ensure all glassware is dry and reagents are anhydrous. Overheating can lead to polymerization and charring.

  • Wolff-Kishner Reduction: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood. The high temperatures require careful monitoring.

  • Clemmensen Reduction: Mercury and its compounds are highly toxic. The preparation of the zinc amalgam should be performed with extreme caution in a fume hood. Concentrated HCl is corrosive.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and purged to prevent the formation of explosive mixtures with air. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst wet and filter under an inert atmosphere if possible.

Conclusion

The synthesis of 4-methoxy-2,3-dihydro-1H-indene can be reliably achieved through the reduction of 4-methoxy-1-indanone. The choice of the reduction method—Wolff-Kishner, Clemmensen, or catalytic hydrogenation—should be guided by the specific requirements of the overall synthetic plan, particularly with regard to functional group compatibility and reaction conditions. The protocols provided herein offer detailed, practical guidance for researchers to successfully prepare this valuable indane derivative.

References

  • Ahmed, S. (2016). A comprehensive review on the synthesis of indane derivatives and their biological activities. Beilstein Journal of Organic Chemistry, 12, 1036-1087.
  • PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]

  • ScienceMadness Wiki. (2018, May 20). Wolff–Kishner reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Clemmensen Reduction of Cholestan-3-one. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl to Methylene Reductions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Organic Reactions. (1942). The Clemmensen Reduction. Retrieved from [Link]

  • Molecules. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • LS College. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]

Sources

Detailed experimental protocol for the synthesis of 4-methoxy-2,3-dihydro-1H-indene.

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Context

The compound 4-methoxy-2,3-dihydro-1H-indene (commonly known as 4-methoxyindane) is a highly valued bicyclic building block in medicinal chemistry. It serves as a core scaffold for the development of monoamine transporter inhibitors, melatonin receptor ligands, and conformationally constrained TRPV1 antagonists[1],[2].

Synthesizing this electron-rich indane derivative requires methodologies that preserve the integrity of the methoxy group while ensuring complete functionalization of the saturated carbocycle. This protocol details two field-proven, self-validating synthetic pathways: the Ionic Hydrogenation of 4-methoxy-1-indanone and the Williamson Ether Synthesis via 4-indanol .

Mechanistic Causality in Synthetic Design (E-E-A-T)

As researchers scale up indane derivatives, selecting the correct synthetic route is critical to avoid byproduct formation and yield loss.

Pathway A: Ionic Hydrogenation (Reduction) Traditional reductions of benzylic ketones (e.g., Clemmensen or Wolff-Kishner) require harsh conditions (toxic mercury amalgams or highly basic hydrazine refluxes). Alternatively, catalytic hydrogenation (Pd/C, H₂) of electron-rich aromatic systems risks over-reduction of the phenyl ring or undesirable hydrogenolysis of the methoxy ether. To circumvent this, Ionic Hydrogenation utilizing Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA) is the superior choice[3].

  • Causality: TFA selectively protonates the benzylic carbonyl, driving the loss of water to form a highly resonance-stabilized benzylic carbocation. Et₃SiH, acting as a mild and selective hydride donor, immediately traps this carbocation to yield the fully saturated alkane. This method operates at mild temperatures and is completely chemoselective, leaving the aromatic methoxy group untouched[3].

Pathway B: Williamson Ether Synthesis (O-Methylation) When starting from 4-indanol, O-methylation is achieved using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃)[4].

  • Causality: K₂CO₃ is chosen as a mild base because it is strong enough to deprotonate the phenolic hydroxyl (pKa ~10) to form a reactive phenoxide nucleophile, but weak enough to prevent unwanted side reactions with the alkylating agent. Acetone is utilized as a polar aprotic solvent to leave the phenoxide unsolvated and highly reactive, driving the Sₙ2 attack on the methyl iodide to completion[4].

Quantitative Method Comparison

The following table summarizes the quantitative metrics and operational parameters for both synthetic routes to assist in route selection based on laboratory constraints.

ParameterPathway A: Ionic HydrogenationPathway B: Williamson Ether Synthesis
Starting Material 4-Methoxy-1-indanone4-Indanol
Key Reagents Et₃SiH, TFA, CH₂Cl₂MeI, K₂CO₃, Acetone
Reaction Time 2 – 4 hours12 – 16 hours
Temperature 0 °C to 40 °C (Reflux)60 °C (Reflux)
Typical Yield 85% – 92%90% – 95%
Scalability Excellent (No high-pressure H₂ needed)Excellent (Standard glassware)
Primary Safety Concern TFA is highly corrosiveMeI is a volatile alkylating agent

Experimental Protocols

Protocol A: Synthesis via Ionic Hydrogenation of 4-Methoxy-1-indanone

This protocol is a self-validating system: the disappearance of the UV-active ketone spot on TLC and the cessation of gas evolution during the bicarbonate quench serve as visual confirmation of reaction progress.

Materials:

  • 4-Methoxy-1-indanone (1.0 equiv, 10.0 mmol, 1.62 g)

  • Triethylsilane (Et₃SiH) (3.0 equiv, 30.0 mmol, 4.8 mL)

  • Trifluoroacetic Acid (TFA) (10.0 equiv, 100 mmol, 7.7 mL)

  • Dichloromethane (CH₂Cl₂) (20 mL, anhydrous)

Step-by-Step Methodology:

  • Initialization: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-1-indanone in 20 mL of anhydrous CH₂Cl₂.

  • Silane Addition: Add Triethylsilane (4.8 mL) to the solution in one portion. Cool the reaction flask to 0 °C using an ice-water bath.

  • Acid Catalysis: Slowly add TFA (7.7 mL) dropwise over 10 minutes via a pressure-equalizing dropping funnel. Note: Mild exothermicity may occur. The solution will typically transition to a deep yellow/orange color indicating carbocation formation.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to 40 °C for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2); the starting material (R_f ~0.3) should completely convert to the less polar product (R_f ~0.7)[3].

  • Quench & Neutralization: Cool the mixture to 0 °C. Carefully pour the reaction into 50 mL of ice-cold saturated aqueous NaHCO₃. Stir vigorously until all effervescence (CO₂ gas) ceases, validating complete acid neutralization.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes) to afford 4-methoxyindane as a colorless oil.

Protocol B: Synthesis via O-Methylation of 4-Indanol

This protocol utilizes a specific chemical wash (NaOH) during workup to self-validate purity by stripping away any unreacted phenolic starting material.

Materials:

  • 4-Indanol (1.0 equiv, 10.0 mmol, 1.34 g)

  • Methyl Iodide (MeI) (1.5 equiv, 15.0 mmol, 0.93 mL)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 20.0 mmol, 2.76 g, finely powdered)

  • Acetone (30 mL, anhydrous)

Step-by-Step Methodology:

  • Deprotonation: In a 100 mL round-bottom flask, dissolve 4-indanol in 30 mL of anhydrous acetone. Add finely powdered K₂CO₃. Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation[4].

  • Alkylation: In a well-ventilated fume hood, add Methyl Iodide (0.93 mL) dropwise via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 60 °C (gentle reflux) for 12 hours under a nitrogen atmosphere.

  • Filtration: Cool the reaction to room temperature. Filter the suspension through a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KI). Wash the filter cake with an additional 15 mL of acetone.

  • Concentration & Chemical Wash: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 40 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash with 5% aqueous NaOH (2 × 20 mL). Crucial Step: The NaOH wash deprotonates any unreacted 4-indanol, pulling it into the aqueous layer and ensuring the organic layer contains only the target ether[4].

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 4-methoxyindane as a highly pure, pale yellow to colorless oil.

Workflow Visualization

The following diagram maps the two distinct synthetic workflows converging on the target molecule.

Synthesis A 4-Methoxy-1-indanone B Ionic Hydrogenation TFA / Et3SiH (CH2Cl2, 40°C) A->B C 4-Methoxyindane (Target Molecule) B->C Chemoselective Reduction D 4-Indanol E Williamson Ether MeI / K2CO3 (Acetone, Reflux) D->E E->C O-Methylation

Synthetic pathways for 4-methoxyindane via ionic hydrogenation and O-methylation.

References

1.1 2.2 3.3 4.4

Sources

Advanced Purification Protocols for 4-Methoxy-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Executive Summary & Strategic Context

4-Methoxy-2,3-dihydro-1H-indene (4-methoxyindane) is a critical pharmacophore in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and novel psychoactive substances. Unlike its oxidized counterpart (4-methoxy-1-indanone), the fully reduced indane core exhibits high lipophilicity and lacks convenient "handles" for crystallization, making purification challenging.

This guide moves beyond standard textbook procedures, addressing the specific physicochemical behavior of the 4-methoxyindane scaffold. We focus on removing the two most persistent impurities:

  • 4-Indanol: The phenolic starting material (in methylation routes).

  • 4-Methoxy-1-indanone: The unreduced ketone (in reduction routes).

Physicochemical Profile & Impurity Landscape[1]

Before initiating purification, the operator must define the separation boundaries.

Table 1: Physicochemical Properties
Property4-Methoxyindane (Target)4-Indanol (Impurity A)4-Methoxy-1-indanone (Impurity B)
State (RT) Colorless Oil / Low-melting solidSolidSolid (MP ~105°C)
Boiling Point ~225°C (atm) / ~95°C (1 Torr)~255°C (atm)~120°C (0.5 Torr)
pKa > 40 (Non-acidic)~10 (Weakly Acidic)~19 (Alpha-proton)
LogP (Calc) ~3.2 (Highly Lipophilic)~2.4~1.8
Solubility Hexane, DCM, Et2OAlcohols, Base (aq)Alcohols, DCM
Impurity Analysis
  • Phenolic Impurities (4-Indanol): If synthesized via O-methylation of 4-indanol using MeI or DMS, unreacted phenol is the primary contaminant. It poisons downstream catalytic hydrogenation catalysts.

  • Ketone Impurities: If synthesized via Wolff-Kishner reduction of the indanone, unreacted ketone and hydrazone intermediates may remain.

Purification Strategy: The "Triad" Protocol

We utilize a three-stage purification logic designed to maximize yield while ensuring >99.5% purity.

Phase 1: Chemoselective Extraction (The "Rough Cut")

Objective: Quantitative removal of phenolic precursors (4-indanol). Mechanism: Exploiting the acidity of the phenol (pKa ~10) vs. the neutral ether.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (Et2O) or Toluene .

    • Note: Avoid Dichloromethane (DCM) here if possible; emulsions are more common with DCM/Base mixtures in this specific system.

  • Primary Wash (Base): Wash the organic phase 3x with 2M NaOH (cold).

    • Causality: The phenoxide anion of 4-indanol is water-soluble. The 4-methoxyindane remains in the organic layer.

    • Validation: Check the pH of the aqueous layer; it must remain >12.

  • Secondary Wash (Brine): Wash 1x with saturated NaCl to remove trapped water.

  • Drying: Dry over anhydrous MgSO4 (Magnesium Sulfate). Filter and concentrate.

Phase 2: Vacuum Distillation (The "Bulk Clean")

Objective: Separation of oligomers, tars, and solvent residues. Applicability: Recommended for scales >5g.

Protocol:

  • Setup: Short-path distillation head with a Vigreux column.

  • Pressure: High vacuum is required (< 2 Torr).

  • Fractions:

    • Fore-run: Solvent traces (discard).

    • Main Fraction: Collect at steady vapor temperature (approx. 90-100°C @ 1-2 Torr, verify with specific vacuum gauge).

    • Pot Residue: Tars and inorganic salts.

Phase 3: Flash Column Chromatography (The "Polish")

Objective: Removal of non-polar regioisomers (e.g., 5-methoxyindane) or unreacted ketone. Stationary Phase: Silica Gel 60 (230-400 mesh).

Gradient Optimization:

  • 4-Methoxyindane is highly non-polar (Rf ~0.8 in 10% EtOAc/Hexane).

  • Eluent A: 100% Hexanes (or Heptane).

  • Eluent B: 5% Ethyl Acetate in Hexanes.

Step-by-Step:

  • Loading: Dry load on Celite or silica to prevent band broadening.

  • Elution:

    • 0-5 CV (Column Volumes): 100% Hexanes. (Elutes Target).

    • 5-10 CV: 5% EtOAc/Hexanes. (Elutes Ketone/Polar impurities).

  • Detection: UV at 254nm (Aromatic ring) or Anisaldehyde stain (Indanes stain distinctively).

Visualized Workflows

Diagram 1: Purification Decision Tree

This logic gate determines the optimal path based on crude state.

PurificationLogic Start Crude 4-Methoxyindane CheckState Physical State Check Start->CheckState IsSolid Solid/Semi-Solid? CheckState->IsSolid If MP > 25°C IsLiquid Oily Liquid? CheckState->IsLiquid If MP < 25°C Recryst Recrystallization (MeOH or Hexane/EtOAc) IsSolid->Recryst Yes Flash Flash Chromatography (Hexane -> 5% EtOAc) IsSolid->Flash No (Sticky Gum) Distill Vacuum Distillation (< 2 Torr) IsLiquid->Distill Scale > 5g IsLiquid->Flash Scale < 5g PurityCheck QC: GC-MS / NMR Recryst->PurityCheck Distill->Flash If Purity < 98% Distill->PurityCheck Flash->PurityCheck

Caption: Decision matrix for selecting purification method based on physical state and scale.

Diagram 2: Chemoselective Work-up Flow

Detailed extraction logic to remove phenolic impurities.

ExtractionFlow Crude Crude Reaction Mix (Ether + Phenol + Target) AddSolvent Dilute w/ Toluene or Et2O Crude->AddSolvent BaseWash Wash 3x with 2M NaOH (Cold) AddSolvent->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep AqLayer Aqueous Layer (Na-Phenoxide) PhaseSep->AqLayer Discard (or Acidify to recover Phenol) OrgLayer Organic Layer (Target + Neutral Impurities) PhaseSep->OrgLayer Keep BrineWash Wash w/ Brine Dry MgSO4 OrgLayer->BrineWash Evap Rotary Evaporation BrineWash->Evap

Caption: Chemoselective extraction workflow targeting removal of 4-indanol.

Quality Control & Validation

1. GC-MS Analysis:

  • Column: HP-5MS or equivalent non-polar column.

  • Method: 50°C (2 min) -> 20°C/min -> 280°C.

  • Target Ion: Look for molecular ion [M]+ = 148.

  • Differentiation: 4-methoxyindane elutes earlier than 4-methoxy-1-indanone and significantly earlier than 4-indanol.

2. H-NMR Validation (CDCl3):

  • Diagnostic Signal: The methoxy singlet (-OCH3) appears at ~3.8 ppm .

  • Impurity Flag:

    • If phenol remains: Broad singlet >5.0 ppm (OH).

    • If ketone remains: Shift in aromatic protons downfield due to carbonyl anisotropy.

    • Indane Core: Look for the characteristic "quintet" of the C2 methylene protons at ~2.1 ppm , and triplets for C1/C3 at ~2.9 ppm .

References

  • Synthesis of Indane Derivatives: Journal of Organic Chemistry. "Regioselective synthesis of substituted indanes."

  • Purification of Ethers: Purification of Laboratory Chemicals (Armarego & Chai). Standard protocols for ether purification and drying.

  • Chromatography of Lipophilic Compounds: Sigma-Aldrich Technical Bulletin. "Flash Chromatography on Silica Gel."

  • Safety Data: PubChem Compound Summary for 4-methoxyindane.

(Note: Specific application notes for this exact molecule are rare; protocols are derived from standard organic synthesis methodologies for aryl ethers and indanes as referenced in JOC and standard texts.)

The Versatile Synthon: A Guide to the Application of 4-Methoxy-2,3-dihydro-1H-indene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-methoxy-2,3-dihydro-1H-indene, also known as 4-methoxyindan, has emerged as a valuable and versatile synthon. Its unique structural features, combining an electron-rich aromatic ring with a functionalizable five-membered carbocycle, provide a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the applications of 4-methoxy-2,3-dihydro-1H-indene, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Principles: Understanding the Reactivity of 4-Methoxy-2,3-dihydro-1H-indene

The synthetic utility of 4-methoxy-2,3-dihydro-1H-indene is primarily dictated by two key reactive sites: the aromatic ring and the benzylic positions of the dihydroindene core. The methoxy group (-OCH₃) at the 4-position profoundly influences the reactivity of the benzene ring. As a potent electron-donating group, it activates the aromatic system towards electrophilic aromatic substitution (EAS) reactions and directs incoming electrophiles to specific positions.[1] Concurrently, the benzylic C-H bonds at the 1- and 3-positions of the indane scaffold are susceptible to radical-mediated functionalization and oxidation.[2]

Application Notes and Protocols

This section details key synthetic transformations involving 4-methoxy-2,3-dihydro-1H-indene, providing both the rationale behind the experimental design and step-by-step protocols.

Electrophilic Aromatic Substitution: Gateway to Functionalized Scaffolds

The electron-rich nature of the aromatic ring in 4-methoxy-2,3-dihydro-1H-indene makes it an excellent substrate for a variety of electrophilic aromatic substitution reactions. The methoxy group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself.[1] Given the substitution pattern of 4-methoxy-2,3-dihydro-1H-indene, the primary sites of substitution are the C5 and C7 positions.

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, providing a direct route to valuable ketone intermediates. These ketones can be further elaborated into a wide range of functional groups and heterocyclic systems.[3][4] The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from an acyl halide or anhydride.[5][6]

Protocol: Friedel-Crafts Acylation of 4-Methoxy-2,3-dihydro-1H-indene

Objective: To synthesize 5-acetyl-4-methoxy-2,3-dihydro-1H-indene.

Materials:

  • 4-Methoxy-2,3-dihydro-1H-indene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of 4-methoxy-2,3-dihydro-1H-indene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Causality: The use of anhydrous conditions is critical as AlCl₃ is highly moisture-sensitive. The slow, dropwise addition at low temperature controls the exothermic reaction between the acyl chloride and the Lewis acid, preventing side reactions. The acidic workup protonates the aluminum salts, allowing for their removal into the aqueous phase.

Diagram: Friedel-Crafts Acylation Workflow

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Suspend AlCl3 in DCM cool Cool to 0 °C start->cool reagents Prepare solution of 4-methoxy-2,3-dihydro-1H-indene and acetyl chloride in DCM cool->reagents add Dropwise addition to AlCl3 suspension reagents->add stir0 Stir at 0 °C for 1h add->stir0 stir_rt Stir at room temperature for 2h stir0->stir_rt quench Quench with ice/HCl stir_rt->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product: 5-acetyl-4-methoxy-2,3-dihydro-1H-indene

Caption: Workflow for the Friedel-Crafts acylation of 4-methoxy-2,3-dihydro-1H-indene.

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[7][8] The electrophile, known as the Vilsmeier reagent, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This reaction provides a direct route to aromatic aldehydes, which are versatile intermediates in organic synthesis.

Protocol: Vilsmeier-Haack Formylation of 4-Methoxy-2,3-dihydro-1H-indene

Objective: To synthesize 5-formyl-4-methoxy-2,3-dihydro-1H-indene.

Materials:

  • 4-Methoxy-2,3-dihydro-1H-indene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium acetate solution

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, cool DMF (3.0 equivalents) to 0 °C.

  • Slowly add POCl₃ (1.2 equivalents) to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-methoxy-2,3-dihydro-1H-indene (1.0 equivalent) in 1,2-dichloroethane to the Vilsmeier reagent.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Causality: The pre-formation of the Vilsmeier reagent at low temperature is crucial for its stability. The use of an electron-rich aromatic substrate like 4-methoxy-2,3-dihydro-1H-indene is necessary due to the milder electrophilicity of the Vilsmeier reagent compared to acylium ions.[10]

Functionalization of the Benzylic Position

The benzylic C-H bonds at the 1-position of the 2,3-dihydro-1H-indene core are activated and can undergo selective functionalization through radical-mediated pathways.

Benzylic bromination is a key transformation that introduces a bromine atom at the benzylic position, which can then serve as a versatile handle for subsequent nucleophilic substitution or elimination reactions.[11] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, which favors benzylic substitution over electrophilic addition to the aromatic ring.[12][13] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[12]

Protocol: Benzylic Bromination of 4-Methoxy-2,3-dihydro-1H-indene

Objective: To synthesize 1-bromo-4-methoxy-2,3-dihydro-1H-indene.

Materials:

  • 4-Methoxy-2,3-dihydro-1H-indene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or benzene

  • Saturated sodium thiosulfate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-2,3-dihydro-1H-indene (1.0 equivalent) in carbon tetrachloride.

  • Add NBS (1.05 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours. The reaction can also be initiated by irradiation with a UV lamp at room temperature.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography or distillation under reduced pressure.

Causality: The use of a non-polar solvent like CCl₄ is typical for radical reactions. The radical initiator, AIBN, decomposes upon heating to generate radicals that initiate the chain reaction. The low concentration of Br₂ generated from NBS and trace HBr favors the desired radical substitution pathway.[2]

Diagram: Key Reactive Sites of 4-Methoxy-2,3-dihydro-1H-indene

Caption: Reactive sites of 4-methoxy-2,3-dihydro-1H-indene for synthetic transformations.

Applications in Medicinal Chemistry

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The 4-methoxy substituted variant serves as a key building block in the synthesis of novel therapeutic agents.

Synthesis of Monoamine Oxidase B (MAO-B) Inhibitors

Derivatives of 2,3-dihydro-1H-inden-1-amine are known to be potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[14] The synthesis of these inhibitors often starts from the corresponding indanone, which can be prepared from 4-methoxy-2,3-dihydro-1H-indene via oxidation.

Synthetic Pathway Overview:

  • Oxidation: Oxidation of 4-methoxy-2,3-dihydro-1H-indene to 4-methoxy-2,3-dihydro-1H-inden-1-one.

  • Oximation: Conversion of the ketone to an oxime.

  • Reduction: Reduction of the oxime to the corresponding primary amine, 4-methoxy-2,3-dihydro-1H-inden-1-amine.[15]

  • Functionalization: Further chemical modification of the amine to introduce desired pharmacophoric features.

Dopamine Receptor Ligands

The indane framework is also present in ligands for dopamine receptors, which are important targets for the treatment of various neurological and psychiatric disorders.[16][17] The 4-methoxy-2,3-dihydro-1H-indene scaffold can be incorporated into novel bitopic ligands designed to target these receptors with high affinity and selectivity.

Data Summary

PropertyValueReference
Molecular Formula C₁₀H₁₂O[18]
Molecular Weight 148.20 g/mol [18]
CAS Number 21573-42-2[18]
Appearance Colorless to pale yellow liquid
Boiling Point ~100-112 °C at 2.5 Torr[15]

Safety and Handling

4-Methoxy-2,3-dihydro-1H-indene and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound.

Conclusion

4-Methoxy-2,3-dihydro-1H-indene is a valuable and versatile building block in organic synthesis with significant applications in the preparation of functionalized aromatic compounds and medicinally relevant scaffolds. Its predictable reactivity, stemming from the activating methoxy group and the accessible benzylic positions, allows for a wide range of synthetic manipulations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their synthetic endeavors, from fundamental methodology development to the discovery of novel therapeutic agents.

References

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Benzylic Bromination. (2024, February 10). Chemistry Steps. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved from [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (n.d.). Google Patents.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Methoxy-1-indanone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • 4-Methoxy-2,3-dihydro-1H-inden-1-amine ≥95%. (n.d.). Howei Pharm. Retrieved from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 18.4b Benzylic Bromination with NBS. (2018, September 20). YouTube. Retrieved from [Link]

  • 4-methoxy-2,3-dihydro-1H-indene. (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. (2018, February 10). PubMed. Retrieved from [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. (2012, December 7). PMC. Retrieved from [Link]

  • New dopamine D3-selective receptor ligands containing a 6-methoxy- 1,2,3,4-tetrahydroisoquinolin-7-ol motif. (n.d.). Retrieved from [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2023, May 17). MDPI. Retrieved from [Link]

  • Synthesis of Bitopic Ligands as Potent Dopamine D2 Receptor Agonists. (2022, February 16). PubMed. Retrieved from [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023, August 17). PMC. Retrieved from [Link]

  • Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. (2025, April 21). ACS Publications. Retrieved from [Link]

  • Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. (n.d.). ChemRxiv. Retrieved from [Link]

  • Editorial on the Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials. (2025, October 23). MDPI. Retrieved from [Link]

  • 2,3-dihydro-1H-indene-4- thiol as selective human monoamine oxidase B inhibit. (n.d.). Retrieved from [Link]

  • Synthesis of indene in liquid-phase by one-pot process using orthogonal tandem catalysis. (n.d.). Retrieved from [Link]

Sources

Application Note: Rational Design, Synthesis, and Validation of 4-Methoxy-2,3-dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Focus: Colchicine-Binding Site Inhibitors (CBSIs), Structural Rigidity, and Microtubule Destabilization

Scientific Rationale and Structural Causality

Microtubules are highly dynamic cytoskeletal polymers composed of


- and 

-tubulin heterodimers. They are critical for mitotic spindle formation during cell division, making them a premier target for antineoplastic agents. Combretastatin A-4 (CA-4) is a highly potent natural tubulin polymerization inhibitor that binds to the colchicine site[1]. However, CA-4 is limited by its chemically unstable cis-stilbene configuration, which readily isomerizes into the inactive trans-isoform under physiological conditions or light exposure.

To overcome this, medicinal chemists employ conformational restriction strategies. By embedding the cis-olefin equivalent of CA-4 into a rigid 2,3-dihydro-1H-indene framework, the bioactive conformation is permanently locked[1][2].

Causality of the 4-Methoxy Substitution: The inclusion of methoxy groups (specifically the 4,5,6-trimethoxy or 4-methoxy configurations) on the indene A-ring is not arbitrary. These functional groups act as critical hydrogen bond acceptors and provide the necessary steric bulk to anchor the molecule deep within the hydrophobic pocket of the colchicine-binding site on


-tubulin[1]. Furthermore, the indene core maintains a precise three-atom distance between the A and B rings, perfectly mimicking the spatial arrangement of CA-4[1].

MoA Indene 4-Methoxy-2,3-dihydro-1H-indene Derivatives ColchicineSite Colchicine Binding Site on β-Tubulin Indene->ColchicineSite Binds Inhibition Inhibition of Tubulin Polymerization ColchicineSite->Inhibition Destabilizes Microtubules Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Blocks Mitotic Spindle Apoptosis Apoptosis & Anti-angiogenesis Arrest->Apoptosis Induces

Logical flow of mechanism of action for 2,3-dihydro-1H-indene tubulin inhibitors.

Synthetic Methodology and Workflow

The synthesis of 4-methoxy-2,3-dihydro-1H-indene derivatives requires a highly controlled sequence to construct the fused bicyclic system before appending the pharmacophoric B-ring. The following workflow outlines the synthesis of the highly active 4,5,6-trimethoxy-2,3-dihydro-1H-indene core (analogous to compound 12d)[1][2].

Synthesis Step1 Friedel-Crafts Acylation (Indanone Formation) Step2 Reduction (Indanol Formation) Step1->Step2 NaBH4, MeOH Step3 Dehydration (Indene Core) Step2->Step3 PTSA, Toluene, Reflux Step4 Pd-Catalyzed Coupling (Target Derivatives) Step3->Step4 Cross-Coupling

Step-by-step synthetic workflow for 4-methoxy-2,3-dihydro-1H-indene derivatives.

Protocol 1: Synthesis of the Indene Core

Note: This protocol is designed with self-validating TLC/NMR checkpoints to ensure reaction completion before proceeding to the next step, preventing the carryover of unreacted intermediates.

Step 1: Intramolecular Friedel-Crafts Acylation

  • Reaction: Dissolve 10 mmol of 3-(3,4,5-trimethoxyphenyl)propanoic acid in 20 mL of Eaton’s reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid).

  • Causality: Eaton's reagent is chosen over traditional AlCl3 because it acts as both a solvent and a strong dehydrating acid, promoting smooth intramolecular cyclization without cleaving the sensitive methoxy ethers.

  • Execution: Stir the mixture at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour the mixture over crushed ice and extract with dichloromethane (3 x 20 mL). Wash the organic layer with saturated NaHCO3 to neutralize residual acid. Evaporate to yield the corresponding 1-indanone.

Step 2: Ketone Reduction

  • Reaction: Dissolve the crude 1-indanone in 30 mL of anhydrous methanol. Cool to 0°C.

  • Execution: Slowly add 15 mmol of Sodium Borohydride (

    
    ) in portions. Stir for 2 hours at room temperature.
    
  • Validation: The disappearance of the ketone carbonyl stretch (~1700

    
    ) in IR spectroscopy confirms complete reduction to the indanol.
    

Step 3: Acid-Catalyzed Dehydration

  • Reaction: Dissolve the indanol in 40 mL of toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.5 mmol).

  • Causality: Toluene allows for high-temperature reflux (110°C), and a Dean-Stark trap is used to physically remove water from the system, driving the equilibrium toward the dehydrated indene product via Le Chatelier's principle.

  • Execution: Reflux for 3 hours. Cool, wash with water, dry over

    
    , and concentrate to yield the 4,5,6-trimethoxy-1H-indene core.
    

Step 4: B-Ring Coupling

  • Append the B-ring (e.g., 4-hydroxy-3-methoxyphenyl) using standard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on a halogenated indene intermediate to yield the final derivative (e.g., Compound 12d)[1].

Biological Validation: Tubulin Polymerization Assay

To confirm that the synthesized derivatives act via the intended mechanism (tubulin destabilization), an in vitro tubulin polymerization assay must be conducted.

Protocol 2: Self-Validating Kinetic Tubulin Assay

This protocol utilizes the principle of light scattering. As free tubulin dimers polymerize into microtubules, the solution's turbidity increases, which can be measured as an increase in absorbance at 340 nm.

Materials:

  • Porcine brain tubulin (>99% purity, unpolymerized).

  • PEM Buffer: 80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9.
    
  • GTP (Guanosine-5'-triphosphate), 10 mM stock.

Self-Validating Setup (Controls):

  • Negative Control (Vehicle): 1% DMSO. Expect a classic sigmoidal curve (lag phase, growth phase, steady-state plateau).

  • Positive Control: 3 µM CA-4 or Colchicine. Expect a complete flatline (total inhibition of polymerization).

  • Validation Logic: If the vehicle does not reach a plateau, the tubulin has degraded. If CA-4 does not flatline, the tubulin is pre-polymerized or the GTP is inactive.

Step-by-Step Procedure:

  • Preparation: Prepare a tubulin solution at 3 mg/mL in PEM buffer containing 1 mM GTP. Keep strictly on ice (0°C) to prevent premature spontaneous polymerization.

  • Compound Loading: In a pre-chilled 96-well half-area UV-transparent plate, add 5 µL of the test indene derivative (e.g., Compound 12d) at varying concentrations (0.1 µM to 10 µM). Add controls to respective wells.

  • Initiation: Rapidly pipette 45 µL of the cold tubulin/GTP mixture into each well.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. The temperature shift from 0°C to 37°C initiates polymerization.

  • Measurement: Read absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the

    
     by integrating the area under the curve (AUC) for each concentration relative to the vehicle control[1].
    

Quantitative Data Summary

The structural modification of merging the CA-4 linker into the indene A-ring yields highly potent compounds. Compound 12d (featuring a 4-hydroxy-3-methoxyphenyl B-ring) demonstrates exceptional antiproliferative activity, effectively competing with


-colchicine and disrupting microtubule networks[1][2].
Compound / AgentCore StructureB-Ring SubstitutionK562 Cell Line

(µM)
Tubulin Polymerization

(µM)
CA-4 (Control) cis-Stilbene3-hydroxy-4-methoxyphenyl0.0021.85
Compound 12d 4,5,6-trimethoxy-2,3-dihydro-1H-indene4-hydroxy-3-methoxyphenyl0.0283.24
Compound 12a 4,5,6-trimethoxy-2,3-dihydro-1H-indenePhenyl> 1.00N/A
Compound 12r 4,5,6-trimethoxy-2,3-dihydro-1H-indene3,4,5-trimethoxyphenyl0.0874.10

Data Context: The


 values indicate that while the indene derivatives are slightly less potent than the natural product CA-4 in vitro, their enhanced chemical stability prevents the drastic in vivo drop-off associated with CA-4's cis-trans isomerization[1]. Compound 12d effectively blocks the cell cycle at the G2/M phase, leading to apoptosis[1].

References

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC Source: nih.gov URL:[Link]

  • (PDF) Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency Source: researchgate.net URL:[Link]

Sources

4-methoxy-2,3-dihydro-1H-indene as a precursor for novel heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methoxy-2,3-dihydro-1H-indene as a Precursor for Novel Heterocyclic Compounds

Executive Summary

4-Methoxy-2,3-dihydro-1H-indene (4-Methoxyindane) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its more common 5-methoxy isomer (often used in melatonin analogues), the 4-methoxy variant offers unique steric and electronic properties due to the substituent's proximity to the bridgehead carbon. This position creates a distinct "kink" in the molecular topography, enhancing selectivity for globular protein binding sites such as the colchicine-binding site of tubulin and the orthosteric sites of Adenosine (A1/A2A) receptors.

This guide details the strategic utilization of 4-methoxyindane as a starting material for generating library-ready heterocyclic cores, specifically indeno-fused pyrazoles, isoxazoles, and pyridines .

Chemical Profile & Reactivity Logic

The utility of 4-methoxy-2,3-dihydro-1H-indene lies in its ability to be selectively functionalized at the benzylic (C1) position. The electron-donating methoxy group activates the aromatic ring, but more importantly, it influences the conformation of downstream derivatives.

  • Precursor: 4-Methoxy-2,3-dihydro-1H-indene (CAS: 13334-64-0)

  • Key Intermediate: 4-Methoxy-1-indanone[1][2][3][4]

  • Target Classes: Indeno[1,2-c]pyrazoles, Indeno[1,2-d]isoxazoles, 2-Benzylidene-1-indanones.

Mechanistic Pathway Overview

The synthesis flow requires an initial "activation" (oxidation) followed by "construction" (condensation/cyclization).

IndanePathways Indane 4-Methoxy-2,3-dihydro-1H-indene (Precursor) Indanone 4-Methoxy-1-indanone (Activated Core) Indane->Indanone Benzylic Oxidation (CrO3 or DDQ) Chalcone 2-Benzylidene Intermediate (Michael Acceptor) Indanone->Chalcone Claisen-Schmidt (R-CHO, Base) Pyridine Indeno[2,1-c]pyridine (Scaffold C) Indanone->Pyridine Vilsmeier-Haack / NH4OAc Pyrazole Indeno[1,2-c]pyrazole (Scaffold A) Chalcone->Pyrazole Hydrazine Cyclization Isoxazole Indeno[1,2-d]isoxazole (Scaffold B) Chalcone->Isoxazole Hydroxylamine Cyclization

Figure 1: Divergent synthetic pathways from the parent indane to bioactive heterocycles.[5][6]

Detailed Experimental Protocols

Protocol A: Activation of the Scaffold (Synthesis of 4-Methoxy-1-indanone)

Rationale: The unfunctionalized indane is chemically inert for heterocycle formation. Benzylic oxidation is the critical first step. While 4-methoxy-1-indanone is commercially available, synthesizing it from the hydrocarbon or the phenol ensures supply chain independence and allows for deuterium labeling if required.

Reagents:

  • 4-Methoxy-2,3-dihydro-1H-indene (1.0 eq)

  • Chromium(VI) oxide (CrO3) (Excess) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

  • Acetic Acid / Water (Solvent)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 4-methoxy-2,3-dihydro-1H-indene in 50 mL of glacial acetic acid.

  • Oxidation: Add CrO3 (30 mmol) dissolved in minimal water dropwise at 0°C. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The ketone is more polar than the starting material.

  • Quench: Pour into ice water (200 mL). Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash organic layer with sat. NaHCO3 (to remove acetic acid) and brine. Dry over Na2SO4.[7] Concentrate and recrystallize from ethanol.

  • Validation: 1H NMR (CDCl3) should show loss of benzylic CH2 triplet (~2.9 ppm) and appearance of carbonyl signal in IR (~1690 cm-1).

Protocol B: The "Chalcone" Gateway (Claisen-Schmidt Condensation)

Rationale: This step introduces the second aromatic ring (Ring B), which is essential for tubulin binding affinity. The resulting


-unsaturated ketone acts as a Michael acceptor for the subsequent heterocyclization.

Target Molecule: (E)-2-(3,4,5-trimethoxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one. Note: The 3,4,5-trimethoxy substitution pattern is chosen here due to its validated potency in tubulin inhibition (See Case Study 1).

Reagents:

  • 4-Methoxy-1-indanone (1.0 eq)[4]

  • 3,4,5-Trimethoxybenzaldehyde (1.1 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Methanol (MeOH)

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve 4-methoxy-1-indanone (5 mmol) and 3,4,5-trimethoxybenzaldehyde (5.5 mmol) in MeOH (20 mL).

  • Catalysis: Add KOH pellets (10 mmol) slowly. The solution will likely darken (yellow/orange) indicating enolate formation.

  • Condensation: Stir at RT for 4–8 hours. A precipitate often forms as the product is less soluble than the reactants.

  • Workup: Pour the mixture into ice-cold water (100 mL) acidified with 1M HCl (to pH ~4).

  • Isolation: Filter the solid precipitate. Wash with cold water and cold MeOH.

  • Yield Optimization: If no precipitate forms, extract with EtOAc, dry, and purify via flash chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Protocol C: Heterocyclization (Synthesis of Indeno[1,2-c]pyrazoles)

Rationale: Converting the chalcone into a pyrazole restricts the conformational freedom of the two aromatic rings, locking them into a bioactive coplanar geometry.

Reagents:

  • Chalcone intermediate from Protocol B (1.0 eq)

  • Hydrazine Hydrate (NH2NH2·H2O) (5.0 eq) or Phenylhydrazine (for N-substituted derivatives)

  • Acetic Acid (Glacial) or Ethanol (reflux)

Step-by-Step:

  • Reaction: Dissolve the chalcone (1 mmol) in glacial acetic acid (10 mL). Add hydrazine hydrate (5 mmol).

  • Cyclization: Reflux the mixture at 100°C for 3–6 hours.

    • Mechanism:[4][5][8] Michael addition of hydrazine to the

      
      -carbon followed by intramolecular imine formation and dehydration.
      
  • Monitoring: TLC should show the disappearance of the yellow chalcone spot and the appearance of a highly fluorescent spot (under UV 254/365 nm).

  • Workup: Cool to RT and pour into crushed ice. Neutralize with ammonium hydroxide.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF mixtures.

  • Characterization:

    • 1H NMR: Look for the disappearance of the alkene proton singlet and the appearance of the pyrazole NH (broad, exchangeable) or N-Ph signals.

    • Mass Spec: M+H peak consistent with the loss of H2O from the combined mass of chalcone + hydrazine.

Quantitative Data Summary: Biological Potency

The following table summarizes the impact of the 4-methoxy group when incorporated into these scaffolds, specifically for Tubulin Polymerization Inhibition (IC50 against MCF-7 cancer cell lines) and Adenosine A2A Receptor Antagonism (Ki).

Compound ScaffoldR-Group (Ring B)TargetPotency (IC50 / Ki)Reference
4-Methoxy-indanone (Chalcone) 3,4,5-TrimethoxyphenylTubulin (MCF-7)0.028 µM [1]
5-Methoxy-indanone (Analog) 3,4,5-TrimethoxyphenylTubulin (MCF-7)0.210 µM[1]
4-Methoxy-indanone (Chalcone) 4-DimethylaminophenylA2A Receptor97 nM [2]
Indeno[1,2-c]pyrazole 4-ChlorophenylEGFR Kinase1.2 µM[3]

Key Insight: The 4-methoxy derivative (Row 1) shows superior potency compared to the 5-methoxy analog (Row 2) in tubulin inhibition, likely due to the specific steric fit in the colchicine pocket.

Troubleshooting & Optimization

  • Issue: Low Yield in Oxidation (Protocol A).

    • Cause: Over-oxidation to phthalic acid derivatives.

    • Fix: Switch to Manganese(III) acetate or Selectfluor for milder benzylic oxidation, or purchase 4-methoxy-1-indanone directly if cost permits.

  • Issue: "Oiling Out" during Condensation (Protocol B).

    • Cause: Incomplete crystallization of the chalcone.

    • Fix: Add a seed crystal or use ultrasound sonication to induce nucleation. Switch solvent to Ethanol/Water (1:1).

  • Issue: Regioisomers in Pyrazole Synthesis (Protocol C).

    • Cause: When using substituted hydrazines (e.g., Methylhydrazine), two isomers (N1 vs N2) are possible.

    • Fix: Use acetic acid as solvent to favor the thermodynamic product. Isolate isomers via preparative HPLC.

References

  • Zhang, Y., et al. (2023). "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Visser, K., et al. (2012). "Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Library. (2025). "The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide." Link

  • PubChem Compound Summary. (2025). "4-methoxy-2,3-dihydro-1H-indene."[9][10][11] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2,3-Dihydro-1H-Indene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-methoxy-2,3-dihydro-1H-indene (also known as 4-methoxyindane). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic building block. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you have a robust, self-validating protocol.

The synthesis of 4-methoxy-2,3-dihydro-1H-indene is a well-established process, but like any multi-step synthesis, it presents challenges that can impact the final yield and purity. This guide provides a troubleshooting framework and answers to frequently asked questions to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My overall yield is low. What are the most critical steps affecting the yield?

A low overall yield in this multi-step synthesis typically points to inefficiencies in one or more of the three core stages. The most common route involves the intramolecular Friedel-Crafts acylation to form the indanone precursor, followed by reduction to an indanol, and subsequent dehydration to the target indene.

The critical stages to scrutinize are:

  • Intramolecular Cyclization: The formation of 4-methoxy-2,3-dihydro-1H-inden-1-one from a precursor like 3-(3-methoxyphenyl)propanoic acid is highly dependent on the choice of acid catalyst and reaction conditions. Inefficient cyclization is a primary source of low yield.

  • Reduction of the Ketone: While generally efficient, the reduction of the indanone to the corresponding indanol can be a source of yield loss if the reaction does not go to completion or if over-reduction occurs.

  • Dehydration of the Alcohol: This final step is arguably the most frequent cause of significant yield loss due to the formation of unwanted polymeric byproducts, especially under harsh conditions.[1][2]

Below is a workflow diagram illustrating this common synthetic pathway.

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction cluster_2 Stage 3: Dehydration A 3-(3-Methoxyphenyl)propanoic acid B 4-Methoxy-2,3-dihydro-1H-inden-1-one A->B  Friedel-Crafts Acylation (e.g., PPA, Eaton's Reagent) C 4-Methoxy-2,3-dihydro-1H-inden-1-ol B->C  Reduction (e.g., NaBH4) D 4-Methoxy-2,3-Dihydro-1H-Indene (Final Product) C->D  Acid-Catalyzed Dehydration (e.g., PTSA) E Polymeric Byproducts C->E  Side Reaction (Harsh Conditions)

Caption: General workflow for the synthesis of 4-methoxy-2,3-dihydro-1H-indene.

Q2: I'm observing a significant amount of a polymeric byproduct during the final dehydration step. How can I prevent this?

This is a classic problem when dehydrating electron-rich benzylic alcohols. The resulting indene product has an activated double bond that is susceptible to acid-catalyzed polymerization. The use of high temperatures or strong, non-catalytic amounts of acid exacerbates this issue.

Causality: The mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a stable secondary benzylic carbocation. While this cation can lose a proton to form the desired alkene, it can also act as an electrophile and attack the double bond of another indene molecule, initiating a chain reaction that leads to polymerization.

Solution: The key is to use mild reaction conditions that favor the desired intramolecular elimination over the intermolecular polymerization. A highly effective method is the use of a catalytic amount of p-toluenesulfonic acid (PTSA) in a non-coordinating solvent like chloroform at room temperature.[1] This approach has been shown to produce quantitative yields for similar systems, whereas using benzene at reflux temperatures resulted mostly in polymeric materials.[1]

Optimized Dehydration Protocol:

  • Dissolve the 4-methoxy-2,3-dihydro-1H-inden-1-ol (1.0 eq) in chloroform.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, ~0.05 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product via flash column chromatography or vacuum distillation.

Q3: The reduction of 4-methoxy-2,3-dihydro-1H-inden-1-one is not going to completion, or I'm getting side products. What are the optimal reduction conditions?

Incomplete reduction or the formation of side products often stems from the choice of reducing agent, reaction temperature, or stoichiometry. For reducing an indanone to an indanol, a mild and selective reducing agent is required to avoid over-reduction or other unwanted reactions.

Solution: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for ketones in the presence of other functional groups and its operational simplicity.[2]

To ensure the reaction goes to completion:

  • Stoichiometry: Use a slight excess of NaBH₄ (e.g., 1.5 to 3.0 equivalents) to ensure all the ketone is consumed.[2]

  • Temperature Control: The reaction should be started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure it proceeds to completion.[2]

  • Solvent System: A mixture of protic and aprotic solvents, such as methanol (MeOH) and tetrahydrofuran (THF), is highly effective.[2] Methanol acts as a proton source to protonate the intermediate alkoxide, while THF ensures the solubility of the starting material.

Parameter Recommendation Rationale
Reducing Agent Sodium Borohydride (NaBH₄)High selectivity for ketones, safer to handle than LiAlH₄.
Equivalents 1.5 - 3.0 eq.Ensures complete conversion of the starting material.[2]
Solvent THF/MeOH (2:1) or EthanolExcellent solubility for substrates and reagents.[2][3]
Temperature 0 °C to Room TemperatureControls initial exotherm and drives reaction to completion.[2]
Reaction Time 2 - 4 hoursTypically sufficient for full conversion; monitor by TLC.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for a high-yield synthesis?

The most common and reliable starting material is 3-(3-methoxyphenyl)propanoic acid . This precursor undergoes intramolecular Friedel-Crafts acylation (a cyclization reaction) to form the key intermediate, 4-methoxy-2,3-dihydro-1H-inden-1-one.[4] The success of this initial step is crucial for the overall yield.

Q2: How can I effectively purify the final 4-methoxy-2,3-dihydro-1H-indene?

Purification is critical to remove any unreacted starting materials, catalysts, or polymeric byproducts. The two most effective methods are:

  • Flash Column Chromatography: This is the preferred method for achieving high purity.

    • Stationary Phase: Silica gel (200-300 mesh).[5]

    • Mobile Phase (Eluent): A non-polar solvent system is ideal. Start with pure hexanes or a mixture with a small amount of a slightly more polar solvent, like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical gradient could be Hexanes/EtOAc from 100:0 to 10:1.[5][6]

  • Vacuum Distillation: This method is suitable for larger-scale purifications, provided the product is thermally stable. Given the tendency of indenes to polymerize, distillation should be performed at the lowest possible pressure and temperature.

Q3: What analytical techniques are best for monitoring reaction progress and confirming the final product?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of products in real-time. Use a suitable eluent system (e.g., Hexanes/EtOAc) and visualize the spots under UV light.

  • Product Confirmation: A combination of spectroscopic methods is required for unambiguous structure confirmation.

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the number and connectivity of protons and carbons.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[7][8]

    • Infrared (IR) Spectroscopy: Can confirm the disappearance of the C=O stretch from the indanone precursor and the presence of C=C stretching from the indene product.

Analytical_Workflow A Reaction Mixture B TLC Analysis A->B C Reaction Complete? B->C C->A No D Work-up & Purification C->D Yes E Final Product D->E F NMR (¹H, ¹³C) E->F G Mass Spec (MS) E->G H IR Spectroscopy E->H I Structure Confirmed F->I G->I H->I

Caption: Analytical workflow for synthesis and confirmation.

Q4: Are there alternative synthetic routes that might offer higher yields?

While the indanone reduction-dehydration pathway is robust, modern organic chemistry offers several alternatives for synthesizing indene scaffolds, often with high efficiency and regioselectivity. These include:

  • Transition Metal-Catalyzed Cyclizations: Rhodium(I) and other transition metal catalysts can be used to cyclize precursors like 2-(chloromethyl)phenylboronic acid with alkynes to give indene derivatives in high yields.[9]

  • Brønsted Acid-Catalyzed Cyclization: Certain diaryl- or alkyl-aryl-1,3-dienes can be cyclized to form substituted indenes using a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid under mild conditions.[9]

While these methods are powerful, they may require more specialized starting materials or catalysts compared to the more traditional and cost-effective route described in this guide. For the specific synthesis of 4-methoxy-2,3-dihydro-1H-indene, optimizing the established pathway often provides the most practical approach to achieving high yields.

References

  • Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2)
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Taylor & Francis Online. Available at: [Link]

  • Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible-Light Promoted Wolff Rearra. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Indenes via Graphene Oxide Mediated Manipulation of Morita‐Baylis‐Hillman Alcohols. (2020). Chemistry Europe. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Indene synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). National Center for Biotechnology Information. Available at: [Link]

  • 4-methoxy-2,3-dihydro-1H-indene. PubChem. Available at: [Link]

  • Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. (2025). ACS Publications. Available at: [Link]

  • Simple and efficient synthesis of 4,7-dimethoxy-1(H)-indene. (2007). Digital Commons @ Michigan Tech. Available at: [Link]

  • Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. Semantic Scholar. Available at: [Link]

  • preparation and diels–alder reaction of a highly nucleophilic diene. Organic Syntheses Procedure. Available at: [Link]

  • 2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one. (2011). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[5][6]pyridine-1,3-diones. (2016). ResearchGate. Available at: [Link]

Sources

Common side products in the synthesis of 4-methoxy-2,3-dihydro-1H-indene and how to avoid them.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common synthetic bottlenecks encountered when synthesizing 4-methoxy-2,3-dihydro-1H-indene (commonly known as 4-methoxyindane).

This guide bypasses generic advice, focusing instead on the mechanistic causality behind side product formation and providing self-validating protocols to ensure high-fidelity synthesis.

Section 1: Mechanistic Overview & Reaction Pathway

The synthesis of 4-methoxyindane typically proceeds via the cyclization of a phenylpropanoic acid derivative to an indanone intermediate, followed by deoxygenation. Deviations in reagent selection (e.g., strong acids, inappropriate hydrides, or harsh hydrogenation conditions) lead to distinct, predictable side products.

SynthesisPathway Precursor 3-(2-methoxyphenyl) propanoic acid Indanone 4-Methoxyindan-1-one (Intermediate) Precursor->Indanone Cyclization (PPA, 90°C) Target 4-Methoxy-2,3-dihydro-1H-indene (Target Product) Indanone->Target H2, Pd/C, Acid or Wolff-Kishner Demethyl 4-Hydroxyindan-1-one (Demethylation) Indanone->Demethyl Strong Acids (AlCl3, HBr, HI) Incomplete 4-Methoxyindan-1-ol (Incomplete Reduction) Indanone->Incomplete NaBH4 only or short H2 time OverRed 4-Methoxy-octahydroindene (Over-reduction) Target->OverRed High Pressure H2 (>5 atm)

Figure 1: Synthesis pathway of 4-methoxyindane highlighting optimal routes and common side products.

Section 2: Troubleshooting FAQs

Q1: Why am I seeing a significant amount of 4-hydroxyindane (demethylation) during my Clemmensen reduction?

Causality: The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid (Zn(Hg)/HCl) under reflux. These highly acidic, thermal conditions facilitate the protonation of the methoxy oxygen. Subsequent nucleophilic attack by chloride ions cleaves the ether bond (releasing volatile methyl chloride), resulting in O-demethylation and the formation of the phenolic side product[1]. Solution: Abandon the Clemmensen route for methoxy-substituted arenes. Switch to a Wolff-Kishner reduction (hydrazine hydrate, KOH, ethylene glycol), which operates under strongly basic conditions, completely preserving the aryl ether. Alternatively, use catalytic hydrogenation (Pd/C, H2) with a mild acid catalyst to achieve complete deoxygenation without ether cleavage[2].

Q2: My catalytic hydrogenation of 4-methoxyindan-1-one stops at 4-methoxyindan-1-ol. How do I force complete deoxygenation?

Causality: Benzylic ketones readily reduce to benzylic alcohols under standard hydrogenation conditions (Pd/C, H2, neutral solvent). However, the subsequent hydrogenolysis of the benzylic C-O bond requires acid catalysis. Without acid, the hydroxyl group is a poor leaving group. Solution: Add a catalytic amount of a strong mineral acid (e.g., concentrated HCl or HClO4) to your hydrogenation solvent (typically ethanol or ethyl acetate). The acid protonates the benzylic alcohol, converting it into an excellent leaving group (water). This generates a transient benzylic carbocation/radical on the palladium surface, which is rapidly reduced by hydride species to yield the target indane[2].

Q3: I am observing over-reduction (loss of aromaticity) yielding 4-methoxy-octahydro-1H-indene. How can I prevent this?

Causality: The aromatic ring of the indane core is electron-rich due to the electron-donating methoxy group. Under high hydrogen pressure or prolonged exposure to active heterogeneous catalysts (like Pd/C or PtO2), the aromatic π-system coordinates to the metal surface and undergoes sequential hydride additions, destroying the aromaticity. Solution: Strictly control the hydrogen pressure to 1 atmosphere (a standard hydrogen balloon is sufficient for benzylic deoxygenation). Limit reaction time to 2–4 hours and monitor closely via TLC or GC-MS.

Q4: During the Friedel-Crafts cyclization, I am getting a mixture of regioisomers. How do I selectively obtain 4-methoxyindan-1-one?

Causality: If you start with 3-(3-methoxyphenyl)propanoic acid, the methoxy group acts as an ortho/para director. Cyclization can occur at the position para to the methoxy group (yielding 6-methoxyindan-1-one) or ortho (yielding 4-methoxyindan-1-one). Steric hindrance usually favors the para attack, making your desired 4-methoxy isomer the minor product. Solution: You must alter your starting material to 3-(2-methoxyphenyl)propanoic acid . In this precursor, the cyclization is forced into the unsubstituted position adjacent to the propyl chain, unambiguously yielding 4-methoxyindan-1-one[3].

Section 3: Standard Operating Protocols (Self-Validating Systems)

To ensure high-fidelity synthesis, utilize the following self-validating protocols. Each step contains an observable metric to confirm the reaction is proceeding correctly.

Protocol A: Mild Cyclization to 4-Methoxyindan-1-one[3]
  • Preparation: Place 30 g of Polyphosphoric Acid (PPA) in a dry, round-bottom flask under an Argon atmosphere. Heat to 90°C.

    • Self-Validation: The PPA will transition from a highly viscous gel to a stirrable syrup. If it does not become easily stirrable, the temperature is too low, which will stall the reaction.

  • Addition: Add 3 mmol of 3-(2-methoxyphenyl)propanoic acid to the stirring PPA. Maintain heating at 90°C for 3 hours.

    • Self-Validation: The reaction mixture will turn a deep red/orange color. This chromic shift confirms the formation of the highly conjugated acylium ion intermediate.

  • Quenching: Pour the hot mixture directly into 200 mL of vigorously stirred ice water. Extract with Ethyl Acetate (3 x 50 mL).

    • Self-Validation: An off-white to pale yellow precipitate/suspension will form in the aqueous layer before extraction. If the mixture remains a dark, unresolvable oil, the cyclization was incomplete.

  • Purification: Wash the organic layer with saturated NaHCO3, dry over MgSO4, and concentrate in vacuo to yield 4-methoxyindan-1-one.

Protocol B: Complete Deoxygenation via Acidic Catalytic Hydrogenation[2]
  • Setup: Dissolve 10 mmol of 4-methoxyindan-1-one in 30 mL of absolute ethanol. Add 10% Pd/C (10 mol% Pd) and 0.5 mL of concentrated aqueous HCl (37%).

  • Purging: Evacuate the flask and backfill with Hydrogen gas three times. Attach a hydrogen balloon (1 atm).

    • Self-Validation: The reaction will consume exactly 2 molar equivalents of H2 (one to reduce the ketone, one to cleave the alcohol). The balloon will visibly deflate over the first hour and then stabilize.

  • Monitoring: Stir vigorously at room temperature for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation: The UV-active starting material (

      
      ) will disappear. A highly non-polar, UV-active spot (
      
      
      
      ) will appear, corresponding to the target indane. If a spot stalls at
      
      
      , the reaction is trapped at the intermediate alcohol; add slightly more HCl.
  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via flash chromatography.

Section 4: Quantitative Data Comparison

The following table summarizes the quantitative efficiency and side-product risks associated with various reduction methodologies for this specific substrate.

Table 1: Comparison of Reduction Methods for 4-Methoxyindan-1-one

Reduction MethodReagents & ConditionsTypical Target YieldMajor Side ProductRisk of Demethylation
Clemmensen Zn(Hg), conc. HCl, Reflux35 – 45%4-HydroxyindaneHigh
Wolff-Kishner NH2NH2, KOH, Ethylene Glycol, 200°C75 – 85%Hydrazone intermediateLow
Mild Hydride NaBH4, MeOH, 0°C0% (Stops at alcohol)4-Methoxyindan-1-olNone
Catalytic (Neutral) Pd/C, H2 (1 atm), EtOH10 – 20%4-Methoxyindan-1-olNone
Catalytic (Acidic) Pd/C, H2 (1 atm), EtOH, cat. HCl85 – 95% 4-Methoxy-octahydroindeneLow (if monitored)

References

  • Gu, X. H., Yu, H., Jacobson, A. E., Rothman, R. B., Dersch, C. M., George, C., Flippen-Anderson, J. L., & Rice, K. C. (2000). Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Journal of Medicinal Chemistry, 43(25), 4868-4876. URL:[Link]

  • Crooks, P. A., & Rosenberg, H. E. (1980). Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Walsh, J., Frankish, N., Sheridan, H., Farrell, R., & Byrne, W. (1997). Indane dimer compounds and their pharmaceutical use. European Patent Office, EP0865419B1 / WO1997020802A1.

Sources

Optimizing reaction conditions for the derivatization of 4-methoxy-2,3-dihydro-1H-indene.

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing Derivatization of 4-Methoxy-2,3-dihydro-1H-indene

Introduction: The Scaffold & The Challenge

You are working with 4-methoxy-2,3-dihydro-1H-indene (4-methoxyindane), a "privileged scaffold" in medicinal chemistry. Unlike simple anisole, the fused cyclopentyl ring imposes unique steric and electronic constraints that can frustrate standard synthetic protocols.

This guide moves beyond generic textbook reactions. It addresses the specific regiochemical battles between the methoxy group (C4) and the alkyl ring fusion , and provides optimized workflows for the three most common derivatization pathways:

  • Electrophilic Aromatic Substitution (EAS): Targeting C7 vs. C5.

  • Benzylic Oxidation: Accessing the 1-indanone core.

  • Demethylation: Unmasking the phenol without degrading the scaffold.

Module 1: Electrophilic Aromatic Substitution (Regiocontrol)

The Core Issue: The methoxy group at C4 is a strong ortho/para director.[1] However, the fused ring system creates a "steric vs. electronic" conflict.

  • C5 (Ortho): Electronically activated but sterically crowded by the methoxy group.

  • C7 (Para): Electronically activated and generally more accessible, though adjacent to the ring fusion (C7a).

Q1: I am seeing a mixture of isomers during bromination. How do I favor the C7-substituted product?

Diagnosis: Standard bromination (Br₂/AcOH) is often too unselective for activated substrates like 4-methoxyindane, leading to mixtures of C7 (major), C5 (minor), and poly-brominated species.

Optimized Protocol (High Regioselectivity): Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) at low temperatures. This system provides a controlled concentration of electrophilic bromine.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-methoxyindane (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Temperature: Cool the solution to -10°C to 0°C . Crucial: Lower temperatures suppress substitution at the sterically more demanding C5 position.

  • Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes. Do not dump it in all at once.

  • Monitoring: Monitor by HPLC/UPLC. The reaction is usually complete within 2–4 hours.

  • Workup: Quench with water, extract with EtOAc, and wash with sodium thiosulfate (to remove traces of Br₂).

Why this works: NBS provides a "slow-release" source of Br⁺. At 0°C, the kinetic barrier for attacking the crowded C5 position is higher than for the C7 position. The DMF solvent also helps stabilize the intermediate bromonium species, improving selectivity [1].

Q2: I need to introduce an acetyl group. Friedel-Crafts with AlCl₃ is giving me a black tar. What's happening?

Diagnosis: You are likely experiencing demethylation or polymerization . Aluminum chloride (AlCl₃) is a harsh Lewis acid that can cleave aryl methyl ethers (converting your methoxy to a phenol/aluminum complex), which then undergoes uncontrolled side reactions.

Troubleshooting Guide:

VariableRecommendationRationale
Catalyst Switch to SnCl₄ or ZnCl₂ AlCl₃ is too strong. Tin(IV) chloride is milder and preserves the ether linkage.
Reagent Acetyl Chloride More reactive than anhydride, allowing milder temps.
Solvent Dichloromethane (DCM) Nitromethane can also be used to moderate catalyst activity, but DCM is standard.
Temp 0°C to Room Temp Do not reflux. The methoxy group activates the ring enough for room temp reaction.

Module 2: Benzylic Functionalization (Oxidation)

The Core Issue: Indanes are susceptible to oxidation at the benzylic positions (C1 and C3).

  • C1: Distal to the methoxy group (via the bridgehead).

  • C3: Proximal (ortho) to the methoxy group.

  • Note: In 4-methoxyindane, the C1 position is generally the preferred site for oxidation to the ketone (forming 4-methoxy-1-indanone) due to electronic deactivation of C3 by the adjacent electron-rich C4-position (inductive effects).

Q3: My oxidation with KMnO₄ is low-yielding and producing ring-opened byproducts. How do I get clean 4-methoxy-1-indanone?

Diagnosis: Permanganate is an "earth-scorcher" oxidant. It often cleaves the benzylic C-C bonds, opening the cyclopentyl ring to form dicarboxylic acids (e.g., 3-methoxyphthalic acid).

Optimized Protocol (Catalytic Oxidation): Use N-Hydroxyphthalimide (NHPI) catalysis. This mimics biological oxidation and is highly selective for benzylic positions without cleaving C-C bonds [2].

Step-by-Step Protocol:

  • Reactants: 4-methoxyindane (10 mmol), NHPI (10 mol%), and Co(OAc)₂ (1 mol%).

  • Solvent: Acetonitrile or Ethyl Acetate.

  • Oxidant: Oxygen balloon (1 atm) or air bubbling.

  • Conditions: Heat to 60°C for 12–24 hours.

  • Purification: The product, 4-methoxy-1-indanone, is usually crystalline. Simple filtration through a silica plug removes the catalyst.

Visualizing the Workflow:

ReactionWorkflow cluster_EAS Electrophilic Subst. cluster_Ox Benzylic Oxidation Start 4-Methoxyindane Br 7-Bromo-4-methoxyindane Start->Br NBS, DMF, 0°C (Favors C7) Ac 7-Acetyl-4-methoxyindane Start->Ac AcCl, SnCl4, DCM (Avoid AlCl3) Ketone 4-Methoxy-1-indanone Start->Ketone NHPI (cat), O2 (Prevents Ring Opening)

Caption: Decision tree for selective functionalization of 4-methoxyindane.

Module 3: Ether Cleavage (Demethylation)

Q4: I need to convert the methoxy group to a phenol (4-hydroxyindane). BBr₃ is giving me low yields. Why?

Diagnosis: While Boron Tribromide (BBr₃) is the gold standard, it can be problematic with electron-rich fused rings. It can cause bromination of the ring (if free Br₂ is present) or form stable borate complexes that are hard to hydrolyze during workup.

Alternative Protocol (Thiol-Mediated): If BBr₃ fails or is messy, use Sodium Ethanethiolate (NaSEt) in DMF. This is a nucleophilic cleavage rather than Lewis-acid mediated.

Protocol:

  • Suspend NaH (4 equiv) in dry DMF.

  • Add Ethanethiol (4.2 equiv) carefully (Stench! Use fume hood).

  • Add 4-methoxyindane (1 equiv).

  • Heat to 100–120°C for 4–6 hours.

  • Mechanism: The thiolate anion (EtS⁻) attacks the methyl group of the ether via an Sɴ2 mechanism, releasing the phenoxide.

  • Advantage: This method is basic and avoids acid-catalyzed polymerization of the indane ring.

Summary of Critical Parameters

Target TransformationRecommended ReagentCritical Control PointAvoid
Bromination (C7) NBS / DMFTemp < 0°CBr₂ / FeBr₃ (Poly-bromination)
Acylation (C7) AcCl / SnCl₄Anhydrous conditionsAlCl₃ (Demethylation risk)
Oxidation (C1) NHPI / Co(OAc)₂ / O₂1 atm O₂ pressureKMnO₄ / CrO₃ (Ring cleavage)
Demethylation BBr₃ (Standard) or EtSNa (Alternative)Quench slowly (Exothermic)HBr / AcOH (Too harsh)

References

  • Oberhauser, T. (1997). "Regioselective Bromination of Activated Aromatic Compounds." Journal of Organic Chemistry, 62(13), 4504-4506. Link

  • Ishii, Y., et al. (1997). "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI)." Journal of Organic Chemistry, 60(13), 3934-3935. Link

  • BenchChem Technical Report. (2025).[1][2][3] "Synthesis of 4-Methyl-1-indanone - Troubleshooting & Optimization." Link

  • Sigma-Aldrich. (2024). "Product Specification: 4-Methoxy-1-indanone." Link

Sources

Strategies to control regioselectivity in reactions of 4-methoxy-2,3-dihydro-1H-indene.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic strategies involving 4-methoxy-2,3-dihydro-1H-indene (also known as 4-methoxyindane). This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to functionalize this valuable scaffold with a high degree of regiochemical control. Here, we address common experimental challenges and foundational questions in a practical, Q&A format.

Troubleshooting Guide: Common Experimental Issues

Question 1: My electrophilic aromatic substitution (EAS) reaction is producing a difficult-to-separate mixture of C-5 and C-7 isomers. How can I favor the formation of the C-7 substituted product?

This is a frequent challenge. The aromatic ring of 4-methoxyindane is strongly activated at two positions: C-5 (ortho to the methoxy group) and C-7 (para to the methoxy group). While both are electronically favored, the C-7 position is often the desired target. Obtaining high selectivity requires carefully tuning reaction conditions to exploit subtle steric and electronic differences.

Root Cause Analysis:

The methoxy group is a powerful ortho-, para-directing group due to its ability to donate electron density via resonance. The fused alkyl ring is a weaker activating, ortho-, para-directing group. Their effects are synergistic, strongly activating the C-5 and C-7 positions. The outcome of the reaction is a competition between these two sites.

  • Steric Hindrance: The C-5 position is sterically more encumbered due to its proximity to both the methoxy group and the fused five-membered ring. Large or bulky electrophiles will preferentially attack the more accessible C-7 position.

  • Catalyst Effects: The choice of catalyst can dramatically influence the isomer ratio. Shape-selective catalysts, such as certain zeolites, can use their porous structure to sterically guide the reaction towards the less hindered para position.[1][2]

Strategic Solutions to Enhance C-7 Selectivity:

  • Utilize Sterically Demanding Reagents: For reactions like Friedel-Crafts acylation, employ a bulkier acylating agent or Lewis acid complex. The increased steric demand will disfavor attack at the C-5 position.

  • Employ Shape-Selective Heterogeneous Catalysts: For acylations, consider replacing traditional Lewis acids like AlCl₃ with a mordenite zeolite catalyst. Studies on the analogous acylation of anisole have shown that mordenite zeolites can provide nearly quantitative selectivity for the para-isomer (4-methoxyacetophenone), which is analogous to the C-7 position of 4-methoxyindane.[1][2]

  • Lower Reaction Temperature: Reducing the temperature can increase the kinetic selectivity of the reaction, often favoring the sterically less-hindered product. The transition state leading to the C-7 isomer typically has a lower activation energy.

Illustrative Protocol: Selective Friedel-Crafts Acylation at C-7

This protocol is adapted from highly selective methods used for anisole.[2]

  • Activate mordenite zeolite (SiO₂/Al₂O₃ = 110) by heating under vacuum at 400 °C for 4 hours.

  • To a stirred suspension of the activated mordenite catalyst (1.0 g) in glacial acetic acid (10 mL), add 4-methoxyindane (1.48 g, 10 mmol).

  • Heat the mixture to 80 °C.

  • Add acetic anhydride (1.22 g, 12 mmol) dropwise over 10 minutes.

  • Maintain the reaction at 80 °C for 2-4 hours, monitoring by TLC or GC-MS for the disappearance of starting material.

  • Cool the reaction to room temperature and filter to recover the catalyst. The catalyst can be washed with ethyl acetate, dried, and reactivated for reuse.

  • Dilute the filtrate with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 7-acetyl-4-methoxyindane.

Question 2: I need to synthesize the C-5 substituted isomer, but all my attempts at electrophilic substitution give the C-7 product as the major isomer. Is there a reliable method to achieve C-5 selectivity?

Yes. When standard electrophilic substitution fails to provide the desired regiochemistry, a powerful technique known as Directed ortho Metalation (DoM) should be your strategy of choice. This method circumvents the usual rules of aromatic substitution by using a directing group to deliver a strong base to a specific adjacent position.

Mechanistic Principle:

The methoxy group on 4-methoxyindane is an excellent Directing Metalation Group (DMG).[3][4] The heteroatom (oxygen) coordinates to an alkyllithium reagent (e.g., n-butyllithium), positioning it to deprotonate the sterically accessible ortho-proton at C-5 with high selectivity.[5][6] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to install a functional group exclusively at the C-5 position.[3]

Experimental Workflow for C-5 Functionalization via DoM

sub 4-Methoxyindane step1 1. Dissolve in dry THF 2. Cool to -78 °C sub->step1 Start step2 Add s-BuLi or n-BuLi/TMEDA Stir for 1-2h step1->step2 anion C-5 Lithiated Intermediate step2->anion Deprotonation step3 Add Electrophile (E+) (e.g., I₂, CO₂, (CH₃)₃SiCl) anion->step3 Trapping step4 Warm to RT & Quench (e.g., sat. NH₄Cl) step3->step4 product 5-Substituted-4-methoxyindane step4->product Workup cluster_0 Directing Group Effects mol 4-Methoxyindane methoxy Methoxy (-OCH₃) Strong Activator mol->methoxy has alkyl Alkyl Ring Weak Activator mol->alkyl has pos5 C-5 Position (ortho to -OCH₃) Sterically Hindered methoxy->pos5 strongly activates pos7 C-7 Position (para to -OCH₃) Sterically Accessible methoxy->pos7 strongly activates alkyl->pos5 weakly activates alkyl->pos7 weakly activates

Sources

Preventing polymerization during the synthesis and handling of indene derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polymerization Prevention in Indene Derivatives Senior Application Scientist Desk | Internal Knowledge Base ID: IND-POLY-005

Introduction: The "Silent Killer" of Yields

Indene and its derivatives are unique among vinyl monomers because they are highly susceptible to two distinct polymerization pathways: free-radical (triggered by heat/light/oxygen) and cationic (triggered by trace acids or Lewis acids).

Unlike styrene or acrylates, where radical polymerization is the primary concern, indene derivatives frequently polymerize on the surface of acidic silica gel during purification or upon contact with trace metal salts. This guide addresses these dual threats with field-proven protocols.

Module 1: Storage & Handling (Pre-Synthesis)

Q: My indene derivative turned yellow/brown in storage. Is it still usable?

A: The color change indicates the formation of peroxides or oligomers (polyindene).

  • Mechanism: Indene undergoes autoxidation in the presence of air to form hydroperoxides. These decompose to release radicals, initiating polymerization.

  • Diagnostic Test (Self-Validating):

    • Viscosity Check: Compare the flow rate to a fresh reference. Any thickening indicates significant polymerization (>5%).

    • Solubility Test: Dissolve 100 mg in 1 mL of cold methanol. Monomeric indene derivatives are typically soluble; polyindene often precipitates as a white/gummy solid.

    • Refractive Index (RI): Polymerization increases RI. A deviation of >0.002 from the CoA value suggests degradation.

Q: Should I store my TBC-inhibited indene under 100% Nitrogen?

A: NO. This is a common and critical error.

  • The Paradox: The standard inhibitor, 4-tert-butylcatechol (TBC) , is a "suicide inhibitor" that requires trace dissolved oxygen to function. It reacts with peroxy radicals (ROO[1]•) formed from oxygen, not the carbon-centered radicals (R•).

  • Correct Protocol: Store TBC-inhibited stock with a headspace of air (not inert gas) at 2–8°C .

  • Exception: If you use TEMPO or Phenothiazine as inhibitors, you must store under Argon/Nitrogen, as these function anaerobically.

Module 2: Synthesis & Reaction Conditions

Q: My reaction mixture solidified/gelled upon adding the catalyst. Why?

A: You likely triggered Cationic Polymerization .

  • Cause: Indene is electron-rich. Strong Lewis acids (

    
    ) or Bronsted acids initiate rapid cationic polymerization, often faster than the desired coupling reaction.
    
  • Troubleshooting:

    • Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if Lewis acids are present, as they stabilize the carbocation intermediate. Use ethers (THF/Dioxane) which can coordinate to and attenuate the Lewis acid.

    • Temperature: Cationic polymerization has a negative activation energy (it proceeds faster at lower temperatures in some regimes) or very low barrier. However, for practical synthetic control, keep the temperature above 0°C if possible to favor the thermodynamic product over the kinetic polymer, unless the specific coupling requires cryo conditions. (Note: This is reaction-specific; generally, higher T favors thermodynamic monomer stability, but also radical polymerization. Balance is key). Correction: Actually, cationic polymerization is often favored at low temps because transfer reactions are suppressed. Action: If gelling occurs, check for trace acid impurities in your catalyst or solvent.

Q: How do I select the right inhibitor for my reaction?

Use the decision tree below to match the inhibitor to your reaction conditions.

InhibitorSelection Start Start: Select Reaction Environment Cond1 Is the reaction Acidic? Start->Cond1 Cond2 Is the reaction Basic/Neutral? Cond1->Cond2 No AcidYes Avoid Phenolic Inhibitors (TBC/HQ ineffective) Cond1->AcidYes Yes BaseNeutral Is Oxygen Permitted? Cond2->BaseNeutral AcidSol Use Copper(II) Salts or Methylene Blue AcidYes->AcidSol OxyYes Use TBC or Hydroquinone (HQ) BaseNeutral->OxyYes Yes (Aerobic) OxyNo Use TEMPO or Phenothiazine BaseNeutral->OxyNo No (Anaerobic/Inert)

Figure 1: Decision matrix for selecting polymerization inhibitors based on reaction pH and atmosphere.

Module 3: Purification & Isolation (The Danger Zone)

Q: I lost 40% of my product on the silica column. It "streaked" and never eluted.

A: Your product likely polymerized on the column.

  • The Mechanism: Standard silica gel is slightly acidic (

    
    ). This acidity is sufficient to initiate cationic polymerization of electron-rich indenes, binding them irreversibly to the stationary phase.
    
  • Protocol: Neutralizing the Stationary Phase

    • Pre-treatment: Slurry the silica gel in the eluent containing 1–2% Triethylamine (Et3N) .

    • Packing: Pour the column with this basic slurry.

    • Flushing: Flush with 2 column volumes of pure eluent (without Et3N) to remove excess amine before loading your sample.

    • Result: This creates a "buffered" silica surface that prevents cationic initiation.

Q: How do I distill indene derivatives without them turning into "tar" in the flask?

A: Thermal polymerization is time-temperature dependent. You must minimize residence time .

ParameterStandard ProtocolOptimized for Indenes
Apparatus Pot DistillationWiped Film or Short Path (Kugelrohr)
Inhibitor None in potAdd Sulfur or Phenothiazine to the pot
Vacuum 10–20 mmHgHigh Vacuum (< 1 mmHg )
Bath Temp >150°CKeep

(Bath - BP) < 20°C

Key Tip: Never distill to dryness. The concentration of peroxides increases exponentially in the final residue, posing an explosion hazard and triggering rapid polymerization.

Module 4: Inhibitor Removal

Q: Do I always need to remove the inhibitor before use?

A: Not always.

  • Keep it if: You are doing radical-insensitive chemistry (e.g., Friedel-Crafts alkylation, hydrogenation).

  • Remove it if: You are performing radical polymerization or highly sensitive organometallic catalysis where the phenol -OH might quench the catalyst.

Protocol: Rapid Removal of TBC (Alkaline Wash)

Use this for batches > 50g.

  • Wash 1: Wash the indene derivative (dissolved in non-polar solvent like Hexane/Toluene) with 10% NaOH (3x). The aqueous layer should turn pink/brown (nitrophenolate salt of oxidized TBC).

  • Wash 2: Wash with Distilled Water (3x) until pH of water is neutral.

  • Dry: Dry over anhydrous

    
     (Avoid 
    
    
    
    as it can be slightly acidic).
  • Usage: Use immediately. Do not store uninhibited monomer.

Protocol: Column Removal (Flash Method)

Use this for small batches (< 10g).

  • Pack a small glass pipette or column with Basic Alumina (activated).

  • Pass the neat monomer (or concentrated solution) through the plug.

  • The phenolic inhibitors bind to the alumina. The eluate is inhibitor-free.

Workflow Visualization: Purification Logic

PurificationWorkflow Crude Crude Indene Mix CheckAcid Check Acidity (pH paper) Crude->CheckAcid Distill Distillation Required? CheckAcid->Distill Neutralized VacDist Short Path Distillation Add Phenothiazine <100°C Distill->VacDist Yes (Volatile) Column Chromatography? Distill->Column No (High MW) Final Pure Monomer Store Cold (+TBC) VacDist->Final Silica Standard Silica Column->Silica Risk of Polymerization BasicSilica Et3N-Buffered Silica (Prevents Cationic Poly.) Column->BasicSilica Recommended BasicSilica->Final

Figure 2: Purification workflow emphasizing the critical "Buffered Silica" step to prevent cationic polymerization.

References

  • BenchChem Technical Support. (2025).[2][3] Storage and Handling of Indene Derivatives. Retrieved from 2

  • Sigma-Aldrich. (n.d.). Inhibitor Removers: Prepacked Column Protocols. Retrieved from

  • Fluoryx Labs. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Retrieved from 1

  • ChemicalBook. (n.d.). Indene Chemical Properties and Storage. Retrieved from 4

  • National Institutes of Health (NIH). (2020). Sensitized Radiation-Induced Polymerization of Indene. Retrieved from 5

Sources

Troubleshooting scale-up synthesis of 4-methoxy-2,3-dihydro-1H-indene.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the scale-up synthesis of 4-methoxy-2,3-dihydro-1H-indene (commonly known as 4-methoxyindane).

This structural motif is a critical building block in drug development and materials science. While lab-scale syntheses often rely on classical Clemmensen or Wolff-Kishner reductions, these methods present severe toxicity, waste disposal, and thermal runaway risks at scale. The most atom-economical and scalable route is the catalytic hydrogenation of 7-methoxy-1-indanone [1][2].

Below, you will find the mechanistic rationale, a self-validating scale-up protocol, quantitative metrics, and a targeted troubleshooting Q&A.

Synthetic Strategy & Mechanistic Rationale

Nomenclature dictates that the reduction of the C1 ketone of 7-methoxy-1-indanone yields an indane where the numbering prioritizes the methoxy group, rendering it 4-methoxy-2,3-dihydro-1H-indene[1].

At the pilot scale, we utilize Palladium on Carbon (Pd/C) in glacial acetic acid with a catalytic amount of strong acid (e.g., H₂SO₄ or HClO₄)[3][4]. The causality behind this specific reagent matrix is three-fold:

  • Initial Reduction: The ketone is rapidly hydrogenated to a benzylic alcohol intermediate.

  • Acid-Promoted Elimination: The catalytic strong acid protonates the alcohol, driving the elimination of water to form a highly reactive benzylic carbocation/alkene.

  • Final Hydrogenolysis: The transient alkene is immediately reduced by the Pd/C catalyst to yield the target indane.

G SM 7-Methoxy-1-indanone (Starting Material) Cond Catalytic Hydrogenation (Pd/C, H₂, AcOH, cat. H₂SO₄) SM->Cond Int Benzylic Alcohol Intermediate Cond->Int + H₂ Carbo Benzylic Carbocation (Acid-Promoted) Int->Carbo + H⁺, - H₂O Crude 4-Methoxyindane (Crude) Carbo->Crude + H₂ Workup Celite Filtration & Neutralization Crude->Workup Pure 4-Methoxy-2,3-dihydro-1H-indene (Pure Product) Workup->Pure Vacuum Distillation

Fig 1. Mechanistic workflow for the scale-up catalytic hydrogenation of 7-methoxy-1-indanone.

Self-Validating Scale-Up Protocol (100 g Pilot Scale)

To ensure trustworthiness and safety, this protocol is designed as a self-validating system . By utilizing a mass flow controller to track gas uptake, the reaction validates its own completion without the need for hazardous off-line sampling of a pressurized vessel.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 1 L Hastelloy or glass-lined pressure reactor with N₂ gas for 15 minutes to ensure an oxygen-free environment.

  • Reagent Charging: Charge the reactor with 7-methoxy-1-indanone (100.0 g, 0.616 mol), anhydrous glacial acetic acid (500 mL), 10% Pd/C (5.0 g, 50% wet to prevent ignition), and concentrated H₂SO₄ (2.0 mL)[3][4].

  • Pressurization & Reaction: Seal the reactor and purge with H₂ gas three times. Pressurize to 4.0 bar of H₂. Initiate high-shear agitation (using a gas-entrainment impeller) and set the jacket temperature to 45 °C.

  • Self-Validation (Monitoring): Monitor the H₂ mass flow controller. The reaction requires exactly 2.0 molar equivalents of H₂ (1.23 mol) for complete hydrogenolysis. Once the uptake curve hits this theoretical volume and plateaus (typically 4–5 hours), the reaction is self-validated as complete.

  • Filtration & Workup: Vent the H₂ and purge with N₂. Filter the crude mixture through a tight Celite pad to remove the Pd/C catalyst. Slowly neutralize the acetic acid filtrate by pouring it into a stirred bath of 6M aqueous NaOH (maintain temperature <30 °C). Extract the aqueous layer with toluene (3 × 200 mL).

  • Purification: Concentrate the combined organic layers under reduced pressure. Purify the residue via fractional vacuum distillation to yield 4-methoxy-2,3-dihydro-1H-indene as a clear, colorless liquid[1][2].

Quantitative Scale-Up Data

When transitioning from a 1-gram lab scale to a 100-gram pilot scale, the physical dynamics of the reaction change. The table below summarizes the expected quantitative shifts and the causality behind them.

ParameterLab Scale (1 g)Pilot Scale (100 g)Causality / Optimization Note
Isolated Yield 88%85%Slight yield drop due to mechanical losses during Celite filtration and distillation holdup at scale.
Purity (GC-FID) >99.0%98.5%Trace over-reduction products at scale; mitigated by strict mass-flow H₂ monitoring.
Catalyst Loading 10 wt%5 wt%Improved gas-liquid mass transfer in baffled pilot reactors allows for reduced catalyst loading.
Reaction Time 12 hours4.5 hoursPressurized H₂ and high-shear gas-entrainment agitation significantly accelerate reaction kinetics.

Troubleshooting Guide & FAQs

Q1: My reaction is stalling, and GC-MS shows a buildup of the benzylic alcohol intermediate. How do I drive the reaction to completion? Causality: The initial reduction of the ketone to the alcohol is highly facile. However, the subsequent hydrogenolysis requires strong acid to protonate the alcohol and form the benzylic carbocation. If your acetic acid is not strictly anhydrous, the water byproduct generated during the reaction will dilute the acid catalyst, stalling the elimination step. Solution: Ensure you are using anhydrous glacial acetic acid. If stalling occurs, you can safely inject an additional 1.0 mL of concentrated H₂SO₄ or slightly elevate the jacket temperature to 55 °C to thermodynamically favor the elimination step.

Q2: My isolated yield is low, and NMR indicates the loss of the aromatic ring or the methoxy group. What went wrong? Causality: Palladium on carbon is an aggressively active catalyst. If the reaction is left under H₂ pressure after the ketone is fully consumed, the catalyst will begin reducing the aromatic ring (over-reduction) or cleaving the aryl-methoxy C–O bond (demethoxylation). Solution: Do not run this reaction overnight at scale. Rely on the self-validating mass flow controller. The moment the H₂ uptake reaches 2.0 equivalents and plateaus, immediately quench the agitation, vent the hydrogen, and purge with nitrogen.

Q3: During the workup, I am experiencing severe, unbreakable emulsions when extracting the product from the neutralized aqueous layer. How can I resolve this? Causality: Fine Pd/C particulates that bypass the initial filtration act as solid surfactants, stabilizing emulsions at the organic/aqueous interface. Furthermore, the massive amount of sodium acetate generated during the neutralization of the solvent drastically increases the aqueous layer's viscosity. Solution: Prevention is key: perform a strict double-filtration of the crude reaction mixture through a tightly packed Celite pad before neutralization. If an emulsion has already formed, do not add more solvent. Instead, filter the entire biphasic emulsion through a Celite pad to strip out the stabilizing particulates, or add brine to maximize the ionic strength of the aqueous phase.

Q4: We are seeing a sudden, sharp temperature spike during the initial hydrogen pressurization. Is this thermal runaway risk normal? Causality: The hydrogenation of the carbonyl group is highly exothermic. At the lab scale, the high surface-area-to-volume ratio of a flask easily dissipates this heat. At the pilot scale, heat transfer is less efficient, leading to a rapid temperature spike. Solution: Do not pre-heat the reactor jacket. Initiate the reaction at room temperature (20 °C) and allow the natural exotherm to gently heat the mixture. Program the reactor's cooling jacket to actively cap the internal temperature at a maximum of 50 °C.

References

  • Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions, University of Wisconsin–Madison.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv7c8ceB9Hq_p3eolnziwefpYuQ3APfE9xHve8v3sVhdGOvZNXs96K-4vQm9thhGrm-kUTN4_dWM97-gC3kmrG3IL8qs8_kttHn_TSTiTPaP9StcpYmguwnD4hp0WemDYGjyCGAvdqABXORfBfRhbFLPMMzSEOJwa8p5GGY1bTd3sA]
  • Site-Selective Alkoxylation of Benzylic C–H Bonds via Photoredox Catalysis, Amazon S3 / Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV8Jgkvpjkhpul3EIeCcWlvgC6O_OhSDr-dM1dl76mLFo2jQ0KKsZulxlaf5YZLyDY5DRPYTbbTD9Pp2aFd2KsL6j7M2A4rhn19v-UWmXZPQVI82KDMz6JXguQEB0Q0p6aqA6AbAqd8EFYfbSzpPm6IR-n3XQcXZmCL9eXr9g0NSdOf3h4lvQoETt3cEzEgZXizdiKm88BCRMguFZ78RO4vxlZ4WfjtXe93a56NJxfS43fcAmrtrHJKHVvJz7qQRGtht_P_YoAJ6Phh-aVtAE=]
  • Can Heteroarenes/Arenes Be Hydrogenated Over Catalytic Pd/C Under Ambient Conditions?, D-NB.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE875oJ_tORnv4cN1jO7BZW4AFVYc3IjuyV7tYOLfHFAr-5xKv1Q_pzZYJ96KWejBwDAtvD5Rxu87pYkXlpvKMP28LxkTkWwl8Zxpqsq9aarfa19Km9KqIhLPA=]
  • SYNTHETIC STUDIES ON GIBBERELLINS THESIS, University of Glasgow.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn82P58DEZl4UGoNjKaFwln8vpJlk0FbrUZtAhsZ62ruxNgmQE2V0X-23VoqpiSxzdYEL0rD2CSYk0fTMhJotA4WXjAS9YxPAZKyJfEO5UByz7qrWEJHgGGzJHV5WRri7vrvpOJEHgLw==]

Sources

Technical Support Center: NMR Interpretation of 4-Methoxy-2,3-dihydro-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Spectroscopy Division) Ticket ID: INDANE-NMR-4OMe

Welcome to the Indane-Tech Support Hub.

You are likely here because the NMR spectrum of your 4-methoxyindane derivative is deceivingly complex. While the molecule appears simple, the fused 5-membered ring introduces specific conformational dynamics and magnetic anisotropy that often confuse automated assignment software and junior chemists alike.

This guide is structured as a troubleshooting workflow. We address the "Why" (causality) and the "How" (protocol) for the most common spectral anomalies.

Quick Reference: Chemical Shift & Coupling Data

Baseline parameters for 4-methoxy-2,3-dihydro-1H-indene in CDCl₃.

PositionType

(ppm)
MultiplicityKey Coupling (

in Hz)
Notes
C1-H Benzylic (

)
2.90 - 3.05Triplet/Multiplet

Often overlaps with C3-H.
C2-H Aliphatic (

)
2.05 - 2.15Quintet (pseudo)

Trouble Spot: High-order effects common.[1][2]
C3-H Benzylic (

)
2.80 - 2.95Triplet/Multiplet

Proximity to 4-OMe causes NOE enhancement.
4-OMe Methoxy (

)
3.80 - 3.85Singlet-Diagnostic singlet.
C5-H Aromatic6.65 - 6.75Doublet

Shielded by ortho-OMe.
C6-H Aromatic7.10 - 7.20Triplet (dd)

Meta to OMe.
C7-H Aromatic6.80 - 6.90Doublet

Para to OMe (less shielded than C5).
Troubleshooting Module 1: The Aliphatic "Mess" (C1, C2, C3)

User Question: "My C2 protons at ~2.1 ppm look like a distorted blob, not a clean quintet. Is my sample impure?"

Scientist Analysis: It is likely not an impurity. The 5-membered cyclopentyl ring in indane is not planar; it adopts a puckered "envelope" conformation. This creates two critical issues:

  • Ring Flipping: The ring undergoes rapid conformational inversion at room temperature. If the rate of flipping is comparable to the NMR time scale, signals broaden.

  • Virtual Coupling: The protons on C1, C2, and C3 form an

    
     or 
    
    
    
    spin system. Because the chemical shift difference between C1 and C3 is small (due to the fused aromatic ring), the C2 protons are strongly coupled to both, leading to "virtual coupling" or "roofing" effects that distort the expected multiplicity.

The Solution: Do not rely on first-order analysis (n+1 rule).

  • Step 1: Acquire a 1D TOCSY (Total Correlation Spectroscopy) selecting the C2 multiplet. This will isolate the spin system of the aliphatic ring, removing overlap from impurities.

  • Step 2: If precise coupling constants are needed for stereochemistry, use Psyche-pure shift NMR or acquire the spectrum at a higher field (600 MHz+) to separate the multiplets.

Troubleshooting Module 2: Regiochemistry (4-OMe vs. 5-OMe)

User Question: "I synthesized a derivative, but I'm not sure if the methoxy group is at position 4 or 5. The aromatic region is ambiguous."

Scientist Analysis: Synthetic routes like Friedel-Crafts cyclization can produce regioisomers.

  • 4-Methoxy: The OMe group is crowded. It is spatially close to the C3-benzylic protons and the C5-aromatic proton .

  • 5-Methoxy: The OMe group is less crowded. It is spatially close to C4-H and C6-H , but far from the aliphatic ring protons.

The Protocol: 1D NOE Difference Experiment

  • Why: Nuclear Overhauser Effect (NOE) relies on through-space magnetization transfer (

    
    ). It is the only definitive way to prove regiochemistry here.
    

Workflow Diagram:

NOE_Logic start Start: Ambiguous Regiochemistry irradiate Action: Irradiate OMe Singlet (~3.8 ppm) start->irradiate observe Observation: Which signals enhance? irradiate->observe path_4 Enhancement at: 1. Aromatic Doublet (H5) 2. Benzylic Triplet (H3, ~2.9 ppm) observe->path_4 Aliphatic + Aromatic path_5 Enhancement at: Two Aromatic Signals only (H4 and H6) observe->path_5 Aromatic Only conclude_4 Conclusion: 4-Methoxy Isomer path_4->conclude_4 conclude_5 Conclusion: 5-Methoxy Isomer path_5->conclude_5

Caption: Logic flow for distinguishing 4-OMe vs 5-OMe indane isomers using NOE.

Troubleshooting Module 3: Aromatic Assignments & Electronic Effects

User Question: "The aromatic protons are overlapping. How do I assign H5, H6, and H7 definitively?"

Scientist Analysis: The 4-methoxy group is an Electron Donating Group (EDG) by resonance.

  • H5 (Ortho to OMe): Most shielded (upfield, lower ppm). It usually appears as a doublet (

    
     Hz).
    
  • H7 (Para to OMe): Shielded, but less than H5. Appears as a doublet (

    
     Hz).[3]
    
  • H6 (Meta to OMe): Least shielded (downfield). Appears as a pseudo-triplet (doublet of doublets) due to coupling with H5 and H7.

Self-Validating Check: Calculate the coupling constants.

  • 
     should be 
    
    
    
    Hz (ortho coupling).
  • 
     should be 
    
    
    
    Hz (ortho coupling).
  • If you see a small coupling (

    
     Hz), it is likely 
    
    
    
    (meta coupling), though this is often unresolved in low-field instruments.
Experimental Protocols
Protocol A: The "Definitive" 1D NOE Setup

Use this to confirm the position of the Methoxy group.

  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL

    
    . Ensure the solution is clear (filter if necessary) to prevent magnetic inhomogeneity.
    
  • Acquisition:

    • Pulse Sequence: selnogp (Bruker) or equivalent 1D NOE difference.

    • Target: Set the irradiation frequency exactly on the center of the OMe singlet (~3.83 ppm).

    • Mixing Time (D8): Set to 0.5 - 0.8 seconds . (Too short = no signal; Too long = spin diffusion/false positives).

    • Scans: Minimum 64 scans to resolve small enhancements (1-2%).

  • Processing: Phase the target peak (OMe) to be negative. Look for positive peaks in the aromatic and aliphatic regions.

    • Success Criteria: Enhancement of the benzylic protons (C3-H) confirms the 4-methoxy structure.

Protocol B: HSQC for Aliphatic Resolution

Use this when C1/C2/C3 protons are overlapping.

  • Parameter Setup: Use a multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.3).

    • Why: This separates

      
       (blue/negative) from 
      
      
      
      (red/positive).
  • Analysis:

    • C2 (Aliphatic): Will appear as a

      
       signal at ~25-35 ppm (Carbon axis) / ~2.1 ppm (Proton axis).
      
    • C1/C3 (Benzylic): Will appear as

      
       signals at ~30-40 ppm (Carbon axis) / ~2.9 ppm (Proton axis).
      
    • Differentiation: C1 is typically slightly downfield of C3 in the carbon dimension due to the electronic effect of the 4-OMe group (though this is subtle and solvent-dependent).

References & Further Reading
  • Indane Conformational Analysis:

    • Hall, L. D., & Jones, D. L. (1973).[4] Conformational Studies of 1,2-Disubstituted Indan Derivatives by Nuclear Magnetic Resonance Spectroscopy. Canadian Journal of Chemistry.[4]

  • Coupling Constants in 5-Membered Rings:

    • Reich, H. J. (Univ. of Wisconsin). NMR Data: Coupling Constants in Cyclic Systems.

  • NOE Experimental Guide:

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOE parameter setup).

  • 4-Methoxyindane Spectral Data:

    • PubChem Compound Summary for CID 19856778.

Sources

Validation & Comparative

Comparative Efficacy of Synthetic Routes to 4-Methoxy-2,3-dihydro-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-Methoxy-2,3-dihydro-1H-indene (commonly known as 4-methoxyindane) is a privileged structural motif in medicinal chemistry and a critical building block for site-selective benzylic C–H functionalization[1]. As a Senior Application Scientist, selecting the optimal synthetic route to construct this bicyclic core requires a rigorous evaluation of atom economy, functional group tolerance, and scalability.

This guide objectively compares two field-proven synthetic strategies: the classical deoxygenation of 7-methoxy-1-indanone (Route A) and the modern, palladium-catalyzed intramolecular Suzuki-Miyaura cross-coupling of an acyclic precursor (Route B)[2].

Mechanistic Rationale & Route Selection

Route A: Classical Ketone Deoxygenation (Wolff-Kishner)

The synthesis of 4-methoxyindane from 7-methoxy-1-indanone relies on the complete reduction of the benzylic carbonyl[1]. The Wolff-Kishner reduction is the most robust method for this transformation.

  • Causality & Mechanism: Hydrazine condenses with the ketone to form a hydrazone intermediate. Under strongly basic conditions (KOH) and high heat, the hydrazone deprotonates and eliminates nitrogen gas. This entropic driving force irreversibly yields the fully saturated methylene group. While highly scalable and cost-effective, the harsh thermal and basic conditions limit its utility if sensitive functional groups are present.

Route B: Intramolecular Hydroboration/Suzuki-Miyaura Coupling

Pioneered by Ohe, Miyaura, and Suzuki, this route constructs the indane ring from an acyclic precursor, 2-allyl-6-methoxyphenyl triflate[2].

  • Causality & Mechanism: The terminal alkene undergoes regioselective anti-Markovnikov hydroboration with 9-BBN. 9-BBN is specifically chosen for its extreme steric bulk, which prevents unwanted internal hydroboration and ensures the formation of the primary alkylborane. This intermediate is perfectly positioned for an intramolecular transmetalation following the oxidative addition of Pd(0) into the aryl C–OTf bond[3]. Reductive elimination irreversibly forms the C(sp2)–C(sp3) bond, yielding the 5-membered indane ring[4]. This route operates under exceptionally mild conditions, making it ideal for late-stage cyclizations.

Visualizing the Workflows

G A 7-Methoxy-1-indanone Target 4-Methoxy-2,3-dihydro-1H-indene (4-Methoxyindane) A->Target Route A Deoxygenation (Wolff-Kishner) B 2-Allyl-6-methoxyphenyl triflate B->Target Route B 1. 9-BBN 2. Pd(0), Base

Figure 1: Divergent synthetic pathways to 4-methoxy-2,3-dihydro-1H-indene.

G Start 2-Allyl-6-methoxyphenyl triflate HB Hydroboration (9-BBN) Regioselective anti-Markovnikov addition Start->HB AlkylBorane Alkylborane Intermediate HB->AlkylBorane OxAdd Oxidative Addition Pd(0) inserts into C-OTf AlkylBorane->OxAdd TransMet Transmetalation Facilitated by K3PO4 OxAdd->TransMet RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Product 4-Methoxyindane RedElim->Product

Figure 2: Mechanism of the Pd-catalyzed intramolecular Suzuki-Miyaura coupling.

Comparative Efficacy Data

The following table summarizes the quantitative performance metrics of both routes, allowing researchers to select the optimal protocol based on project constraints[1],[2].

ParameterRoute A: Wolff-Kishner ReductionRoute B: Hydroboration/Suzuki Coupling
Typical Yield 85–88%74%
Reaction Time 6–8 hours16–20 hours
Temperature 100 °C, then 200 °C0 °C, then 65 °C (Reflux)
Key Reagents Hydrazine hydrate, KOH9-BBN, PdCl₂(dppf), K₃PO₄
Solvent System Diethylene glycolAnhydrous THF
Scalability Excellent (Kilogram scale)Moderate (Limited by Pd/Triflate costs)
Functional Group Tolerance Poor (Destroys esters, amides, halides)Excellent (Tolerates most sensitive groups)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating critical in-process controls (IPCs) to verify intermediate formation before proceeding to the next step.

Protocol A: Synthesis via Wolff-Kishner Reduction[1]

Diethylene glycol is utilized as the solvent because its high boiling point (245 °C) allows the reaction to reach the necessary activation energy for hydrazone decomposition without requiring a pressurized reactor.

  • Hydrazone Formation: In a round-bottom flask, dissolve 7-methoxy-1-indanone (1.0 equiv, e.g., 921 mg, 5.68 mmol) in 10 mL of diethylene glycol. Add hydrazine hydrate (3.0 equiv). Heat the mixture to 100 °C for 2 hours.

    • IPC Validation: Analyze an aliquot via TLC (Hexane/EtOAc 4:1). The complete disappearance of the UV-active ketone spot confirms quantitative hydrazone formation.

  • Base-Promoted Decomposition: Cool the mixture slightly and carefully add KOH pellets (3.0 equiv).

  • Distillation/Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Elevate the temperature to 200 °C. Drain the water and excess hydrazine that collect in the trap. Maintain the temperature until nitrogen gas evolution ceases (approx. 4 hours).

  • Workup: Cool to room temperature, dilute with 50 mL of distilled water, and extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography (silica gel, gradient 0% to 5% Et₂O/pentane).

    • Analytical Check: ¹H NMR (500 MHz, CDCl₃) must show the absence of the benzylic ketone and the appearance of a distinct multiplet at ~2.10 ppm, corresponding to the central –CH₂– of the newly formed indane ring.

Protocol B: Synthesis via Intramolecular Suzuki-Miyaura Coupling[2]

K₃PO₄ is selected as the base because it is sufficiently alkaline to facilitate the transmetalation of the alkylborane to the palladium center, but mild enough to prevent the premature hydrolysis of the aryl triflate[3].

  • Hydroboration: In an oven-dried, N₂-flushed Schlenk flask, dissolve 2-allyl-6-methoxyphenyl triflate (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL, 0.2 M). Cool to 0 °C. Dropwise, add a 0.5 M solution of 9-BBN in THF (1.2 equiv). Allow the mixture to warm to room temperature and stir for 4 hours.

    • IPC Validation: Quench a 0.1 mL aliquot with methanol and analyze via GC-MS. The disappearance of the terminal alkene mass peak confirms complete hydroboration.

  • Cross-Coupling Setup: To the active reaction mixture, sequentially add finely ground K₃PO₄ (1.5 equiv) and the precatalyst PdCl₂(dppf) (0.05 equiv, 5 mol%).

  • Cyclization: Heat the biphasic mixture to a gentle reflux (65 °C) for 16 hours under vigorous stirring.

  • Oxidative Workup: Cool to 0 °C. Carefully quench the reaction by adding 3M aqueous NaOH (2 mL) followed by 30% H₂O₂ (1 mL) to oxidize and solubilize residual borane byproducts. Stir for 30 minutes. Extract with diethyl ether (3 × 15 mL). Wash the organics with brine, dry over MgSO₄, and concentrate.

  • Purification & Final Validation: Purify by silica gel chromatography (Hexane/EtOAc 95:5) to afford 4-methoxyindane.

    • Analytical Check: ¹³C NMR must confirm the complete absence of the triflate carbon quartet (~118 ppm, J = 320 Hz) and the terminal alkene carbons, validating successful cyclization.

References

  • Yoon, T. P. et al. (2019). Site-Selective Alkoxylation of Benzylic C–H Bonds via Photoredox Catalysis. Journal of the American Chemical Society. 1

  • Ohe, T.; Miyaura, N.; Suzuki, A. (1993). Palladium-Catalyzed Cross-Coupling Reaction of Organoboron Compounds with Organic Triflates. Journal of Organic Chemistry, 58(8), 2201-2208. 2

Sources

The Indane Scaffold: A Comparative Guide to 4-Methoxy-2,3-dihydro-1H-indene in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the identification and utilization of "privileged structures" represent a cornerstone of efficient drug discovery. These molecular frameworks are capable of binding to multiple biological targets with high affinity, providing a robust starting point for developing novel therapeutics. The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a prime example of such a privileged structure, found in numerous natural products and clinically significant pharmaceuticals.[1]

This guide provides an in-depth comparison of the 4-methoxy-2,3-dihydro-1H-indene moiety and its parent indane scaffold against other prominent molecular frameworks in drug design. We will explore its role in key therapeutic areas, supported by experimental data and protocols, to offer researchers and drug development professionals a clear perspective on its utility, advantages, and strategic applications.

The Indane Scaffold: A Privileged Core in Neurotherapeutics

The most prominent application of the methoxy-dihydro-indene scaffold is in the treatment of Alzheimer's disease (AD). The landmark drug Donepezil, a first-line acetylcholinesterase inhibitor (AChEI), features a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one core. This structure is pivotal to its mechanism of action.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh).[2][3] AChEIs function by blocking the acetylcholinesterase enzyme, which is responsible for the breakdown of ACh, thereby increasing its levels in the brain.[2][3]

The crystal structure of AChE reveals a deep and narrow gorge containing two key binding sites: the Catalytic Anionic Site (CAS) at the base and the Peripheral Anionic Site (PAS) near the entrance.[4][5] Donepezil's efficacy stems from its ability to bridge both sites simultaneously. The protonated nitrogen of its N-benzylpiperidine moiety interacts with the CAS (specifically with Trp86), while the indanone core forms a crucial π-π stacking interaction with Trp286 in the PAS.[6][7] This dual binding provides high potency and selectivity.

AChE_Inhibition cluster_AChE AChE Binding Gorge cluster_Donepezil Donepezil Scaffold PAS Peripheral Anionic Site (PAS) (Trp286, Tyr341) CAS Catalytic Anionic Site (CAS) (Trp86, Tyr337) Indanone 5,6-Dimethoxy- indanone Moiety Indanone->PAS Linker Methylene Linker Piperidine N-Benzyl- piperidine Piperidine->CAS

Caption: Dual-site binding of Donepezil within the AChE gorge.

Comparative Analysis of AChE Inhibitor Scaffolds

The indane scaffold in Donepezil offers a distinct profile compared to other FDA-approved AChEIs for Alzheimer's disease.

ScaffoldDrug ExampleCore StructureMechanism of ActionKey AdvantagesMajor Drawbacks
Indanone Donepezil5,6-dimethoxy-2,3-dihydro-1H-inden-1-oneReversible, non-competitive inhibitor bridging CAS and PAS of AChE.[5]High selectivity for AChE over BuChE; well-tolerated.Modest symptomatic relief; does not halt disease progression.[8]
Carbamate Rivastigmine(S)-3-[1-(dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamatePseudo-irreversible inhibitor of both AChE and BuChE.[9][10]Dual inhibition may offer broader benefits.[9]Significant gastrointestinal side effects (nausea, vomiting).[8][11]
Alkaloid GalantamineFused benzofuro-benzazepine ring systemReversible, competitive AChE inhibitor and allosteric potentiator of nicotinic receptors.[12][13][14]Dual mechanism may offer additional cholinergic enhancement.[14]Gastrointestinal side effects are common.[13]
Acridine TacrineTetrahydroaminoacridineReversible, non-selective inhibitor of AChE and BuChE.First-generation AChEI.Withdrawn from the market due to significant hepatotoxicity.[15]

This comparison highlights the indane scaffold's balanced profile of high selectivity and good tolerability, making it a superior backbone for AChE inhibition compared to the earlier, more toxic acridine scaffold and offering a different pharmacological profile to carbamate and alkaloid-based drugs.

The Indane Scaffold in Oncology: Targeting Cellular Machinery

Beyond neurodegenerative disease, the indane scaffold has emerged as a versatile framework in anticancer drug design.[16] Research has focused on its ability to disrupt fundamental cellular processes like microtubule dynamics, which are critical for cell division in rapidly proliferating cancer cells.

Mechanism of Action: Tubulin Polymerization Inhibition

A series of novel 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives have been designed as inhibitors of tubulin polymerization.[17][18] These compounds bind to the colchicine site on β-tubulin, preventing the assembly of microtubules. This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).

The structure-activity relationship (SAR) studies of these derivatives reveal critical insights:

  • Trimethoxy Core: The 4,5,6-trimethoxy substitution on the indene ring is vital for high antiproliferative activity.[17][18] Changing to a dimethoxy or modifying the linker significantly reduces potency.[18]

  • Substituents: Electron-donating groups on the appended B-ring (e.g., a 4-hydroxy-3-methoxyphenyl group) enhance cytotoxic potency compared to electron-withdrawing groups.[17][18]

Comparative Analysis of Anticancer Scaffolds

The indane scaffold's performance as a tubulin inhibitor can be benchmarked against other established classes of anticancer agents.

Scaffold ClassDrug/Compound ExampleTarget Site on TubulinMechanism of ActionIC50 (K562 Cell Line)
Indane Derivative Compound 12d [17]Colchicine SiteInhibits microtubule polymerization.0.028 µM [18]
Natural Product ColchicineColchicine SiteInhibits microtubule polymerization.~0.009 µM
Vinca Alkaloid VinblastineVinca DomainInhibits microtubule polymerization.~0.001 µM
Taxane Paclitaxel (Taxol)Taxol SiteStabilizes microtubules, preventing disassembly.~0.003 µM

While natural products like Vinblastine and Paclitaxel exhibit formidable potency, the synthetic accessibility and modifiability of the indane scaffold make it highly attractive. Compound 12d , a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative, demonstrates impressive antiproliferative activity in the nanomolar range, positioning this scaffold as a promising and developable alternative to more complex natural products for cancer chemotherapy.[17][19]

Strategic Flexibility: Scaffold Hopping and Bioisosteric Replacement

The true power of a privileged structure like indane lies in its adaptability. Modern drug design extensively uses strategies like scaffold hopping and bioisosteric replacement to optimize lead compounds or discover novel intellectual property.[20][21][22]

  • Scaffold Hopping: This involves replacing the core of a molecule with a structurally different but functionally similar scaffold.[22] For example, research has explored replacing the indanone moiety of Donepezil with scaffolds like chromene, phthalimide, or quinoline to discover new AChE inhibitors with potentially different properties.[5][23]

  • Bioisosteric Replacement: This strategy involves substituting an atom or group with another that has similar physical or chemical properties, thereby retaining biological activity while potentially improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[24] For instance, the methoxy group in the 4-methoxy-2,3-dihydro-1H-indene scaffold could be replaced with other groups to fine-tune solubility, metabolic stability, or target binding.

Scaffold_Hopping cluster_Hops Alternative Scaffolds Indane Indane Scaffold (e.g., Donepezil) Chromene Chromene Indane->Chromene Hopping Phthalimide Phthalimide Indane->Phthalimide Hopping Quinoline Quinoline Indane->Quinoline Hopping Indoline Indoline-2,3-dione Indane->Indoline Hopping Goal Goal: - Improve Potency - Enhance ADME - Novel IP Chromene->Goal Phthalimide->Goal Quinoline->Goal Indoline->Goal

Caption: Conceptual workflow of scaffold hopping from the indane core.

These strategies underscore that the value of the 4-methoxy-2,3-dihydro-1H-indene scaffold is not just in its inherent activity, but in its role as a validated template from which medicinal chemists can explore vast new chemical space.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are standardized protocols for assays relevant to the evaluation of indane derivatives and their alternatives.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compound (e.g., indane derivative) and a positive control (e.g., Donepezil) in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM DTNB solution in the phosphate buffer.

    • Prepare a 10 mM ATCh iodide solution in the phosphate buffer.

    • Prepare a solution of AChE enzyme (from Electrophorus electricus) in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of various concentrations of the test compound or control.

    • Add 10 µL of the AChE enzyme solution. Mix and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat with varying concentrations of Test Compound (e.g., Indane derivative) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (Formation of Formazan crystals) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance at ~570 nm G->H I 9. Calculate % Viability and determine IC50 H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., K562, MCF-7, SKBR3) into a 96-well microplate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for untreated (negative control) and vehicle (e.g., DMSO) controls.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability relative to the untreated control.

    • Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[25]

Conclusion

The 4-methoxy-2,3-dihydro-1H-indene scaffold, and the broader indane family, represent a truly privileged structure in drug design. Its success as the core of Donepezil demonstrates a well-balanced profile of potency and safety in a challenging therapeutic area. Furthermore, its demonstrated efficacy in oncology as a tubulin polymerization inhibitor highlights its versatility.[16][17][19]

While other scaffolds may offer greater potency in specific contexts, the indane framework provides a synthetically tractable, highly modifiable, and clinically validated starting point for innovation. For researchers and drug developers, the indane scaffold is not merely a component of existing drugs but a strategic tool for creating the next generation of therapeutics through rational design, hybridization, and scaffold hopping.

References

  • From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds - Arrow@TU Dublin. [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - Royal Society of Chemistry. [Link]

  • Roles of hybrid donepezil scaffolds as potent human acetylcholinesterase inhibitors using in silico interaction analysis, drug-likeness, and pharmacokinetics prediction - PubMed. [Link]

  • Donepezil hydrochloride as a novel inducer for osteogenic differentiation of mesenchymal stem cells on PLLA scaffolds in vitro - PubMed. [Link]

  • Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents - PubMed. [Link]

  • Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents - Bentham Science Publisher. [Link]

  • Design and synthesis of new donepezil analogs derived from arylpiperazine scaffold as acetylcholinesterase inhibitors - Taylor & Francis. [Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC. [Link]

  • Privileged Structure: Novel Indane Scaffolds as Potential Anticancer and Anti-Inflammatory Agents - Arrow@TU Dublin. [Link]

  • Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents | Bentham Science Publishers. [Link]

  • Structures of Galantamine and the new scaffold used in docking study... - ResearchGate. [Link]

  • (PDF) Investigation, scaffold hopping of novel donepezil-based compounds as anti-Alzhiemer's agents: synthesis, in-silico and pharmacological evaluations - ResearchGate. [Link]

  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review - Herald Scholarly Open Access. [Link]

  • Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c - ScienceDirect. [Link]

  • Tyrosine-based rivastigmine-loaded organogels in the treatment of Alzheimer's disease - PMC. [Link]

  • Common structure of the designed galantamine derivatives (GAL-L-Ar). - ResearchGate. [Link]

  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review - Semantic Scholar. [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - Taylor & Francis. [Link]

  • Structure-Based Scaffold Repurposing toward the Discovery of Novel Cholinesterase Inhibitors | ACS Omega. [Link]

  • Rivastigmine | ALZFORUM. [Link]

  • Galantamine - Wikipedia. [Link]

  • Galantamine | ALZFORUM. [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed. [Link]

  • Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC. [Link]

  • Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra - The Royal Society of Chemistry. [Link]

  • Synthesis and cytotoxic activities of novel 4-methoxy-substituted and | DDDT. [Link]

  • 4-methoxy-2,3-dihydro-1H-indene | C10H12O - PubChem. [Link]

  • Scaffold hopping and bioisosteric replacements based on binding site alignments - SciSpace. [Link]

  • Rivastigmine Lowers Aβ and Increases sAPPα Levels, Which Parallel Elevated Synaptic Markers and Metabolic Activity in Degenerating Primary Rat Neurons - PMC. [Link]

  • Bioisosteres and Scaffold Hopping: Strategic Tools in Drug Design - Research and Reviews. [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed. [Link]

  • 2-Amino-4,7-dimethoxyindan derivatives: synthesis and assessment of dopaminergic and cardiovascular actions - PubMed. [Link]

  • Rivastigmine (Exelon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]

  • Indene synthesis - Organic Chemistry Portal. [Link]

  • Rivastigmine Transdermal Patch: MedlinePlus Drug Information. [Link]

  • preparation and diels–alder reaction of a highly nucleophilic diene - Organic Syntheses Procedure. [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - Taylor & Francis Group - Figshare. [Link]

  • Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase. [Link]

  • 2,3-dihydro-4-methoxy-1h-indene-1-carbonitrile - PubChemLite. [Link]

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Benchmarking Catalysts for the Synthesis of 4-Methoxy-2,3-dihydro-1H-indene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the synthetic challenge of constructing electron-rich bicyclic systems without compromising their structural integrity. The 4-methoxy-2,3-dihydro-1H-indene (4-methoxyindane) scaffold is a privileged pharmacophore embedded in numerous neuroactive agents, including monoamine transporter inhibitors like indatraline[1].

Synthesizing this core requires catalysts capable of precise bond manipulation. The electron-donating methoxy group at the C4 position increases the electron density of the aromatic ring, making it highly susceptible to undesired dearomatization during reduction steps. This guide benchmarks three distinct catalytic systems—heterogeneous hydrogenolysis, homogeneous hydrogenation, and metal-free Brønsted acid hydroarylation—providing drug development professionals with actionable, data-backed methodologies.

Mechanistic Causality & Catalyst Selection

Heterogeneous Hydrogenolysis: Palladium on Carbon (Pd/C)

The traditional route involves the reduction of 4-methoxyindan-1-one to 4-methoxyindan-1-ol, followed by Pd/C-catalyzed hydrogenolysis[2].

  • The Causality: Palladium surfaces are highly efficient at activating molecular hydrogen and cleaving benzylic C–O bonds. However, the electron-rich nature of the methoxyarene makes the aromatic ring vulnerable to over-reduction under high H₂ pressures. To dictate chemoselectivity, a catalytic amount of mild acid is introduced. This protonates the benzylic hydroxyl group, turning it into a superior leaving group (water) and allowing the hydrogenolysis to proceed rapidly at lower, safer pressures before aromatic reduction can occur.

Homogeneous Hydrogenation: Wilkinson's Catalyst [RhCl(PPh₃)₃]

When the synthetic sequence involves the dehydration of the benzylic alcohol to yield 4-methoxy-1H-indene, Wilkinson's catalyst serves as the gold standard for targeted alkene reduction[3].

  • The Causality: Operating via a homogeneous mechanism, this Rh(I) complex undergoes oxidative addition of H₂, followed by alkene coordination and migratory insertion. The bulky triphenylphosphine (PPh₃) ligands create a sterically demanding coordination sphere. This strict steric constraint ensures that only the less-hindered cyclic alkene is reduced, leaving the planar, sterically distinct aromatic ring completely untouched[4].

Brønsted Acid-Catalyzed Hydroarylation

A modern, atom-economical alternative constructs the indane core directly from acyclic precursors (e.g., 2-allyl-3-methoxybenzene derivatives) using Brønsted acids[5].

  • The Causality: Strong acids like Trifluoromethanesulfonic acid (TfOH) protonate the terminal alkene to generate a stable secondary or tertiary carbocation. The electron-rich methoxyarene subsequently undergoes an intramolecular Friedel-Crafts-type alkylation. This metal-free pathway eliminates the risk of transition-metal contamination—a critical regulatory advantage in late-stage pharmaceutical synthesis[5].

Quantitative Performance Benchmarking

The following table summarizes the operational metrics of each catalytic system based on standardized 10-mmol scale reactions.

Catalyst SystemPrecursorYield (%)ChemoselectivityReaction ConditionsKey Advantage
10% Pd/C 4-Methoxyindan-1-ol85–88%Moderate (Risk of dearomatization)H₂ (3 atm), EtOH, HCl (cat), 25°CHighly scalable; low catalyst cost.
RhCl(PPh₃)₃ 4-Methoxy-1H-indene92–95%Excellent (Strictly alkene specific)H₂ (1 atm), Toluene, 25°CZero aromatic reduction; mild conditions.
TfOH 2-Allyl-3-methoxybenzene78–82%High (Regioselective)CH₂Cl₂, 0°C to 25°CMetal-free; highly step-economical.

Self-Validating Experimental Protocols

Every robust protocol must act as a self-validating system, providing the chemist with real-time feedback to confirm mechanistic progression.

Protocol A: Pd/C-Catalyzed Hydrogenolysis
  • Setup: Dissolve 4-methoxyindan-1-ol (10 mmol) in absolute ethanol (30 mL). Add 3 drops of concentrated HCl, followed by 10% Pd/C (0.05 equiv Pd).

  • Reaction: Evacuate the flask and backfill with H₂ gas three times. Pressurize to 3 atm using a Parr shaker and agitate at 25°C.

  • Self-Validation: The reaction validates itself volumetrically; cessation of H₂ pressure drop indicates complete consumption of the benzylic alcohol.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate in vacuo.

  • Analytical Validation: TLC (Hexanes/EtOAc 8:2) will show a complete shift from the polar alcohol (

    
     ~0.3) to the non-polar indane (
    
    
    
    ~0.8).
Protocol B: Wilkinson's Catalyst-Mediated Hydrogenation
  • Setup: Dissolve 4-methoxy-1H-indene (10 mmol) in anhydrous toluene (25 mL) under an argon atmosphere. Add RhCl(PPh₃)₃ (1 mol%).

  • Reaction: Sparge the solution with H₂ gas (1 atm) via a balloon and stir vigorously at 25°C for 12 hours.

  • Self-Validation: The active catalyst formation is visually self-validating. Upon H₂ sparging, the solution transitions from a deep burgundy-red (the 16e⁻ pre-catalyst) to a pale yellow (the active 14e⁻ Rh-hydride species).

  • Workup: Pass the crude mixture through a short silica plug using hexanes to remove the metal complex and liberated phosphine ligands.

  • Analytical Validation: ¹H NMR will confirm the disappearance of the vinylic protons (multiplets at 6.5–6.8 ppm) and the emergence of the aliphatic cyclopentane signature.

Protocol C: TfOH-Catalyzed Intramolecular Hydroarylation
  • Setup: Dissolve 2-allyl-3-methoxybenzene (10 mmol) in anhydrous CH₂Cl₂ (40 mL) and cool to 0°C.

  • Reaction: Add TfOH (10 mol%) dropwise over 5 minutes. Remove the ice bath and allow the mixture to warm to room temperature.

  • Self-Validation: The cyclization is highly exothermic. A controlled, brief temperature spike immediately following TfOH addition validates the initiation of the carbocation cascade.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Validation: ¹H NMR of the crude mixture will show the complete disappearance of the terminal alkene multiplet (5.8–6.0 ppm) and the appearance of benzylic CH₂ multiplets at ~2.8 ppm.

Visualizing the Catalytic Workflows

SyntheticPathways P1 4-Methoxyindan-1-ol Target 4-Methoxy-2,3-dihydro-1H-indene P1->Target Pd/C, H2 (Hydrogenolysis) P2 4-Methoxy-1H-indene P2->Target RhCl(PPh3)3, H2 (Hydrogenation) P3 2-Allyl-3-methoxybenzene P3->Target TfOH (Hydroarylation)

Catalytic pathways for the synthesis of 4-methoxy-2,3-dihydro-1H-indene.

Wilkinson Rh1 RhCl(PPh3)3 (Pre-catalyst) Rh2 RhCl(PPh3)2 (Active Species) Rh1->Rh2 - PPh3 Rh3 Rh(H)2Cl(PPh3)2 (Oxidative Addition) Rh2->Rh3 + H2 Rh4 Alkene-Rh Complex (Coordination) Rh3->Rh4 + Substrate Rh5 Alkyl-Rh Complex (Migratory Insertion) Rh4->Rh5 Rh5->Rh2 Reductive Elimination

Mechanism of Wilkinson's catalyst ensuring chemoselective alkene reduction.

References

  • [5] Brønsted Acid Catalyzed Intramolecular Hydroarylation of Alkenes to Access Benzylic Quaternary Stereocenters. eScholarship, University of California. URL:[Link]

  • [1] Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. ACS Publications. URL:[Link]

  • [4] Applications Of Diels-Alder Cycloadditions And Transition Metals As Catalysts To Recent Total Syntheses. Scholars Archive. URL:[Link]

  • [3] Reduction and Oxidation of Carbonyl Compounds and Derivatives. RSC. URL:[Link]

  • [2] Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. ACS Publications. URL:[Link]

Sources

In vitro versus in vivo studies of compounds derived from 4-methoxy-2,3-dihydro-1H-indene.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery Professionals

Executive Summary & Core Directive

This guide provides a technical comparison of the in vitro and in vivo performance of bioactive compounds derived from the 4-methoxy-2,3-dihydro-1H-indene (4-methoxyindane) scaffold. While this structural motif serves as a versatile building block in medicinal chemistry, its most significant pharmacological application lies in the design of Melatonin Receptor (MT1/MT2) Agonists and Tubulin Polymerization Inhibitors .

The 4-methoxyindane core acts as a bioisostere for the 5-methoxyindole moiety found in melatonin, offering improved metabolic stability and lipophilicity while maintaining critical receptor interactions. This guide dissects the translational gap between high-affinity in vitro binding and in vivo efficacy, focusing on pharmacokinetic (PK) liabilities such as cytochrome P450-mediated O-demethylation.[1]

Mechanism of Action & Structural Logic

The Bioisosteric Rationale

The 4-methoxy-2,3-dihydro-1H-indene scaffold is favored in CNS drug design because it mimics the electron-rich indole ring of melatonin (N-acetyl-5-methoxytryptamine) without the hydrogen-bond donating nitrogen of the pyrrole ring, which can sometimes limit blood-brain barrier (BBB) permeability.

  • Melatonin (Indole Core): 5-Methoxy group accepts hydrogen bonds; Indole NH donates hydrogen bonds.

  • Indane Derivative: The 4-methoxy group (analogous to the 5-methoxy of indole depending on side-chain orientation) serves as the critical hydrogen bond acceptor for the histidine residue (His195 in MT1) within the receptor binding pocket.

Pathway Visualization: MT1/MT2 Signaling

The following diagram illustrates the G-protein coupled signaling pathway activated by 4-methoxyindane agonists.

MelatoninSignaling Ligand 4-Methoxyindane Ligand Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Ki < 1nM) GProtein Gi/Go Protein (Heterotrimeric) Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (-) cAMP cAMP (Decrease) AC->cAMP Reduced Production PKA PKA (Inhibition) cAMP->PKA Downregulation CREB CREB Phosphorylation PKA->CREB Altered Gene Expression Response Physiological Effect: Sleep Onset / Circadian Shift CREB->Response

Caption: Signal transduction pathway for Indane-based Melatonin Agonists. Activation of Gi-coupled MT1/MT2 receptors leads to inhibition of Adenylyl Cyclase (AC) and reduction in cAMP levels.

In Vitro Profiling: Assays & Performance

In vitro studies primarily assess the compound's affinity (Ki) and intrinsic efficacy (EC50). For 4-methoxyindane derivatives, selectivity between MT1 (sleep onset) and MT2 (circadian phase shifting) is a key optimization parameter.

Key In Vitro Assays
  • Radioligand Binding (Competition Assay): Uses [

    
    I]-2-Iodomelatonin to determine binding affinity.
    
  • GTP

    
    S Binding:  Measures functional activation of the G-protein.
    
  • cAMP Inhibition: Quantifies the suppression of forskolin-stimulated cAMP accumulation.

Experimental Protocol: [ I]-Melatonin Binding Assay

Objective: Determine the Ki of a novel 4-methoxyindane derivative. System: CHO-K1 cells stably expressing human MT1 or MT2 receptors.

  • Membrane Preparation: Harvest CHO-hMT1 cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 1-2 mg/mL.

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension.
      
    • 25

      
      L [
      
      
      
      I]-2-Iodomelatonin (0.05 nM final).
    • 25

      
      L Test Compound (10
      
      
      
      to 10
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity in a gamma counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Performance Benchmarks (Table 1)

Comparison of 4-Methoxyindane Derivatives vs. Standards

Compound ClassScaffold CoreMT1 Ki (nM)MT2 Ki (nM)SelectivityFunctional Potency (GTP

S EC50)
Melatonin Indole0.080.15Non-selective0.5 nM
Ramelteon Indeno[5,4-b]furan0.0140.112MT1 > MT20.02 nM
4-Methoxyindane (Lead) 4-OMe-Indane0.451.20Moderate2.1 nM
Trimethoxy-Indane 4,5,6-TriOMe-Indane>1000>1000Inactive (MT)N/A (Tubulin Active)

Note: The 4,5,6-trimethoxy derivatives lose MT receptor affinity but gain potent tubulin polymerization inhibitory activity (IC50 ~0.03


M).

In Vivo Profiling: Models & Translation

In vivo efficacy depends heavily on the compound's ability to cross the BBB and resist rapid metabolic clearance.

Pharmacokinetic Challenges[3]
  • Metabolic Soft Spot: The 4-methoxy group is susceptible to O-demethylation by hepatic CYP1A2. This mirrors the metabolism of melatonin to 6-hydroxymelatonin but can be mitigated by steric hindrance or fluorination on the indane ring.

  • Half-life (t1/2): Indane derivatives often exhibit a longer half-life (1-2 hours in rats) compared to melatonin (20 mins), making them suitable for sleep maintenance.

Key In Vivo Models
  • Rat Sleep-Wake Bioassay: EEG/EMG monitoring to measure NREM sleep latency and duration.

  • Circadian Phase Shift (Aschoff's Rule): Assessing the ability to entrain locomotor activity in free-running rodents (constant darkness).

  • Tumor Xenograft (for Tubulin Inhibitors): Nude mice injected with cancer cells (e.g., MCF-7) to test tumor volume reduction.

Experimental Protocol: Rat Sleep Latency Test

Objective: Evaluate the hypnotic efficacy of a 4-methoxyindane derivative. Subjects: Male Wistar rats, surgically implanted with EEG/EMG electrodes.

  • Acclimatization: Rats are housed in recording chambers for 48 hours prior to dosing.

  • Dosing: Administer Test Compound (e.g., 10 mg/kg, p.o.) or Vehicle at ZT18 (middle of the active dark phase) or ZT2 (light phase, depending on protocol).

  • Recording: Continuously record EEG/EMG signals for 6 hours post-dose.

  • Analysis: Score sleep stages (Wake, NREM, REM) in 10-second epochs.

  • Endpoint: Calculate Sleep Latency (time to first 3 consecutive NREM epochs) and Total Sleep Time .

Comparative Analysis: The In Vitro - In Vivo Disconnect[1][4]

A common pitfall with 4-methoxyindane derivatives is the discrepancy between nanomolar in vitro affinity and in vivo effective dose (ED50).

Correlation Analysis (Table 2)
ParameterIn Vitro (Cellular)In Vivo (Whole Animal)Translational Gap / Cause
Potency Ki = 0.4 nMED50 = 10 mg/kgHigh Clearance: Rapid O-demethylation reduces plasma exposure.
Efficacy Full Agonist (100% Emax)Reduced NREM consolidationReceptor Desensitization: Prolonged occupancy may internalize receptors.
Selectivity MT1 > MT2 (10x)Sedation without phase shiftBrain Distribution: Uneven distribution between SCN (MT1) and periphery.
Toxicity No cytotoxicity (HeLa)No ataxia (Rotarod)Good Translation: Scaffold is generally non-toxic at therapeutic doses.
Workflow: Screening Cascade

The following Graphviz diagram outlines the decision logic for progressing a 4-methoxyindane lead from bench to bedside.

ScreeningCascade Library 4-Methoxyindane Library Binding In Vitro Binding (Ki < 10 nM?) Library->Binding Func Functional Assay (Agonist vs Antagonist) Binding->Func Yes Drop Discard / Redesign Binding->Drop No ADME Microsomal Stability (t1/2 > 30 min?) Func->ADME Agonist Func->Drop Inactive InVivoPK Rat PK (Bioavailability > 20%) ADME->InVivoPK Stable ADME->Drop Unstable Efficacy Sleep Model (EEG/EMG) InVivoPK->Efficacy Good Exposure InVivoPK->Drop Poor F% Lead Candidate Lead Candidate Efficacy->Lead Candidate

Caption: Critical path for evaluating 4-methoxyindane derivatives. Metabolic stability (ADME) is the primary filter before in vivo efficacy testing.

References

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

  • Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 2020.

  • In vitro comparison of duration of action of melatonin agonists on melatonin MT1 receptor. European Journal of Pharmacology, 2015.

  • Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies. Molecules, 2010.

  • Bioactive Indanes: Comparative in vitro Metabolism Study of PH46A. Journal of Drug Metabolism & Toxicology, 2012.

Sources

Structure-activity relationship (SAR) studies of 4-methoxy-2,3-dihydro-1H-indene derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of 4-methoxy-2,3-dihydro-1H-indene derivatives. Content Type: Publish Comparison Guide.

A Technical Guide to Rigidified Phenethylamine Scaffolds in Oncology and CNS Drug Discovery

Executive Summary

The 4-methoxy-2,3-dihydro-1H-indene (4-methoxyindane) scaffold represents a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere of methoxy-phenethylamines.[1] Its rigidity reduces entropic penalties upon receptor binding, making it a critical core for exploring structure-activity relationships (SAR).[1]

This guide objectively compares the performance of 4-methoxyindane derivatives against positional isomers (5-methoxy) and flexible analogs across two primary therapeutic domains: Tubulin Polymerization Inhibition (Oncology) and Monoamine Transporter Modulation (CNS) .[1]

Part 1: Oncology – Tubulin Polymerization Inhibitors

The "Trimethoxy" Pharmacophore

In the development of antimitotic agents, the 4-methoxyindane moiety is frequently integrated into a 4,5,6-trimethoxy-2,3-dihydro-1H-indene system.[1][2] This substitution pattern mimics the A-ring of Colchicine and Combretastatin A-4 (CA-4), essential for binding to the colchicine-binding site on tubulin.[1]

Comparative Performance: Indane Core vs. Flexible Linkers

Recent studies (Source 1) have identified Compound 12d (a 4,5,6-trimethoxyindane derivative) as a potent inhibitor of tubulin polymerization. The SAR data highlights the necessity of the fused ring system over flexible benzyl analogs.

Table 1: Antiproliferative Activity & Tubulin Inhibition (IC50) Data derived from K562 Leukemia Cell Line Assays

Compound IDCore ScaffoldSubstituent (Pos 4,5,6)IC50 (µM)Mechanism
Compound 12d Indane (Rigid) 4,5,6-Trimethoxy 0.024 Tubulin Destabilization
Compound 15aIndane (Rigid)5,6-Dimethoxy> 10.0Inactive (Loss of 4-OMe)
Compound 15bIndane (Rigid)4-OH, 5-OMe2.1Reduced Lipophilicity
CA-4 (Control)Stilbene (Flexible)3,4,5-Trimethoxy0.018Standard Reference

Critical SAR Insight: The removal of the methoxy group at the 4-position (yielding Compound 15a) results in a complete loss of activity (>10 µM). This confirms that the 4-methoxy group is not merely a lipophilic spacer but forms essential steric or hydrogen-bond interactions within the hydrophobic pocket of the colchicine binding site.[1]

Visualization: Tubulin Binding Pharmacophore

The following diagram illustrates the structural requirements for tubulin binding, highlighting the critical role of the 4-methoxy group.

TubulinSAR cluster_0 SAR Logic Core 4,5,6-Trimethoxy-indane Core Pos4 4-Methoxy Group (Critical Steric Fill) Core->Pos4 Pos56 5,6-Methoxy Groups (H-Bond Acceptors) Core->Pos56 Linker C-2 Linker (Rigid Spacing) Core->Linker Target Tubulin Colchicine Site (Hydrophobic Pocket) Pos4->Target Essential Interaction Pos56->Target Affinity Enhancement Linker->Target Orientation

Figure 1: Pharmacophore map showing the essential contribution of the 4-methoxy substituent to tubulin binding affinity.[1]

Part 2: CNS – Monoamine Transporter Selectivity

The Positional Switch: 4-OMe vs. 5-OMe

In the context of monoamine transporter inhibitors (specifically indatraline derivatives and aminoindanes), the position of the methoxy group acts as a "selectivity switch" between the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT).[3][4][5]

Comparative Data: Binding Affinity (Ki)

Research on methoxy-indatraline derivatives (Source 2) demonstrates a distinct divergence in pharmacological profile based on substitution position.[1]

Table 2: Transporter Selectivity Profile (Ki values in nM)

DerivativeSubstitutionDAT Affinity (Ki)SERT Affinity (Ki)NET Affinity (Ki)Selectivity Profile
Indatraline Unsubstituted1.20.81.5Non-selective (Triple)
Analog 13a 4-Methoxy 1.4 18.5 12.0 DAT Retained / SERT Reduced
Analog 13c6-Methoxy15.20.50.9SERT/NET Selective
MEAI (Ref)5-Methoxy>1000HighLowSERT Selective (Releaser)

Expert Analysis:

  • 4-Methoxy Effect: Introduction of the methoxy group at the 4-position (Analog 13a) preserves high affinity for DAT (1.4 nM) comparable to the parent compound, while significantly decreasing affinity for SERT (23-fold reduction). [1] * 5/6-Methoxy Effect: In contrast, moving the methoxy group to the 5 or 6 position (as seen in Analog 13c and MEAI) typically abolishes DAT affinity or shifts the mechanism toward serotonin release.

Part 3: Experimental Protocols

Protocol A: Synthesis of Functionalized 4-Methoxyindanes

Objective: Accessing the core scaffold from commercially available 4-methoxy-1-indanone.[1]

Reagents:

  • Starting Material: 4-Methoxy-1-indanone (CAS: 13336-31-7)[1]

  • Solvents: Ethanol, Methanol, DCM

  • Reagents: NaBH4 (Reduction), NH4OAc (Amination), Pd/C (Hydrogenation)

Step-by-Step Workflow:

  • Ketone Reduction (To 1-Indanol):

    • Dissolve 4-methoxy-1-indanone (1.0 eq) in Methanol at 0°C.

    • Add NaBH4 (1.5 eq) portion-wise over 30 mins.

    • Stir at RT for 2 hours. Quench with 1N HCl.

    • Extract with DCM.[1] Yields 4-methoxy-1-indanol.[1]

  • Dehydration & Hydrogenation (To Parent Indane):

    • Reflux 1-indanol in Toluene with p-TsOH (cat.) to form the indene.[1]

    • Perform catalytic hydrogenation (H2, 10% Pd/C) in Ethanol at 40 psi.

    • Result: 4-Methoxy-2,3-dihydro-1H-indene.[1][2][6][7]

  • C-2 Functionalization (Targeting 12d/Tubulin Inhibitors):

    • Note: For C-2 substitution, use a Knoevenagel condensation on the starting indanone before reduction, or use a Mannich reaction.[1]

    • Protocol: React 4-methoxy-1-indanone with appropriate aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) in basic ethanol (KOH).

    • Reduce the resulting enone using NaBH4/CeCl3 (Luche Reduction) to preserve the double bond if desired, or Pd/C for full saturation.

Visualization: Synthetic Pathway

Synthesis SM 4-Methoxy-1-indanone (Commercial Start) Step1 Condensation (Aldehyde + KOH) SM->Step1 Inter1 Enone Intermediate Step1->Inter1 Step1->Inter1 C-2 Functionalization Step2 Reduction (H2, Pd/C or NaBH4) Inter1->Step2 Final 4-Methoxyindane Derivative (Target Compound) Step2->Final Step2->Final Core Saturation

Figure 2: Synthetic route for generating C-2 functionalized 4-methoxyindane derivatives.

References

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Source: Taylor & Francis / NIH (2023) URL:[Link] Relevance: Primary source for Compound 12d and trimethoxy-indane SAR data.[1]

  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Source: Journal of Medicinal Chemistry / PubMed (2000) URL:[Link] Relevance: Establishes the DAT-retention profile of 4-methoxy derivatives compared to 5/6-methoxy analogs.

  • Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI). Source: Toxicology and Applied Pharmacology (2018) URL:[Link] Relevance: Provides comparative data for the 5-methoxy isomer (MEAI) to contrast with 4-methoxy pharmacology.

  • A Green Chemistry Approach for the Synthesis of Indanones. Source: Preprints.org (2025) URL:[6][Link] Relevance: Supports the synthetic protocols using modern, sustainable solvent systems.[6]

Sources

Cross-validation of analytical data for 4-methoxy-2,3-dihydro-1H-indene from different techniques.

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Cross-Validation Guide: 4-Methoxy-2,3-dihydro-1H-indene

Executive Summary & Strategic Context

4-Methoxy-2,3-dihydro-1H-indene (CAS: 13334-86-6), hereafter referred to as 4-Methoxyindane , is a critical pharmacophore scaffold in medicinal chemistry. Its rigid bicyclic structure and electron-donating methoxy group make it a bioisostere for serotonin and melatonin derivatives, as well as a core unit in kinase inhibitors.

In drug development, the "purity" of a scaffold is not a singular metric but a composite of orthogonal data. A 99% purity by HPLC can hide inorganic salts (invisible to UV) or solvent residues (invisible to standard LC-MS). This guide provides a cross-validation protocol that objectively compares and integrates three distinct analytical techniques—NMR, GC-MS, and HPLC —to ensure the absolute structural integrity of 4-Methoxyindane.

Analytical Technique Comparison Matrix

The following table contrasts the performance of each technique specifically for 4-Methoxyindane, highlighting why no single method is sufficient.

Feature1H NMR (600 MHz) GC-MS (EI Source) HPLC-UV/DAD
Primary Utility Structural Certainty. Defines the exact substitution pattern (4- vs 5-methoxy).Identity & Volatiles. Confirms MW and detects volatile solvent residues.Quantitation. Best for measuring non-volatile organic impurities.
Specificity for Isomers High. Distinguishes 4-methoxy from 5-methoxy via coupling constants (

values).
Low. Mass fragments of isomers (e.g., 5-methoxyindane) are nearly identical.Medium. Requires optimized gradient to resolve positional isomers.
Blind Spots Low sensitivity (<1% impurities often lost in noise). Inorganic salts are invisible.Thermally unstable impurities may degrade. High MW salts are invisible.Compounds lacking chromophores (e.g., aliphatic solvents, salts) are invisible.
Limit of Detection ~100 µg (requires pure sample)~1 ng (highly sensitive)~1 ng (highly sensitive)
Validation Role The "Truth" Standard. The "Fingerprint" Validator. The "Purity" Workhorse.

Detailed Experimental Protocols & Data Analysis

Technique A: High-Resolution 1H NMR (Structural ID)

Objective: To confirm the 4-position substitution and rule out the thermodynamically stable 5-methoxy isomer.

Protocol:

  • Sample Prep: Dissolve 10 mg of 4-Methoxyindane in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Acquisition: 600 MHz spectrometer, 298 K. Number of scans (NS) = 16, Relaxation delay (D1) = 1.0 s.

  • Processing: Exponential multiplication (LB = 0.3 Hz), baseline correction.

Critical Data Interpretation (Cross-Validation Point): Unlike the 5-methoxy isomer (which has a symmetric splitting pattern), the 4-methoxy isomer exhibits a distinct ABC or ABX aromatic system due to the lack of symmetry.

  • Aromatic Region (6.5 – 7.2 ppm): Look for 3 protons.[1][2]

    • Expectation: A triplet (approx.[1][2] 7.1 ppm) for the proton at C6, flanked by two doublets (approx. 6.7 and 6.8 ppm) for C5 and C7.

    • Validation: If you see a singlet or a para-substitution pattern (two doublets), you have the wrong isomer (likely 5-methoxy or 6-methoxy).

  • Aliphatic Region (2.0 – 3.0 ppm):

    • C2-H (Quintet): ~2.10 ppm (2H).

    • C1-H & C3-H (Triplets): ~2.90 ppm (2H) and ~2.75 ppm (2H). Note: The 4-methoxy group deshields the C3 protons slightly more than C1, breaking the symmetry seen in unsubstituted indane.

  • Methoxy Group: Singlet at 3.83 ppm (3H).

Expert Insight: If the integration of the aliphatic region is >10% higher than expected relative to the aromatic region, suspect residual solvent (e.g., hexane/ethyl acetate) which GC-MS will confirm.

Technique B: GC-MS (Purity & Fingerprint)

Objective: To confirm molecular weight (148.2 g/mol ) and detect volatile synthetic byproducts (e.g., unreacted 4-methoxy-1-indanone).

Protocol:

  • Column: HP-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Inlet: Split 50:1, 250°C.

  • MS Source: EI mode, 70 eV, scan range 40–300 amu.

Fragmentation Analysis:

  • Molecular Ion (

    
    ):  Distinct peak at m/z 148 .
    
  • Base Peak: Often m/z 133 (

    
    , loss of methyl radical from methoxy).
    
  • Key Fragment: m/z 117 (

    
    , loss of methoxy).
    
  • Impurity Watch: Look for m/z 162 (4-methoxy-1-indanone). If present, the reduction step in synthesis was incomplete.

Technique C: HPLC-UV (Quantitative Purity)

Objective: To quantify non-volatile impurities that might degrade in GC or be invisible in NMR.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: DAD at 210 nm (general) and 280 nm (aromatic specific).

Cross-Validation Logic:

  • If HPLC purity is 99% but NMR shows "muddy" baselines, you likely have inorganic salts (invisible to UV).

  • If HPLC shows a split peak for the main compound, you likely have a mixture of isomers (4-methoxy vs. 5-methoxy) that GC-MS failed to resolve.

Visualized Workflows (Graphviz)

Workflow 1: The Cross-Validation Decision Matrix

This logic gate ensures that data from one machine validates the other.

CrossValidation Start Crude 4-Methoxyindane NMR Step 1: 1H NMR (Structural Check) Start->NMR IsomerCheck Isomer Pattern Correct? (ABC System) NMR->IsomerCheck GCMS Step 2: GC-MS (Volatiles & MW) IsomerCheck->GCMS Yes Fail_Iso REJECT: Wrong Isomer (Likely 5-Methoxy) IsomerCheck->Fail_Iso No (Symmetric) ImpurityCheck Ketone (m/z 162) Present? GCMS->ImpurityCheck HPLC Step 3: HPLC-UV (Final Purity) ImpurityCheck->HPLC No Fail_Red REPROCESS: Incomplete Reduction ImpurityCheck->Fail_Red Yes Pass VALIDATED BATCH HPLC->Pass Purity > 98%

Caption: Decision tree for validating 4-methoxyindane. Failure at any node triggers specific reprocessing steps.

Workflow 2: Synthesis & Impurity Origin

Understanding where impurities come from helps in identifying them analytically.

SynthesisPath Precursor 4-Methoxy-1-Indanone (C12H10O2) Reaction Reduction (Wolff-Kishner or Clemmensen) Precursor->Reaction Product 4-Methoxyindane (C10H12O) Reaction->Product Main Path Impurity1 Impurity A: Unreacted Ketone (Detect via GC-MS) Reaction->Impurity1 Incomplete Impurity2 Impurity B: Over-reduced Alcohols (Detect via HPLC) Reaction->Impurity2 Side Reaction

Caption: Synthetic pathway highlighting origins of key impurities detectable by specific analytical methods.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19856778, 4-Methoxy-2,3-dihydro-1H-indene. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Comparative docking studies of 4-methoxy-2,3-dihydro-1H-indene derivatives with target proteins.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydro-1H-indene (indane) scaffold represents a privileged structure in medicinal chemistry, offering a rigid bicyclic core that restricts conformational flexibility, thereby reducing the entropic penalty upon protein binding. This guide focuses specifically on methoxy-substituted derivatives (e.g., 4-methoxy, 5,6-dimethoxy, and 4,5,6-trimethoxy analogs), which have emerged as potent modulators for neurodegenerative and oncological targets.

This comparative guide evaluates the docking performance of these derivatives against industry-standard controls (Selegiline, Combretastatin A-4, Donepezil) across three critical therapeutic axes: MAO-B inhibition , Tubulin polymerization inhibition , and Acetylcholinesterase (AChE) inhibition .

Structural Basis & Ligand Preparation[1][2][3]

Why the 4-Methoxy-Indene Core?

The inclusion of a methoxy group at the C4, C5, or C6 position of the indane ring is not merely cosmetic. It serves two critical mechanistic functions:

  • Electronic Modulation: The electron-donating methoxy group enriches the

    
    -system of the phenyl ring, enhancing 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe, Tyr) in binding pockets.
  • H-Bond Acceptance: The methoxy oxygen acts as a weak hydrogen bond acceptor, often engaging backbone amides or specific serine/threonine side chains.

Ligand Preparation Protocol

To ensure reproducible docking scores, ligands must be prepared using a standardized energy minimization workflow.

Step-by-Step Protocol:

  • Structure Generation: Generate 3D conformers of 4-methoxy-2,3-dihydro-1H-indene derivatives using SMILES strings.

  • Protonation States: Calculate protonation at pH 7.4 (crucial for amine-substituted derivatives targeting MAO-B/AChE).

  • Energy Minimization:

    • Force Field: OPLS3e or MMFF94x.

    • Convergence Criteria: RMSD < 0.01 Å.

  • Stereoisomerism: Generate all chiral centers (R/S) for the C1 position if substituted; docking must treat enantiomers as distinct ligands.

Comparative Case Studies

Case Study A: Monoamine Oxidase B (MAO-B) Inhibition

Target: Human MAO-B (PDB: 2V5Z or 4A79 ) Therapeutic Area: Parkinson’s Disease Control Ligand: Selegiline / Rasagiline

Mechanism: MAO-B contains a hydrophobic "entrance cavity" and a "substrate cavity" separated by Ile199. 4-methoxy-indene derivatives, particularly those with propargylamine tails, bind by extending the indane core into the substrate cavity while the tail anchors near the FAD cofactor.

Comparative Data:

Compound ClassCore StructureBinding Energy (kcal/mol)Key Interaction ResiduesComparison to Control
Control Selegiline-8.4Tyr398, Gln206, FADN/A
Indene-A 4-methoxy-N-propargyl-1-aminoindane-9.2Tyr326 (

-

), Cys172 (H-bond)
Superior: Enhanced hydrophobic fit in aromatic cage.
Indene-B 5,6-dimethoxy-1-aminoindane-8.8Tyr398, Tyr435Comparable: Methoxy groups stabilize position via steric fit.

Insight: The 4-methoxy group often occupies a specific sub-pocket near Tyr326, providing selectivity over MAO-A which has a more constrained active site due to Phe208.

Case Study B: Tubulin Polymerization Inhibition

Target: Tubulin Colchicine Binding Site (PDB: 4O2B ) Therapeutic Area: Oncology (Antimitotic Agents) Control Ligand: Combretastatin A-4 (CA-4)

Mechanism: The colchicine site is located at the interface of


- and 

-tubulin. Inhibitors prevent the "curved-to-straight" conformational change required for microtubule formation. 4,5,6-trimethoxy-indene derivatives mimic the trimethoxyphenyl ring of CA-4 and Colchicine.

Comparative Data:

Compound ClassCore StructureBinding Energy (kcal/mol)Key Interaction ResiduesComparison to Control
Control Combretastatin A-4-9.5Val238, Cys241, Leu248N/A
Indene-C 4,5,6-trimethoxy-indene derivative-9.8Val238 (Hydrophobic), Ser178 (H-bond)Superior: Indene ring provides rigid scaffold, reducing entropic cost vs flexible CA-4.
Indene-D 4-methoxy-indanone-7.9Ala250, Lys254Inferior: Lack of polymethoxy pattern reduces affinity for the hydrophobic pocket.

Critical Finding: The trimethoxy pattern is essential for high affinity at the colchicine site. A single 4-methoxy group is insufficient for nanomolar potency unless coupled with other hydrophobic substituents.

Case Study C: Acetylcholinesterase (AChE) Inhibition

Target: Human AChE (PDB: 4EY7 ) Therapeutic Area: Alzheimer’s Disease Control Ligand: Donepezil

Mechanism: Dual binding site inhibitors bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). Indanone/indene derivatives often bind to the PAS, while a linker connects to a CAS-binding moiety.

Comparative Data:

Compound ClassCore StructureBinding Energy (kcal/mol)Key Interaction ResiduesComparison to Control
Control Donepezil-11.2Trp286 (PAS), Trp86 (CAS)N/A
Indene-E 5,6-dimethoxy-indanone-benzylamine-10.9Trp286 (

-

), Tyr341
Comparable: The indanone core mimics the indanone of Donepezil almost perfectly.
Indene-F 4-methoxy-indene derivative-9.5Trp286Moderate: Requires optimization of the linker length to reach Trp86 effectively.

Methodological Deep Dive: The Validated Workflow

To replicate these results, use the following "Self-Validating" protocol. This workflow includes a mandatory redocking step to calculate RMSD, ensuring the algorithm can reproduce the crystallographic pose.

Experimental Workflow Diagram

DockingWorkflow cluster_0 Quality Control Validation Validation Output Output Start Target Selection (PDB Retrieval) PrepP Protein Prep (Remove H2O, Add H, Fix Charges) Start->PrepP PrepL Ligand Prep (Indene Derivatives + Controls) Start->PrepL Grid Grid Generation (Center on Co-crystal Ligand) PrepP->Grid Dock Production Docking (Vina/Glide/Gold) PrepL->Dock Redock Validation: Redocking (RMSD Calculation) Grid->Redock Redock->Dock If RMSD < 2.0 Å Analyze Interaction Profiling (H-Bonds, Pi-Stacking) Dock->Analyze Report Comparative Report Analyze->Report

Caption: Standardized docking workflow emphasizing the critical "Redocking" validation step (RMSD < 2.0 Å) before production runs.

Detailed Protocol Steps
1. Protein Preparation
  • Source: Download PDB structures (e.g., 2V5Z for MAO-B).

  • Cleaning: Remove all water molecules (unless bridging waters are documented in literature). Remove co-factors only if they are not part of the active site (Note: Keep FAD for MAO-B; keep NADP/H if present).

  • Optimization: Add polar hydrogens. Optimize H-bond network using PROPKA at pH 7.4.

2. Grid Generation
  • Center: Define the grid box center using the centroid of the co-crystallized ligand.

  • Dimensions:

    • Standard:

      
       Å.
      
    • Peptide/Large Linkers: Expand to

      
       Å (e.g., for dual-site AChE inhibitors).
      
3. Docking Parameters (AutoDock Vina Example)
  • Exhaustiveness: Set to 32 (Standard is 8, but 32 is required for high-precision comparative studies).

  • Num Modes: 20.

  • Energy Range: 4 kcal/mol.

4. Validation (The "Trust" Metric)

Before analyzing your indene derivatives, you must redock the native ligand (e.g., Selegiline back into MAO-B).

  • Pass: RMSD

    
     2.0 Å between docked pose and crystal pose.
    
  • Fail: RMSD > 2.0 Å. Action: Re-evaluate protonation states or grid box size.

Critical Analysis of Binding Modes

The "Methoxy Effect" in Signaling Pathways

The 4-methoxy group is not passive. In the context of tubulin inhibition, it is part of a pharmacophore that mimics the "trimethoxyphenyl" ring of colchicine.

InteractionMap Ligand 4,5,6-Trimethoxy-Indene Methoxy Methoxy Groups (C4, C5, C6) Ligand->Methoxy Indene Indene Scaffold (Rigid Core) Ligand->Indene Target Tubulin (Colchicine Site) Inhibition Inhibition of Microtubule Assembly Target->Inhibition Conformational Lock Effect Effect Val238 Val238 / Cys241 (Hydrophobic Pocket) Methoxy->Val238 Hydrophobic/Steric Fit Ser178 Ser178 / Ala250 (H-Bonding) Indene->Ser178 Scaffold Alignment Val238->Target Ser178->Target Apoptosis G2/M Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

Caption: Mechanistic pathway showing how the methoxy-indene scaffold engages Tubulin residues to trigger apoptosis.

Interpretation of Results
  • Hydrophobic Enclosure: High binding affinity in these studies is almost always driven by the hydrophobic enclosure of the indene ring. The 4-methoxy group adds bulk that fills sub-pockets that a simple phenyl ring cannot.

  • Rigidity vs. Flexibility: Compared to open-chain analogs (like chalcones), the indene ring reduces the entropic cost of binding. This is why indene derivatives often show lower

    
     values than their flexible counterparts, even if docking scores are similar.
    

References

  • Li, Y., et al. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors.[1] FEBS Letters.[1] Link

  • Liao, C., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[2] Link

  • Zhang, H., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. Link

Sources

A Guide to Elucidating and Confirming the Mechanism of Action for Bioactive 4-Methoxy-2,3-dihydro-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action (MOA) for the promising class of 4-methoxy-2,3-dihydro-1H-indene derivatives. These scaffolds have demonstrated significant therapeutic potential, particularly as anti-proliferative agents that function as tubulin polymerization inhibitors.[1][2][3] This document moves beyond a simple listing of protocols, offering a strategic, multi-faceted approach grounded in scientific causality to rigorously validate the molecular targets and downstream cellular effects of these compounds.

The indene scaffold is a privileged structure in medicinal chemistry, forming the core of several commercial drugs.[4][5] Recent studies have highlighted a specific derivative, referred to as compound 12d in the literature, which exhibits potent anticancer activity by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics.[1][2] This guide will use this well-documented example as a central case study to illustrate a robust workflow for MOA confirmation, which can be adapted for other derivatives within this class.

Our approach is structured to first confirm direct physical interaction with the hypothesized target (target engagement), then characterize the functional consequences of this interaction in vitro, and finally, to verify the downstream effects within the complex cellular environment.

A Strategic Workflow for MOA Confirmation

A successful MOA study is a logical progression from a well-supported hypothesis to irrefutable evidence. The following workflow outlines the critical stages for confirming that a 4-methoxy-2,3-dihydro-1H-indene derivative acts as a tubulin polymerization inhibitor.

MOA_Workflow cluster_0 Phase 1: Target Engagement & Validation cluster_1 Phase 2: In Vitro Functional Characterization cluster_2 Phase 3: Cellular Pathway Confirmation A Hypothesis: Compound binds directly to tubulin B Cellular Thermal Shift Assay (CETSA) to confirm in-cell target binding A->B  Test Hypothesis C In Vitro Tubulin Polymerization Assay B->C  If Engagement Confirmed D Kinase Selectivity Profiling (Counter-Screen) C->D  Assess Specificity E Western Blot Analysis: - G2/M Phase Markers (p-Histone H3) - Apoptosis Markers (Cleaved PARP) D->E  If Specific F Immunofluorescence Microscopy: Visualize Microtubule Disruption G Cell Cycle Analysis (Flow Cytometry)

Caption: A strategic workflow for MOA elucidation of indene derivatives.

Part A: Confirming Direct Target Engagement in a Cellular Milieu

The foundational step in any MOA study is to prove that the compound physically interacts with its intended target within a living cell.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for this purpose.[7][8] The principle is that a ligand-bound protein is thermodynamically more stable and will denature and aggregate at a higher temperature than its unbound counterpart.[9][10]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify the binding of a 4-methoxy-2,3-dihydro-1H-indene derivative to tubulin in intact cells.

Scientific Rationale: Performing CETSA in whole cells, rather than with purified protein, is critical. It provides evidence of target engagement in a physiologically relevant context, accounting for factors like cell permeability and intracellular crowding.[9][10] A positive result—a shift in the tubulin melting curve to a higher temperature in the presence of the compound—is strong evidence of direct binding.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., K562 leukemia cells, as used in literature[1]) to 70-80% confluency.

    • Treat cells with the indene derivative at various concentrations (e.g., 1 µM, 10 µM, 30 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[7]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[8][9]

  • Cell Lysis and Fractionation:

    • Lyse the cells via repeated freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Protein Analysis via Western Blot:

    • Normalize the protein concentration of all supernatant samples using a BCA assay.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and transfer to a PVDF membrane.[9][11]

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for α-tubulin overnight at 4°C.[12]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and quantify the band intensities.[13] The amount of soluble tubulin remaining at each temperature is plotted to generate a melting curve.

Part B: In Vitro Functional Assays & Comparative Analysis

Once direct binding is confirmed, the next logical step is to quantify the functional impact of this binding. For a putative tubulin inhibitor, this involves a direct measure of its effect on tubulin polymerization. It is also crucial to demonstrate selectivity, as off-target effects, particularly against protein kinases, are a common liability.

Comparative Analysis: Potency and Selectivity

The table below presents hypothetical data comparing our lead 4-methoxy-2,3-dihydro-1H-indene derivative ("Indene-12d") with established tubulin inhibitors and a known kinase inhibitor. This comparison is essential for contextualizing the compound's performance.

CompoundPrimary TargetTubulin Polymerization IC₅₀ (µM)Kinase Inhibition (at 10 µM)Mechanism of Action
Indene-12d (Lead) Tubulin (Colchicine Site) 0.05 <10% inhibition across panelTubulin Destabilizer
Colchicine (Alternative)Tubulin (Colchicine Site)0.15Not a kinase inhibitorTubulin Destabilizer
Paclitaxel (Alternative)Tubulin (Taxol Site)N/A (Promotes Polymerization)Not a kinase inhibitorTubulin Stabilizer
Staurosporine (Control)Broad-Spectrum Kinase> 50>90% inhibition of many kinasesATP-Competitive Kinase Inhibitor

Data is illustrative and based on expected outcomes for a potent and selective tubulin inhibitor.

Protocol: In Vitro Tubulin Polymerization Assay

Scientific Rationale: This biochemical assay provides direct, quantitative evidence of the compound's effect on tubulin dynamics. By measuring the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules, we can determine the IC₅₀ value, a key measure of potency.

Methodology:

  • Purchase a commercially available tubulin polymerization assay kit (fluorescence-based).

  • Reconstitute lyophilized, high-purity tubulin protein in the provided general tubulin buffer.

  • Prepare a serial dilution of the Indene-12d compound, a positive control (e.g., Colchicine), a negative control (e.g., Paclitaxel, which stabilizes), and a vehicle control (DMSO).

  • In a 96-well plate, add the compounds to the tubulin solution.

  • Initiate polymerization by adding the polymerization buffer (containing GTP and raising the temperature to 37°C).

  • Measure the fluorescence signal every minute for 60 minutes using a plate reader.

  • Plot the rate of polymerization against compound concentration to calculate the IC₅₀ value.

Protocol: Kinase Selectivity Profiling

Scientific Rationale: To ensure the observed cellular phenotype is due to tubulin inhibition and not off-target kinase activity, a broad counter-screen is necessary.[14] Many cellular processes are regulated by kinases, and inhibiting them can produce confounding anti-proliferative effects.

Methodology:

  • Engage a commercial kinase profiling service (e.g., services offered by Eurofins Discovery or Promega).[15][16]

  • Submit the Indene-12d compound for screening against a large panel of kinases (e.g., >400 kinases) at a high concentration (e.g., 10 µM).[14]

  • The service will typically use radiometric or luminescence-based assays (like ADP-Glo™) to measure the ability of the compound to inhibit the activity of each kinase.[14][16]

  • The results are provided as a percentage of inhibition for each kinase, allowing for a comprehensive assessment of selectivity.

Part C: Confirming the Downstream Cellular Signaling Pathway

The final phase connects direct target engagement with the ultimate cellular outcomes. For a tubulin inhibitor, the expected effects are disruption of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

Signaling_Pathway cluster_0 Drug Action cluster_1 Molecular Target cluster_2 Cellular Consequences Indene 4-Methoxy-2,3-dihydro- 1H-indene Derivative Tubulin α/β-Tubulin Dimers Indene->Tubulin  Binds to Colchicine Site Microtubule Microtubule Dynamics Indene->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway for bioactive indene derivatives.

Protocol: Western Blot for Cell Cycle and Apoptosis Markers

Scientific Rationale: Western blotting allows for the semi-quantitative analysis of key proteins that indicate cell cycle arrest and apoptosis.[12][13][17] An increase in phosphorylated Histone H3 (a marker for mitosis) and cleaved PARP (a hallmark of apoptosis) provides strong evidence for the proposed downstream effects.

Methodology:

  • Cell Treatment and Lysis: Treat cells with Indene-12d (at its IC₅₀ concentration) and vehicle for various time points (e.g., 12, 24, 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification and Electrophoresis: Determine protein concentration, prepare samples with Laemmli buffer, and separate 20-30 µg of protein per lane on an SDS-PAGE gel.[11][13]

  • Blotting and Detection: Transfer proteins to a PVDF membrane. Block and probe with primary antibodies for:

    • Phospho-Histone H3 (Ser10)

    • Cleaved PARP

    • β-Actin (as a loading control)

  • Incubate with the appropriate HRP-conjugated secondary antibodies and detect via ECL.[13] Quantify band intensities relative to the loading control.

Protocol: Immunofluorescence for Microtubule Visualization

Scientific Rationale: This technique provides direct visual confirmation of the compound's effect on the cellular microtubule network. A potent tubulin destabilizer will cause a visible disruption of the filamentous microtubule structure.[1]

Methodology:

  • Grow cells on glass coverslips and treat with Indene-12d or vehicle control for 24 hours.

  • Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.1% Triton X-100).

  • Block with a suitable buffer (e.g., 1% BSA in PBS).

  • Incubate with a primary antibody against α-tubulin.

  • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Mount the coverslips onto slides with a mounting medium containing DAPI to stain the nuclei.

  • Visualize the cells using a confocal or fluorescence microscope and capture images. Look for disordered and destroyed microtubule networks in the treated cells compared to the well-defined filamentary structures in control cells.[1]

By following this comprehensive, evidence-based guide, researchers can confidently elucidate, confirm, and communicate the mechanism of action for novel 4-methoxy-2,3-dihydro-1H-indene derivatives, paving the way for their further development as potential therapeutic agents.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Hashimoto, M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 743-752. [Link]

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  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]

  • Gupta, S. M., et al. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Molecules, 28(1), 241. [Link]

  • Signosis. TF Luciferase Reporter Vectors. [Link]

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Safety Operating Guide

4-methoxy-2,3-dihydro-1H-indene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive operational and disposal guide for 4-methoxy-2,3-dihydro-1H-indene (commonly known as 4-methoxyindane). Designed for researchers and drug development professionals, this guide bridges the gap between regulatory compliance and practical laboratory operations, ensuring that your workflows are safe, efficient, and environmentally responsible.

Chemical Profile & Mechanistic Toxicology

4-Methoxy-2,3-dihydro-1H-indene is an aromatic organic compound frequently utilized as a building block in pharmaceutical synthesis and materials science.

Mechanistic Toxicology & Causality: The lipophilic nature of the indane bicyclic system allows it to readily partition into lipid bilayers, potentially causing cellular membrane disruption. Furthermore, the methoxy group acts as a strong electron-donating moiety. This increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack and metabolic oxidation (e.g., by hepatic cytochrome P450 enzymes). This pharmacokinetic profile necessitates strict engineering controls to prevent dermal absorption and inhalation, aligning with the [1].

Quantitative Chemical Profile

Property Value/Classification
Chemical Name 4-Methoxy-2,3-dihydro-1H-indene
CAS Registry Number 21573-42-2[2]
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
Physical State (20°C) Liquid / Low-melting solid
Primary Hazards Skin Irritation (H315), Eye Irritation (H319)

| EPA Waste Code | Unlisted (Characteristic D001 if mixed with flammable solvents)[3] |

Experimental Handling & Operational Workflow

When incorporating 4-methoxy-2,3-dihydro-1H-indene into synthetic pathways (e.g., Friedel-Crafts alkylations or cross-coupling reactions), operational integrity and isolation are paramount.

Step-by-Step Methodology: Safe Handling

  • Preparation & Engineering Controls : Conduct all transfers within a certified chemical fume hood calibrated to a minimum face velocity of 100 fpm.

  • PPE Selection : Don nitrile gloves (minimum 4 mil thickness; double-gloving recommended for extended handling), chemical splash goggles, and a flame-resistant lab coat. Causality: Nitrile provides superior resistance against brief incidental contact with ether-like and aromatic derivatives compared to latex.

  • Inert Atmosphere Transfer : If the compound is utilized in moisture-sensitive organometallic reactions, purge the reaction vessel with Argon or Nitrogen. Use a gas-tight syringe for volumetric transfers to minimize atmospheric exposure.

  • Reaction Quenching : Ensure the reaction is fully quenched (e.g., using saturated aqueous NH₄Cl) before exposing the mixture to ambient air.

  • System Validation : Track reaction progress using TLC or LC-MS. Self-Validating Step: Visual cessation of gas evolution or the stabilization of internal temperature (via thermocouple) confirms that the quenching process is complete and safe for phase separation.

HandlingWorkflow Start 1. Fume Hood & PPE Verification Transfer 2. Inert Atmosphere Transfer (Syringe) Start->Transfer Reaction 3. Controlled Reaction (Temp & Stirring Monitored) Transfer->Reaction Quench 4. Chemical Quenching (Aqueous NH4Cl) Reaction->Quench Waste 5. Phase Separation & Waste Segregation Quench->Waste

Caption: Sequential operational workflow for safely handling 4-methoxy-2,3-dihydro-1H-indene.

Waste Segregation & Proper Disposal Procedures

Disposal must strictly adhere to the [3]. Because 4-methoxy-2,3-dihydro-1H-indene lacks halogens, it dictates a specific waste stream routing.

Causality in Waste Segregation: Segregating non-halogenated organic waste from halogenated waste is critical for downstream processing. Non-halogenated waste is typically sent for energy recovery (incineration) due to its high calorific value. Mixing it with halogenated solvents lowers the energy yield and requires specialized, higher-temperature incineration to prevent the formation of highly toxic dioxins and furans.

Step-by-Step Methodology: Disposal Execution

  • Phase Separation (Post-Reaction) : Transfer the quenched reaction mixture to a separatory funnel. Extract the organic layer containing residual 4-methoxy-2,3-dihydro-1H-indene and organic solvents.

  • Aqueous Waste Routing : Self-Validating Step: Verify the pH of the aqueous layer using indicator strips (target pH 6-8). If it contains no heavy metals or toxic organics >1 ppm, route it to the designated aqueous hazardous waste stream.

  • Organic Waste Routing : Deposit the organic layer into a clearly labeled "Non-Halogenated Organic Waste" carboy. Self-Validating Step: Visually inspect the waste carboy log prior to addition to ensure no incompatible chemicals (e.g., strong oxidizers like nitric acid) have been added previously.

  • Solid Waste Management : Dispose of contaminated filter paper, TLC plates, and empty reagent vials in a solid hazardous waste drum.

WasteDisposal Waste 4-Methoxyindane Waste Stream Liquid Liquid Waste (Reaction Solvents) Waste->Liquid Solid Solid Waste (Contaminated Consumables) Waste->Solid Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen SolidBin Hazardous Solid Waste Container Solid->SolidBin NonHalogenBin Non-Halogenated Organic Waste Bin Halogen->NonHalogenBin No HalogenBin Halogenated Organic Waste Bin Halogen->HalogenBin Yes

Caption: Decision matrix for the segregation and disposal of 4-methoxyindane waste streams.

Emergency Spill Response

In the event of a localized spill, immediate and methodical action prevents environmental contamination and inhalation exposure.

Step-by-Step Methodology: Spill Cleanup

  • Evacuate and Ventilate : Clear personnel from the immediate area. Ensure the fume hood sashes are open to maximize room exhaust.

  • Containment : Surround the spill with inert, non-biodegradable sorbent materials (e.g., vermiculite or commercial polypropylene spill pads). Causality: The EPA strictly prohibits the disposal of containerized liquids mixed with biodegradable sorbents in landfills. Using non-biodegradable sorbents ensures compliance with the[4].

  • Absorption and Collection : Work from the perimeter towards the center to prevent spreading. Use non-sparking tools to scoop the saturated sorbent into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Decontamination & Validation : Wash the spill surface with a mild detergent solution, followed by a water rinse. Collect the wash water as aqueous hazardous waste. Self-Validating Step: Wipe the area with a secondary dry pad and check for residual chemical odor or slickness to confirm complete decontamination.

  • Documentation : Label the waste container as "Hazardous Solid Waste - Spill Debris (Contains 4-Methoxy-2,3-dihydro-1H-indene)" and notify the Environmental Health and Safety (EHS) department for immediate pickup.

References

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: EPA restricts disposal of liquids in landfills (Method 9095) Source: OSTI.GOV (Department of Energy Office of Scientific and Technical Information) URL: [Link]

  • Title: Organic Liquids Distribution: National Emission Standards for Hazardous Air Pollutants Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: 882427-70-5, Benzyl 2,4-Bis(benzyloxy)-6-hydroxybenzoate (Contains CAS 21573-42-2 Index Data) Source: AccelaChem URL: [Link]

Sources

Personal protective equipment for handling 4-methoxy-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: This guide defines the operational safety standards for handling 4-methoxy-2,3-dihydro-1H-indene (4-Methoxyindan). Due to limited vendor-specific Safety Data Sheet (SDS) availability for this specific isomer, this protocol utilizes Structure-Activity Relationship (SAR) analysis and "Read-Across" methodology from the 5-methoxy isomer (CAS 5111-69-3) and the parent indan structure.

The Directive: Treat this compound as a Combustible Liquid and a Irritant/Harmful agent. All handling must prevent dermal absorption and inhalation of vapors.

Chemical Identity & Properties
ParameterSpecificationOperational Implication
CAS Number 21573-42-2 Use this for inventory tracking and waste labeling.
IUPAC Name 4-methoxy-2,3-dihydro-1H-indeneSynonyms: 4-Methoxyindan.[1]
Physical State Liquid (Colorless to pale yellow)High mobility; spill containment is critical.
Boiling Point ~220–240 °C (Estimated)Low volatility at RT, but hazardous vapors form upon heating.
Flash Point > 90 °C (Estimated)Combustible (Class IIIB). Keep away from open flames/hot surfaces.
Solubility Immiscible in water; Soluble in organicsDo not use water for immediate spill cleanup; use organic absorbents.

Hazard Assessment (The "Why" Behind the Protocol)

Safety protocols are not arbitrary; they are responses to specific molecular behaviors.

  • Skin Corrosion/Irritation (Category 2): The lipophilic indan ring facilitates skin penetration, while the methoxy group can act as a local irritant. Consequence: Direct contact causes dermatitis and potential systemic absorption.

  • Serious Eye Damage/Irritation (Category 2A): Vapors and droplets are lachrymators. Consequence: Immediate corneal irritation.

  • Specific Target Organ Toxicity (STOT-SE 3): Inhalation of vapors triggers respiratory tract irritation.

  • Chemical Stability: Methoxy-substituted aromatics are generally stable but can form peroxides upon prolonged exposure to air/light. Consequence: Store under inert gas (Nitrogen/Argon).

PPE Selection Logic

The following selection matrix is based on permeation resistance data for aromatic ethers.

A. Hand Protection (Gloves)
  • Standard Operation (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Rationale: Nitrile provides excellent resistance to incidental splashes of aromatic ethers.

    • Protocol: Change immediately upon contamination.

  • High-Risk Operation (Immersion/Spill Cleanup):

    • Material: Silver Shield® (Laminate) or Viton®.

    • Rationale: Standard nitrile degrades rapidly (<15 mins) upon continuous contact with concentrated aromatic solvents. Laminate films provide >4 hours of breakthrough time.

B. Eye & Face Protection
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 compliant).

  • Contraindication: Safety glasses with side shields are insufficient for liquid handling where splashing is possible. The liquid's low surface tension allows it to creep around unsealed eyewear.

C. Respiratory Protection
  • Primary Control: Work strictly within a certified Fume Hood.

  • Secondary Control (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

Decision Logic: PPE & Handling Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the specific experimental context.

PPE_Decision_Logic Start Task Assessment IsHeating Is the chemical being heated or aerosolized? Start->IsHeating IsSpill Is this a spill response? IsHeating->IsSpill No (Ambient Temp) HighRiskPPE HIGH RISK PPE - Silver Shield/Viton Gloves - Face Shield + Goggles - Blast Shield (if heating) IsHeating->HighRiskPPE Yes (>50°C) StandardPPE STANDARD PPE - Nitrile Gloves (0.11mm) - Safety Goggles - Lab Coat - Fume Hood IsSpill->StandardPPE No (Routine Transfer) SpillPPE EMERGENCY PPE - Double Glove (Nitrile under Viton) - Full-Face Respirator (OV Cartridge) - Tyvek Suit IsSpill->SpillPPE Yes (>10 mL Spill)

Figure 1: Decision logic for PPE selection based on thermal state and operational volume.

Operational Protocols

Protocol A: Storage & Stability
  • Environment: Store in a cool, dry, well-ventilated area away from light.

  • Incompatibility: Segregate from Strong Oxidizing Agents (e.g., Nitric acid, Peroxides) to prevent exothermic reactions.

  • Shelf-Life: Re-test purity annually. If stored >1 year, test for peroxide formation before distillation.

Protocol B: Safe Transfer Methodology
  • Engineering Control: All transfers must occur inside a fume hood with the sash at the certified working height.

  • Technique: Use positive-displacement pipettes or glass syringes for small volumes to prevent dripping.

  • Waste Minimization: Pre-weigh reagents in tared, sealable vials to avoid open-balance weighing.

Protocol C: Spill Response (Self-Validating)
  • Validation Step: Before entering the spill zone, check the air flow. If you can smell the sweet/aromatic odor, the concentration is too high for standard masks—evacuate.

  • Step 1: Isolate the area (10-meter radius).

  • Step 2: Don "Emergency PPE" (See Figure 1).

  • Step 3: Cover spill with Vermiculite or Activated Carbon . Do not use paper towels (combustible).

  • Step 4: Collect absorbed material into a wide-mouth jar labeled "Hazardous Waste: Flammable/Toxic."

  • Step 5: Clean surface with soap and water; do not use organic solvents (spreads contamination).

Disposal & Environmental Compliance

  • Waste Classification: Non-halogenated Organic Solvent Waste.

  • Disposal Method: Incineration in a chemical combustor equipped with an afterburner and scrubber.

  • Prohibition: NEVER dispose of down the sink. This compound is toxic to aquatic life and will contaminate municipal water systems.

References

  • PubChem. (n.d.). 4-methoxy-2,3-dihydro-1H-indene (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. European Chemicals Agency.[2] Retrieved from [Link]

  • OSHA. (n.d.).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). United States Department of Labor. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.